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  • Product: 5-Heptenoic acid
  • CAS: 3593-00-8

Core Science & Biosynthesis

Foundational

(E)-5-Heptenoic Acid: Chemical Properties, Synthetic Utility, and Applications in Prostaglandin Analog Development

Executive Summary & Strategic Importance In advanced organic synthesis and medicinal chemistry, the selection of aliphatic building blocks is rarely arbitrary. As a Senior Application Scientist, I approach (E)-5-Heptenoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In advanced organic synthesis and medicinal chemistry, the selection of aliphatic building blocks is rarely arbitrary. As a Senior Application Scientist, I approach (E)-5-Heptenoic acid (CAS: 18776-90-4) not merely as a simple unsaturated fatty acid, but as a highly programmable, bifunctional synthetic module. Featuring a 7-carbon chain with a terminal carboxylic acid and a strategically positioned trans (E) double bond at the C5 position, this molecule serves as a critical synthon.

The deliberate choice of the (E)-geometry over its naturally more abundant (Z)-counterpart is a calculated structural decision. It provides unique steric properties that are highly sought after in the development of metabolically stable drug candidates, particularly in the synthesis of trans-prostaglandin analogs used in ophthalmology and vascular medicine.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of (E)-5-Heptenoic acid is the first step in predicting its behavior in complex reaction matrices. The trans-alkene geometry inherently reduces the steric "kink" characteristic of cis-alkenes, allowing for tighter molecular packing. This subtle geometric difference directly impacts its boiling point, solubility profile, and receptor-binding thermodynamics when incorporated into larger Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of (E)-5-Heptenoic acid, establishing the parameters necessary for reaction scaling and solvent selection.

PropertyValueStructural/Practical Implication
Chemical Name (E)-5-Heptenoic acidDenotes the trans configuration at C5.
CAS Number 18776-90-4Unique identifier for the (E)-isomer[1].
Molecular Formula C 7​ H 12​ O 2​ Indicates a degree of unsaturation of 2.
Molecular Weight 128.17 g/mol Low molecular weight; highly volatile.
Boiling Point 102 - 107 °C (at 15 mmHg)Requires vacuum distillation for purification[2].
TPSA 37.3 ŲExcellent membrane permeability profile[1].
XLogP3 1.81Moderately lipophilic; ideal for partitioning[2].

Chemical Reactivity & Synthetic Utility

The synthetic power of (E)-5-Heptenoic acid lies in its orthogonality. The molecule possesses two distinct reactive centers that can be manipulated independently without the need for excessive protecting group chemistry.

  • The Carboxylic Acid Terminus (C1): Prone to nucleophilic acyl substitution. It readily undergoes esterification, amidation, and reduction.

  • The Alkene Moiety (C5=C6): Prone to electrophilic addition. The electron-rich double bond can be subjected to epoxidation, halogenation, or cross-metathesis.

ReactivityMap Core (E)-5-Heptenoic Acid CAS: 18776-90-4 Carboxyl Carboxyl Reactivity Core->Carboxyl Alkene Alkene Reactivity Core->Alkene Ester Esterification (Methyl/Ethyl Esters) Carboxyl->Ester Amide Amidation (Peptide Coupling) Carboxyl->Amide Epox Epoxidation (trans-Epoxide) Alkene->Epox Metathesis Cross-Metathesis (Chain Extension) Alkene->Metathesis PG Prostaglandin Analogs (trans-alpha chain) Ester->PG Metathesis->PG

Caption: Reactivity pathways of (E)-5-Heptenoic acid in organic synthesis.

Applications in Drug Development: Prostaglandin Analogs

Endogenous prostaglandins, such as Prostaglandin F 2α​ (PGF 2α​ ), feature a 7-carbon "alpha chain" terminating in a carboxylic acid, which naturally contains a (Z)- Δ5 (cis) double bond[3]. While highly potent, natural prostaglandins suffer from rapid in vivo degradation via β -oxidation and 15-hydroxyprostaglandin dehydrogenase activity.

By utilizing (E)-5-Heptenoic acid as a side-chain precursor, medicinal chemists can synthesize trans-prostaglandin analogs[4].

The Causality of the (E)-Substitution: Substituting the natural (Z)-geometry with an (E)-geometry alters the spatial trajectory of the alpha chain relative to the cyclopentane core. This structural modification achieves two critical pharmacological goals:

  • Metabolic Resistance: The altered geometry disrupts the active-site binding of endogenous β -oxidation enzymes, significantly increasing the API's half-life.

  • Receptor Selectivity: The trans-geometry fine-tunes the binding affinity toward specific prostanoid receptors (e.g., favoring the FP receptor over EP receptors), a mechanism heavily leveraged in the development of next-generation intraocular pressure-lowering agents for glaucoma[4].

PG_Logic Substrate (E)-5-Heptenoic Acid (trans-alpha chain precursor) Coupling Cross-Metathesis / Wittig (Chain Attachment) Substrate->Coupling PG_Core Cyclopentane Core (Core Scaffold) PG_Core->Coupling Analog trans-Prostaglandin Analog Coupling->Analog Receptor Altered Receptor Selectivity (e.g., FP Receptor) Analog->Receptor Metabolism Increased Metabolic Stability (Resistance to b-oxidation) Analog->Metabolism

Caption: Logical flow of utilizing (E)-5-Heptenoic acid in prostaglandin analog synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical markers required to confirm success.

Protocol A: Synthesis of (E)-Methyl 5-Heptenoate via Acid-Catalyzed Esterification

Objective: Protect the carboxylic acid moiety to prevent unwanted side reactions during downstream alkene manipulation.

Causality & Reagent Selection: We utilize a Fischer esterification approach with catalytic sulfuric acid ( H2​SO4​ ) in methanol. The causality behind selecting acid catalysis over coupling reagents (like EDC/NHS) is to minimize organic byproducts and leverage Le Chatelier's principle by using the alcohol as both reactant and solvent, driving the equilibrium to >98% completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (78 mmol) of (E)-5-Heptenoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Catalysis: Slowly add 1.0 mL of concentrated H2​SO4​ dropwise at 0 °C (ice bath) to prevent exothermic side reactions.

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Validation Marker: The starting acid streaks near the baseline (due to strong hydrogen bonding), while the methyl ester elutes cleanly with an R f​ of ~0.7. Complete conversion is validated when the baseline spot entirely disappears.

  • Workup: Concentrate the mixture in vacuo, dilute with 100 mL diethyl ether, and wash with saturated NaHCO3​ (3 x 50 mL) to neutralize the acid catalyst. Dry over anhydrous Na2​SO4​ and evaporate the solvent.

Protocol B: Stereospecific Epoxidation of the Δ5 Double Bond

Objective: Introduce an epoxide ring at the C5-C6 position while strictly maintaining the trans stereochemistry.

Causality & Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its high electrophilicity and excellent solubility in dichloromethane (DCM). The epoxidation of an (E)-alkene proceeds via a concerted Prilezhaev reaction mechanism. Because the reaction is concerted, bond rotation cannot occur, ensuring the (E)-geometry of the starting material exclusively yields the trans-epoxide.

Workflow Step1 1. Dissolution Substrate in DCM Step2 2. Oxidation Add mCPBA at 0°C Step1->Step2 Step3 3. Quenching Na2S2O3 wash Step2->Step3 Step4 4. Validation 1H-NMR Shift Step3->Step4

Caption: Step-by-step workflow for the stereospecific epoxidation of (E)-5-Heptenoic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of the synthesized (E)-Methyl 5-heptenoate in 50 mL of anhydrous DCM under an argon atmosphere. Cool to 0 °C.

  • Oxidation: Add 1.2 equivalents of purified mCPBA in small portions over 30 minutes to control the exothermic peroxy-acid reaction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching & Workup: The reaction generates m-chlorobenzoic acid as a byproduct, which precipitates out of DCM. Filter the white precipitate. Wash the filtrate with 10% aqueous Na2​S2​O3​ to destroy unreacted peroxides, followed by saturated NaHCO3​ to remove residual acid.

  • Self-Validation (Analytical): Analyze the crude product via 1 H-NMR ( CDCl3​ ). Validation Marker: The self-validating proof of successful epoxidation is the complete disappearance of the vinylic multiplet at δ 5.4-5.5 ppm and the emergence of the characteristic epoxide oxirane protons shifted upfield to δ 2.6-2.9 ppm.

References

  • LookChem. "(E)-5-Heptenoic acid Base Information and Chemical Properties." LookChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5353586, Prostaglandin F-2-alpha." PubChem. Available at:[Link]

  • Impagnatiello, V., et al. "Prostaglandin derivatives." U.S. Patent US7910767B2, Google Patents.

Sources

Exploratory

5-Heptenoic Acid: A Comprehensive Analysis of its Structural Formula and Isomeric Landscape

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract: This technical guide provides a detailed exploration of 5-heptenoic acid, a monounsaturated carboxylic acid with the molecular form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed exploration of 5-heptenoic acid, a monounsaturated carboxylic acid with the molecular formula C7H12O2. We will dissect its core structural features, delve into the complexities of its constitutional and stereoisomeric forms, and present validated analytical methodologies for their differentiation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical diversity and analytical challenges associated with unsaturated fatty acids.

Introduction: The Significance of 5-Heptenoic Acid

5-Heptenoic acid, with a molecular weight of 128.17 g/mol , belongs to the class of unsaturated fatty acids.[1][2] Its structure, a seven-carbon chain featuring a carboxylic acid group and a single carbon-carbon double bond, makes it a valuable model compound for studying the chemical and physical properties of unsaturated lipids. Understanding its structure and the subtle variations among its isomers is critical in fields ranging from synthetic chemistry to metabolomics, where precise molecular identification is paramount.

Core Physicochemical Properties

A baseline understanding of the physical properties of 5-heptenoic acid is essential for its handling, purification, and analysis. While experimental data can vary, estimated values provide a useful reference for laboratory work.

PropertyValue (Estimated)Source
Molecular FormulaC7H12O2[1]
Molecular Weight128.171 g/mol [1]
Boiling Point237.28°C[1]
Melting Point-9.25°C[1]
Density0.9496 g/cm³[1]
Refractive Index1.4444[1]

The Structural Formula of 5-Heptenoic Acid

The systematic name "5-heptenoic acid" defines the molecule's connectivity. "Hept-" indicates a seven-carbon chain, "-oic acid" signifies a terminal carboxylic acid group (-COOH), and "5-" places the carbon-carbon double bond between the fifth and sixth carbons, numbering from the carboxyl carbon.

Caption: General structure of 5-heptenoic acid highlighting key functional groups.

Isomerism in 5-Heptenoic Acid

Isomers are molecules that share the same molecular formula (C7H12O2) but differ in the arrangement of their atoms. For 5-heptenoic acid, this diversity is expressed through both constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have different atomic connectivity.[3] The C7H12O2 formula allows for a vast number of such isomers, which can be categorized by the nature of their structural difference.

  • Positional Isomers: These isomers differ in the location of the double bond along the carbon chain. Examples include 2-heptenoic acid, 4-heptenoic acid, and 6-heptenoic acid.[2] These isomers often exhibit distinct chemical reactivity and spectroscopic signals due to the proximity of the double bond to the electron-withdrawing carboxyl group.

  • Chain Isomers: These isomers vary in the arrangement of the carbon skeleton, introducing branching. For example, various methylhexenoic acids (e.g., 2-methyl-5-hexenoic acid) are chain isomers of 5-heptenoic acid.[4]

  • Functional Group Isomers: This category includes molecules with entirely different functional groups.[5] The formula C7H12O2 can represent esters (e.g., methyl 5-hexenoate), cyclic ethers, or ketones with alcohol groups.[6][7]

Table 1: Selected Constitutional Isomers of C7H12O2

Isomer NameStructural FormulaIsomer TypeKey Differentiating Feature
6-Heptenoic acidCH2=CH(CH2)4COOHPositionalTerminal double bond
2-Heptenoic acidCH3(CH2)3CH=CHCOOHPositionalDouble bond conjugated with carboxyl
5-Methyl-4-hexenoic acidCH3CH=C(CH3)CH2CH2COOHChainBranched carbon skeleton
Methyl 5-hexenoateCH2=CH(CH2)3COOCH3Functional GroupEster functional group
Cyclohexanecarboxylic acidC6H11COOHRing-ChainSaturated cyclic structure
Stereoisomers: E/Z (Geometric) Isomerism

Stereoisomerism arises when molecules have the same connectivity but differ in the three-dimensional orientation of their atoms. For 5-heptenoic acid, the presence of a non-terminal double bond (at C5) with two different substituent groups on each carbon of the double bond leads to E/Z isomerism.[8][9][10] This is due to the restricted rotation around the C=C pi-bond.[8]

  • Assigning Priority (Cahn-Ingold-Prelog Rules): To designate isomers as E or Z, we use the Cahn-Ingold-Prelog (CIP) priority rules.[9][11] For each carbon in the double bond, the attached atoms are ranked by atomic number. The atom with the higher atomic number gets higher priority.[12]

    • At C-5, the attached groups are -CH2CH2CH2COOH and -H. Carbon (atomic number 6) has higher priority than Hydrogen (1).

    • At C-6, the attached groups are -CH3 and -H. Carbon (6) has higher priority than Hydrogen (1).

  • (Z)-5-Heptenoic acid: The high-priority groups on each carbon are on the same side (Zusammen, German for "together") of the double bond.

  • (E)-5-Heptenoic acid: The high-priority groups on each carbon are on opposite sides (Entgegen, German for "opposite") of the double bond.[8][11]

Caption: E/Z isomers of 5-heptenoic acid based on CIP priority rules.

Analytical Workflows for Isomer Differentiation

Distinguishing between the various isomers of 5-heptenoic acid requires a multi-technique approach. Spectroscopic methods provide detailed structural information, while chromatographic techniques excel at physical separation.

Analytical_Workflow Sample Isomer Mixture (e.g., in biological extract) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) e.g., FAMEs for GC Extraction->Derivatization Separation Chromatographic Separation Extraction->Separation Direct analysis Derivatization->Separation Increases volatility GC Gas Chromatography (GC) Separation->GC HPLC HPLC (Reversed-Phase, Ag+) Separation->HPLC Identification Spectroscopic Identification GC->Identification HPLC->Identification MS Mass Spectrometry (MS) Identification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Identification->NMR Connectivity & Stereochemistry IR IR Spectroscopy Identification->IR Functional Groups Data Structural Confirmation & Quantification MS->Data NMR->Data IR->Data

Caption: A generalized workflow for the separation and identification of fatty acid isomers.

Spectroscopic Characterization

IR spectroscopy is a powerful tool for confirming the presence of key functional groups. For all heptenoic acid isomers, the spectrum will be dominated by:

  • O-H Stretch: A very broad and strong absorption from approximately 2500-3500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

  • C=O Stretch: A strong, sharp absorption between 1700-1730 cm⁻¹. For isomers where the double bond is conjugated with the carbonyl (e.g., 2-heptenoic acid), this peak will shift to a lower wavenumber (1680-1710 cm⁻¹).[13]

  • C=C Stretch: A medium to weak absorption around 1640-1680 cm⁻¹.

This technique is excellent for distinguishing functional group isomers (e.g., an ester lacks the broad O-H stretch) but is less effective for differentiating positional or E/Z isomers.

NMR is the most definitive method for elucidating the precise structure and stereochemistry of isomers.

  • ¹H NMR: Protons on the double bond (vinylic protons) are highly diagnostic. Their chemical shifts (typically 5.0-6.5 ppm) and, crucially, their coupling constants (J-values) can distinguish E and Z isomers. For a disubstituted alkene, the J-coupling between the vinylic protons is typically larger for the trans (E) configuration (~12-18 Hz) than for the cis (Z) configuration (~6-12 Hz).

  • ¹³C NMR: The number of unique signals directly indicates the number of non-equivalent carbon atoms, which can readily differentiate between linear and branched chain isomers. The chemical shifts of the sp² carbons of the double bond also provide information about their electronic environment.

Chromatographic Separation Protocols

Chromatography is essential for physically separating isomers from a mixture before identification or for quantification.

GC-MS is a benchmark technique for fatty acid analysis due to its high resolution and sensitivity.

Protocol: FAME Analysis of Heptenoic Acid Isomers

  • Causality: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization to Fatty Acid Methyl Esters (FAMEs) is performed to create more volatile, less polar compounds suitable for the GC column.[14]

  • Step 1: Derivatization:

    • To an extracted and dried lipid sample (containing ~1 mg of fatty acid), add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature. Add 1 mL of hexane and 0.5 mL of water.

    • Vortex vigorously for 30 seconds and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

  • Step 2: GC Separation:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: A highly polar capillary column (e.g., SP-2560 or similar cyanopropyl stationary phase) is critical for resolving positional and geometric isomers.

    • Injection: Inject 1 µL of the FAMEs solution.

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min. Hold at 240°C for 15 minutes. (Note: This program is illustrative and must be optimized for the specific column and isomer mixture).

  • Step 3: MS Detection:

    • The mass spectrometer will provide the molecular ion peak (confirming the mass) and a fragmentation pattern that can help identify chain branching or the position of the double bond.

HPLC offers complementary separation capabilities, particularly for heat-sensitive compounds or when derivatization is undesirable.

Protocol: Silver-Ion HPLC (Ag-HPLC) for E/Z Isomer Separation

  • Causality: Silver-ion chromatography separates unsaturated compounds based on the interaction between the silver ions (Ag+) complexed to the stationary phase and the π-electrons of the C=C double bond. Cis (Z) isomers, being less sterically hindered, can interact more strongly with the silver ions and are therefore retained longer than their trans (E) counterparts.[15]

  • Step 1: Sample Preparation:

    • Dissolve the underivatized fatty acid mixture in the mobile phase (e.g., hexane with a small percentage of a more polar modifier like acetonitrile or isopropanol).

  • Step 2: HPLC Separation:

    • Instrument: HPLC system with a UV or evaporative light scattering detector (ELSD).

    • Column: A commercially available or lab-prepared silver-ion column (e.g., silica gel impregnated with silver nitrate).

    • Mobile Phase: An isocratic mobile phase, typically a non-polar solvent like hexane with a polar modifier. The percentage of the modifier is critical and must be optimized for the desired separation (e.g., 99:1 Hexane:Acetonitrile).

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.

    • Detection: Monitor the eluent at a low UV wavelength (~205-210 nm) or with an ELSD. The (E)-isomer will elute before the (Z)-isomer.

Conclusion

5-Heptenoic acid serves as an exemplary case study in the structural diversity inherent in even relatively simple organic molecules. Its constitutional and stereoisomers possess unique physical and chemical properties that demand sophisticated analytical strategies for their resolution and identification. For professionals in research and drug development, a thorough understanding of this isomeric landscape and the application of orthogonal analytical techniques—from the broad functional group identification of IR to the fine structural detail of NMR and the powerful separation of specialized chromatography—is not merely academic but essential for ensuring the purity, efficacy, and safety of target compounds.

References

  • Title: Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: Isomerism in Alkenes - AQA A-Level Chemistry Source: MyEdSpace URL: [Link]

  • Title: Stereoisomerism in Alkenes (OCR A Level Chemistry A): Revision Note Source: Save My Exams URL: [Link]

  • Title: E-Z isomerism Source: Creative Chemistry URL: [Link]

  • Title: 5-Heptenoic acid Source: LookChem URL: [Link]

  • Title: 5-Heptenoic acid, 7-[6-(3-hydroxy-1-octenyl)-2-oxabicyclo[2.2.1]hept-5-yl]- (9CI) Source: ChemBK URL: [Link]

  • Title: Fatty Acid Analysis by HPLC Source: AOCS Lipid Library URL: [Link]

  • Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry Source: Gifu University URL: [Link]

  • Title: E and Z Notation For Alkenes (+ Cis/Trans) Source: Master Organic Chemistry URL: [Link]

  • Title: 5-heptenoic acid (C7H12O2) Source: PubChemLite URL: [Link]

  • Title: Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method Source: International Atomic Energy Agency (IAEA) URL: [Link]

  • Title: (5E)-5-heptenoic acid Source: Mol-Instincts URL: [Link]

  • Title: HPLC analysis Source: Cyberlipid URL: [Link]

  • Title: Proton Resonance Spectra of some Unsaturated Carboxylic Acids Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Solved Draw 5 Constitutional isomers for C7H12O2 Please Source: Chegg.com URL: [Link]

  • Title: 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- Source: PubChem URL: [Link]

  • Title: Spectra-structure correlations of saturated and unsaturated medium-chain fatty acids Source: ResearchGate URL: [Link]

  • Title: 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)- Source: PubChem URL: [Link]

  • Title: Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method Source: PubMed URL: [Link]

  • Title: Selected constitutional isomers of molecular formula C6H12O2 Source: Doc Brown's Chemistry URL: [Link]

  • Title: Structures with the molecular formula C7H12O2 that contain two units of unsaturation Source: Bartleby URL: [Link]

  • Title: Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol Source: Taylor & Francis Online URL: [Link]

  • Title: Structures with the molecular formula C7H12O2 that contain two units of unsaturation Source: Transtutors URL: [Link]

  • Title: 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester, (5Z)- Source: PubChem URL: [Link]

  • Title: The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL: [Link]

  • Title: 15 Isomers Source: University of Calgary URL: [Link]

  • Title: Synthesis of heptenoic acid Source: PrepChem.com URL: [Link]

  • Title: (5Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-Cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic acid Source: CAS Common Chemistry URL: [Link]

  • Title: Selected constitutional isomers of molecular formula C7H14O2 Source: Doc Brown's Chemistry URL: [Link]

Sources

Foundational

The Enigmatic Heptenoic Acid: A Deep Dive into Its Natural Occurrence and Biosynthesis

Abstract 5-Heptenoic acid, a seven-carbon unsaturated fatty acid, represents a class of less common, yet intriguing, lipids. While not as ubiquitous as its long-chain counterparts, its presence in certain natural sources...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Heptenoic acid, a seven-carbon unsaturated fatty acid, represents a class of less common, yet intriguing, lipids. While not as ubiquitous as its long-chain counterparts, its presence in certain natural sources and its potential biosynthetic origins offer a fascinating glimpse into the diversity of lipid metabolism. This technical guide provides a comprehensive exploration of the known natural occurrences of 5-heptenoic acid and elucidates a proposed biosynthetic pathway based on established principles of fatty acid synthesis. Furthermore, this document details analytical methodologies for its detection and outlines key chemical synthesis strategies, offering a valuable resource for researchers in natural products chemistry, biochemistry, and drug development.

Introduction: The Significance of Shorter-Chain Unsaturated Fatty Acids

The world of fatty acids is dominated by even-numbered, long-chain molecules such as palmitic (C16) and stearic (C18) acids. However, a diverse array of shorter and odd-numbered fatty acids exists, each with unique physical, chemical, and biological properties. 5-Heptenoic acid (C7:1) falls into this category, and understanding its origins and synthesis is crucial for a complete picture of lipid diversity and metabolism. These less common fatty acids can serve as precursors for signaling molecules, components of specialized lipids, and possess potential pharmacological activities. This guide aims to consolidate the current knowledge on 5-heptenoic acid and provide a framework for future research.

Natural Occurrence of 5-Heptenoic Acid

The documented natural occurrence of 5-heptenoic acid is relatively rare, highlighting the specialized metabolic pathways that may be required for its production.

Botanical Sources

The most notable documented source of 5-heptenoic acid is the plant Stereospermum colais, a member of the Bignoniaceae family. While the precise concentration and physiological role of 5-heptenoic acid in this plant are not extensively characterized, its presence suggests a unique enzymatic machinery for the synthesis of this specific odd-chain unsaturated fatty acid. Further phytochemical screening of related plant species may reveal a broader distribution.

Other Potential Sources

While direct evidence is limited, it is plausible that 5-heptenoic acid or its derivatives may be present in other organisms, such as fungi or bacteria, which are known to produce a wide variety of unusual fatty acids. The biosynthesis of odd-chain fatty acids has been studied in various microorganisms, which could theoretically produce C7 fatty acids.[1]

Biosynthesis of 5-Heptenoic Acid: A Proposed Pathway

A dedicated and fully elucidated biosynthetic pathway for 5-heptenoic acid has not been described in the scientific literature. However, based on the well-established principles of fatty acid synthesis, particularly for odd-chain and unsaturated fatty acids, a plausible pathway can be proposed.

The biosynthesis of odd-chain fatty acids typically initiates with a three-carbon starter unit, propionyl-CoA, instead of the more common two-carbon acetyl-CoA.[1][2]

Initiation with Propionyl-CoA

The proposed biosynthesis of 5-heptenoic acid commences with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). Propionyl-CoA, derived from the metabolism of certain amino acids (e.g., valine, isoleucine) or the catabolism of odd-chain fatty acids, serves as the primer for the fatty acid synthase (FAS) complex.

Elongation and Desaturation

The subsequent steps involve the sequential addition of two-carbon units from malonyl-CoA, followed by reduction, dehydration, and a second reduction. To achieve a seven-carbon chain, one molecule of propionyl-CoA would condense with two molecules of malonyl-CoA. The introduction of the double bond at the 5-position likely occurs through the action of a specific desaturase enzyme.

Proposed Biosynthetic Pathway of 5-Heptenoic Acid:

5-Heptenoic Acid Biosynthesis cluster_0 Mitochondrion/Peroxisome cluster_1 Cytosol Amino Acids (Val, Ile) Amino Acids (Val, Ile) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl-CoA->FAS Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->FAS x2 Heptanoyl-ACP Heptanoyl-ACP FAS->Heptanoyl-ACP Desaturase Δ5-Desaturase Heptanoyl-ACP->Desaturase 5-Heptenoyl-ACP 5-Heptenoyl-ACP Desaturase->5-Heptenoyl-ACP Thioesterase Thioesterase 5-Heptenoyl-ACP->Thioesterase 5-Heptenoic Acid 5-Heptenoic Acid Thioesterase->5-Heptenoic Acid

Caption: Proposed biosynthetic pathway of 5-Heptenoic acid.

Key Enzymatic Steps:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the formation of malonyl-CoA from acetyl-CoA.

  • Fatty Acid Synthase (FAS): A multi-enzyme complex that facilitates the condensation of propionyl-CoA with two molecules of malonyl-CoA to form a seven-carbon saturated acyl chain attached to an acyl carrier protein (ACP), heptanoyl-ACP.

  • Δ5-Desaturase: A hypothetical desaturase that introduces a double bond between carbons 5 and 6 of the heptanoyl-ACP.

  • Thioesterase: Cleaves the acyl-ACP bond to release free 5-heptenoic acid.

Analytical Methodologies

The detection and quantification of 5-heptenoic acid from natural sources require sensitive and specific analytical techniques, primarily chromatography coupled with mass spectrometry.

Extraction from Biological Matrices

A general protocol for the extraction of short-chain fatty acids from plant material is outlined below.

Protocol: Extraction of Short-Chain Fatty Acids from Plant Tissue

  • Homogenization: Fresh or freeze-dried plant material is homogenized in a suitable solvent system, such as a mixture of chloroform and methanol.

  • Phase Separation: The addition of water induces phase separation. The lower organic phase containing the lipids is collected.

  • Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids from their esterified forms.

  • Acidification and Extraction: The saponified mixture is acidified (e.g., with HCl) to protonate the fatty acids, which are then extracted into an organic solvent like hexane or diethyl ether.

  • Derivatization: For gas chromatography analysis, the carboxylic acid group is typically derivatized to a more volatile ester, commonly a methyl ester, using reagents such as BF3-methanol or diazomethane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the separation and identification of fatty acid methyl esters (FAMEs).[3][4][5]

Typical GC-MS Parameters:

ParameterValue
Column Fused silica capillary column (e.g., DB-23, HP-88)
Carrier Gas Helium
Injection Mode Split or splitless
Oven Program A temperature gradient program is used to separate FAMEs based on their boiling points and polarity.
Mass Spectrometer Electron ionization (EI) at 70 eV
Detection Scan mode for identification and selected ion monitoring (SIM) for quantification.

The mass spectrum of 5-heptenoic acid methyl ester would exhibit a characteristic molecular ion peak and fragmentation pattern that allows for its unambiguous identification.

Chemical Synthesis of 5-Heptenoic Acid

For research purposes and as a standard for analytical methods, chemical synthesis provides a reliable source of 5-heptenoic acid. Several synthetic routes have been reported.

Synthesis of (E)-5-Heptenoic Acid

A common approach for the synthesis of the (E)-isomer involves the Wittig reaction or related olefination reactions. For example, a five-carbon aldehyde can be reacted with a two-carbon phosphorus ylide.

Illustrative Synthetic Scheme for (E)-5-Heptenoic Acid:

E-5-Heptenoic_Acid_Synthesis Pentanal Pentanal Wittig Reaction Wittig Reaction Pentanal->Wittig Reaction Phosphorus Ylide Ph3P=CHCO2Et Phosphorus Ylide->Wittig Reaction Ethyl (E)-hept-2-enoate Ethyl (E)-hept-2-enoate Wittig Reaction->Ethyl (E)-hept-2-enoate Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Ethyl (E)-hept-2-enoate->Hydrolysis E-5-Heptenoic Acid E-5-Heptenoic Acid Hydrolysis->E-5-Heptenoic Acid

Caption: A general synthetic approach to (E)-5-Heptenoic acid.

Synthesis of (Z)-5-Heptenoic Acid

The synthesis of the (Z)-isomer often requires stereoselective methods, such as the use of a Z-selective Wittig reagent or alkyne-based strategies followed by stereoselective reduction.

Conclusion and Future Perspectives

5-Heptenoic acid remains a relatively understudied natural product. Its limited known distribution suggests either a highly specialized biological role or that its presence in other organisms has been overlooked. Future research should focus on:

  • Broader Screening: A more extensive screening of plants, fungi, and bacteria for the presence of 5-heptenoic acid and other short-chain unsaturated fatty acids.

  • Enzyme Discovery and Characterization: Identification and characterization of the specific desaturases and other enzymes involved in its biosynthesis.

  • Biological Activity: Investigation of the potential biological and pharmacological activities of 5-heptenoic acid and its derivatives.

This in-depth guide provides a foundational understanding of 5-heptenoic acid, from its natural origins to its synthesis, and aims to stimulate further investigation into this and other unusual fatty acids.

References

  • Emmanuel, B. (1983). Propionate for fatty acid synthesis by the mammary gland of the lactating goat. Journal of Dairy Science, 66(7), 1445-1454.
  • Favarger, P. (1954).
  • Lian, J., et al. (2018). Fatty acid synthesis in bacteria by FAS II. Propionyl‐CoA and...
  • Wright, R. S., et al. (1990). Propionate Inhibits Hepatocyte Lipid Synthesis. Mayo Clinic Proceedings, 65(6), 841-847.
  • Zhang, Y., & Rock, C. O. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 570.
  • Goh, E. B., & Pfeifer, B. A. (2018). Ketosynthase mutants enable short-chain fatty acid biosynthesis in E. coli. Metabolic Engineering, 48, 10-18.
  • Demigne, C., et al. (1995). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. British Journal of Nutrition, 74(2), 209-218.
  • Woodfield, H. K., et al. (2017). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. The Plant Journal, 90(5), 925-938.
  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Plant Methods, 12, 43.
  • Woodfield, H. K., et al. (2017). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in Plant Science, 8, 1373.
  • Chen, L., et al. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. World Journal of Microbiology and Biotechnology, 39(8), 218.
  • Dehesh, K. (2001). Production of Medium-chain Fatty Acids in Brassica napus by Biotechnology. Plant Biotechnology, 18(3), 165-171.
  • Poirier, Y., et al. (1999). Synthesis of medium-chain-length polyhydroxyalkanoates in Arabidopsis thaliana using intermediates of peroxisomal fatty acid β-oxidation. Proceedings of the National Academy of Sciences, 96(3), 1159-1164.
  • Molbase. (2025, May 20). (5E)-5-heptenoic acid.
  • Wikipedia. (2024). Fatty acid synthesis.
  • Jain, R., & Shyam, M. (2016).
  • OSADHI. (n.d.). List of plants having phytochemicals: 5-Heptenoic Acid.
  • Tan, J., et al. (2021). Extraction and determination of short-chain fatty acids in biological samples.
  • LookChem. (n.d.). (E)-5-Heptenoic acid.
  • Galla, G., et al. (2011). List of enzymes involved in fatty acid biosynthesis and metabolism...
  • ChemBK. (n.d.). (E)-5-Heptenoic acid 18776-90-4 wiki.
  • Steinbüchel, A. (1995). Diversity of bacterial polyhydroxyalkanoic acids. FEMS Microbiology Letters, 128(3), 219-228.
  • Kowalczuk, S., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 14(8), 493.
  • Lee, S., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 683.
  • Sakai, T. (n.d.). M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu.
  • Collman, J. P., et al. (1975).
  • PrepChem.com. (n.d.). Synthesis of heptenoic acid.
  • NextSDS. (n.d.). 5-Heptenoic acid — Chemical Substance Information.
  • Guidechem. (n.d.). 5-Heptenoic acid,7-[(1R,2R,3R,5S)-2-[(1E)-2-[2-[(3-chlorophe... (cas 131349-68-3) SDS/MSDS download.
  • Noller, C. R., & Patt, M. (1941). n-HEPTANOIC ACID. Organic Syntheses, 21, 64.
  • Reddy, M. V. R., et al. (2013). Synthesis of the (5Z)-5-Pentacosenoic and 5-Pentacosynoic Acids as Novel HIV-1 Reverse Transcriptase Inhibitors. Molecules, 18(12), 14781-14795.
  • PubChem. (n.d.). 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo[2.2.1]hept-2-yl)-, (5Z)-.
  • Avis, T. J., & Bélanger, R. R. (2001). Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa. Applied and Environmental Microbiology, 67(2), 956-960.
  • Quora. (2021, June 26). How would you prepare heptanoic acid using malonic ester synthesis?
  • ECHA. (n.d.). 5-Heptenoic acid, (±)-7-[(1S,2S,3S,5R)-2-[(3S)-4-(3-chlorophenoxy)-. 3-hydroxybutyl]-3,5-dihydroxycyclopentyl]-, (5Z)-*.
  • Google Patents. (n.d.). WO2003004450A1 - Process for the preparation of intermediates useful in the synthesis of statin derivatives especially 7-amino 3,5-dihydroxy heptanoic acid derivatives, and intermediates thereof.
  • NextSDS. (n.d.). 5-Heptenoicacid,2-amino-7-oxo-,(2S,5E)-(9CI).
  • Itoh, Y., et al. (1980). Structure of heptelidic acid, a new sesquiterpene antibiotic from fungi. The Journal of Antibiotics, 33(5), 525-526.
  • D'Annibale, A., et al. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 20(6), 10538-10551.
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  • openPR.com. (2026, March 30). Light Diffusion Film Market Set to Witness Rapid Growth Through. Retrieved from openpr.com0). Light Diffusion Film Market Set to Witness Rapid Growth Through.

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Exploratory

5-Heptenoic Acid: Comprehensive Nomenclature, Chemical Properties, and Applications in Prostaglandin Synthesis

Executive Summary In the landscape of organic synthesis and pharmaceutical development, 5-heptenoic acid (and its derivatives) serves as a critical structural motif. As a C7 unsaturated aliphatic carboxylic acid, it func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, 5-heptenoic acid (and its derivatives) serves as a critical structural motif. As a C7 unsaturated aliphatic carboxylic acid, it functions as the foundational "alpha chain" backbone for numerous biologically active compounds, most notably Prostaglandin F2α (PGF2α) analogs[1]. This technical whitepaper provides an in-depth analysis of its chemical identity, structural causality, and a validated protocol for its stereoselective integration into active pharmaceutical ingredients (APIs).

Core Identification: CAS Numbers and IUPAC Nomenclature

The nomenclature of 5-heptenoic acid is highly dependent on its stereochemistry. The position of the double bond at the C5-C6 carbon dictates the presence of geometric isomers (E/Z), which drastically alter the molecule's spatial conformation and biological binding affinity.

Below is the consolidated identification data for the base molecule and its primary isomers, sourced from authoritative chemical databases , [2].

Identifier TypeUnspecified Stereochemistry(E)-Isomer
IUPAC Name hept-5-enoic acid(E)-hept-5-enoic acid
CAS Number 3593-00-818776-90-4
PubChem CID 441349115282712
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol 128.17 g/mol
SMILES C/C=C\CCCC(=O)O (Z-form)C/C=C/CCCC(=O)O
XLogP3 1.41.4

Note: In pharmaceutical applications, the (Z)-isomer (cis-configuration) is predominantly utilized, often synthesized directly as a conjugated derivative rather than isolated as a free acid. Complex derivatives, such as Latanoprost related compound A, are assigned unique CAS numbers (e.g., CAS 913258-34-1) [3].

Chemical Properties and Structural Causality

The utility of 5-heptenoic acid in drug development is rooted in its bifunctional nature:

  • Terminal Carboxylic Acid (C1): With a pKa of approximately 4.8, the carboxyl group allows for facile esterification or amidation. In prodrug design (e.g., Latanoprost, Bimatoprost), this group is masked as an isopropyl ester or ethyl amide to increase lipophilicity and corneal penetration .

  • C5-C6 Alkene: The double bond introduces a rigid kink in the aliphatic chain. The (Z)-configuration restricts rotational freedom, locking the molecule into a "hairpin" conformation. This specific geometry is an absolute requirement for the molecule to dock effectively into the binding pocket of the FP receptor[3].

Experimental Protocol: Stereoselective Synthesis of the (Z)-5-Heptenoic Acid Backbone

The synthesis of prostaglandin analogs requires the precise installation of the 5-heptenoic acid upper chain onto a cyclopentane core (often a Corey lactol derivative). The biological efficacy of the final API is strictly dependent on the (Z)-configuration of the C5-C6 double bond.

To achieve this, a Wittig olefination under salt-free, kinetic control conditions is employed. This protocol is designed as a self-validating system to ensure isomeric purity.

Step-by-Step Methodology

Step 1: Ylide Generation (Preparation of the Phosphorane)

  • Action: Suspend 3.0 equivalents of (4-carboxybutyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the mixture to 0°C.

  • Action: Add 6.0 equivalents of potassium tert-butoxide (t-BuOK) dropwise.

  • Causality: t-BuOK is selected because it is a strong, sterically hindered base. It efficiently deprotonates the phosphonium salt to form the ylide without acting as a nucleophile, preventing unwanted side reactions with the substrate. The characteristic bright orange color indicates successful ylide formation.

Step 2: Kinetic Olefination

  • Action: Cool the ylide solution to -20°C. Add 1.0 equivalent of the lactol intermediate dissolved in THF dropwise over 30 minutes.

  • Causality: Lowering the temperature to -20°C enforces kinetic control. Under these salt-free conditions, the reaction proceeds via an erythro-betaine intermediate, which irreversibly forms the oxaphosphetane that collapses almost exclusively into the desired (Z)-alkene.

Step 3: Quenching and Phase Separation

  • Action: Stir for 2 hours, then quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl provides a mild proton source that neutralizes excess base and halts the reaction without hydrolyzing sensitive protecting groups (e.g., silyl ethers) on the cyclopentane ring.

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Self-Validating Analytical Confirmation

  • Action: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient).

  • Validation (¹H-NMR): Analyze the purified product using ¹H-NMR (400 MHz, CDCl₃). The system validates its own stereochemical outcome by examining the vinylic protons (C5 and C6). A coupling constant ( J ) of 10.5–11.5 Hz confirms the (Z)-configuration. If the J -value is 15.0–16.0 Hz , it indicates the presence of the biologically inactive (E)-isomer, triggering a protocol review.

  • Validation (HPLC): Run reverse-phase HPLC to quantify the Z/E ratio, ensuring >98% isomeric purity required for downstream API processing.

SynthesisWorkflow A 1. Phosphonium Salt Preparation (4-carboxybutyl)triphenylphosphonium bromide B 2. Ylide Generation Reagent: t-BuOK in THF (0°C) A->B Deprotonation C 3. Wittig Olefination Add Lactol Intermediate (-20°C) B->C Nucleophilic Addition D 4. Aqueous Quench & Extraction NH4Cl quench, EtOAc extraction C->D Stereoselective (Z)-alkene formation E 5. Analytical Validation 1H-NMR (J-coupling) & HPLC (>98% purity) D->E Isolation & Verification

Figure 1: Workflow for the stereoselective synthesis and validation of the 5-heptenoic acid backbone.

Mechanism of Action: FP Receptor Signaling Pathway

When 5-heptenoic acid is incorporated into a complete prostaglandin analog (such as Latanoprost), it acts as a potent agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR) [1].

The binding of the 5-heptenoic acid moiety triggers a conformational change that activates the Gq protein. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃). IP₃ subsequently binds to receptors on the endoplasmic reticulum, causing a massive release of intracellular calcium (Ca²⁺). In ocular pharmacology, this calcium signaling cascade leads to the remodeling of the extracellular matrix in the ciliary muscle, significantly increasing the uveoscleral outflow of aqueous humor and reducing intraocular pressure (IOP)[3].

SignalingPathway Ligand 5-Heptenoic Acid Derivative (Prodrug) Receptor FP Receptor (GPCR) Ligand->Receptor Binds & Activates Gq Gq Protein Activation Receptor->Gq GDP/GTP Exchange PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening Effect Increased Uveoscleral Outflow (IOP Drop) Ca->Effect Cytoskeletal Remodeling

Figure 2: FP Receptor GPCR signaling cascade activated by 5-heptenoic acid derivatives.

References

  • Hept-5-enoic acid | C7H12O2 | CID 44134911 - PubChem Source: nih.gov URL:[Link]

  • 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)- | CID 6439867 - PubChem Source: nih.gov URL:[Link]

  • Substance Information - ECHA - European Union Source: europa.eu URL:[Link]

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Foundational

Physical properties of 5-Heptenoic acid (melting point, boiling point, solubility)

An In-Depth Guide to the Physicochemical Characterization of 5-Heptenoic Acid Introduction 5-Heptenoic acid (C₇H₁₂O₂) is an unsaturated carboxylic acid that holds potential as a building block in organic synthesis and fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Physicochemical Characterization of 5-Heptenoic Acid

Introduction

5-Heptenoic acid (C₇H₁₂O₂) is an unsaturated carboxylic acid that holds potential as a building block in organic synthesis and for the development of novel pharmaceutical agents. A thorough understanding of its fundamental physical properties—namely its melting point, boiling point, and solubility—is a non-negotiable prerequisite for its application in medicinal chemistry and materials science. These parameters govern everything from reaction kinetics and purification strategies to formulation, storage stability, and bioavailability.

This guide provides a detailed overview of the core physical properties of 5-Heptenoic acid. Beyond simply listing values, it delves into the causality behind the standardized experimental methodologies for their determination. The protocols described are designed as self-validating systems, incorporating calibration and control steps to ensure data integrity, a cornerstone of reproducible science and regulatory compliance.

Section 1: Summary of Physical Properties

The physical characteristics of 5-Heptenoic acid are dictated by its seven-carbon chain, the terminal carboxylic acid group, and the double bond at the C5 position. These features result in the following experimentally estimated properties:

Physical PropertyValue (Estimated)Significance in Research & Drug Development
Melting Point -9.25 °CDefines solid-state characteristics, crucial for storage, handling, and formulation of solid dosage forms.
Boiling Point 237.28 °CKey for purification by distillation, assessing volatility, and defining thermal stability limits.[1]
Water Solubility Slightly solubleImpacts dissolution rates, bioavailability, and the selection of appropriate solvent systems for synthesis and formulation.

Note: The values presented are estimates from chemical databases and may vary based on experimental conditions and sample purity.

Section 2: Experimental Determination Methodologies

The trustworthiness of physical property data hinges entirely on the rigor of the experimental method used for its determination. The following sections detail robust, self-validating protocols for characterizing 5-Heptenoic acid.

Melting Point Determination: Calibrated Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow range (typically <1°C). The presence of impurities depresses and broadens this range, making melting point determination an essential indicator of purity.[2]

Causality of Method Selection: The capillary method is chosen for its precision, small sample requirement, and ability to provide a sharp, observable melting range.[3] Incorporating a calibration step with certified standards ensures the data is traceable and corrects for any instrumental bias.

Experimental Protocol:

  • Sample Preparation: A small, completely dry sample of 5-Heptenoic acid is finely pulverized. The open end of a glass capillary tube is jabbed into the powder until a 2-3 mm column of packed sample is achieved at the sealed end.[3] Proper packing is critical to ensure uniform heat transfer.[3]

  • Instrument Calibration: The thermometer or digital sensor of the melting point apparatus is calibrated using a set of certified standards with known melting points that bracket the expected melting point of the sample.[4] A calibration curve of observed vs. reported melting points is plotted to establish a correction factor.[4]

  • Approximate Determination: A preliminary, rapid heating run (10-20°C/min) is conducted to find the approximate melting range.[3][5] This saves time and identifies the correct temperature window for the precise measurement.

  • Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the previous step.[3] The heating rate is then reduced significantly to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[5]

  • Data Recording: The temperature is recorded at two points: T1, when the first droplet of liquid appears, and T2, when the last solid crystal melts completely. The melting point is reported as the T1-T2 range.

Workflow: Melting Point Determination

G cluster_prep Preparation cluster_cal Self-Validation cluster_det Determination A Pulverize Dry Sample B Pack Capillary Tube (2-3 mm) A->B E Rapid Heating Run for Approximate Range B->E C Calibrate Apparatus with Certified Standards D Generate Correction Curve C->D F Slow Heating Run (1-2°C/min) for Precise Range D->F E->F G Record T1 (First Droplet) and T2 (All Liquid) F->G H H G->H Report Corrected Melting Range

Caption: Calibrated workflow for precise melting point determination.

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a fundamental property that is highly sensitive to changes in pressure and is indicative of intermolecular force strength.

Causality of Method Selection: For small sample volumes, the Thiele tube method is superior to distillation as it is faster and requires significantly less material (less than 1 mL).[8] The unique shape of the Thiele tube is designed to create convection currents in the heating oil, ensuring uniform temperature distribution and preventing localized overheating. Recording the barometric pressure is the self-validating step, as it allows for correction of the observed boiling point to the standard pressure (760 mmHg).

Experimental Protocol:

  • Apparatus Assembly: A small quantity (0.5-1 mL) of 5-Heptenoic acid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8][9]

  • Mounting: The fusion tube assembly is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. This entire unit is then placed in a Thiele tube containing high-boiling mineral oil.[8]

  • Heating: The side arm of the Thiele tube is heated gently with a microburner.[10] As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

  • Observation: Heating continues until a rapid, continuous stream of bubbles emerges from the capillary tube.[7][10] This indicates that the liquid's vapor pressure has overcome the atmospheric pressure. The heat source is then removed.

  • Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the temperature is recorded.[10] This is the boiling point, as it is the point where the external pressure is equal to the liquid's vapor pressure.

  • Pressure Correction: The ambient barometric pressure is recorded. The observed boiling point can be corrected to standard pressure using a nomograph or the Sydney-Young equation.

Workflow: Boiling Point Determination

G cluster_setup Setup cluster_run Measurement cluster_validation Self-Validation A Place Sample in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Place in Thiele Tube B->C D Heat Side Arm Gently C->D E Observe Rapid, Continuous Stream of Bubbles D->E F Remove Heat & Cool E->F G Record Temperature When Liquid Enters Capillary F->G H Record Barometric Pressure G->H I Correct Boiling Point to Standard Pressure H->I J J I->J Report Corrected Boiling Point

Caption: Thiele tube workflow for boiling point determination.

Aqueous Solubility: OECD 105 Flask Method

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[11][12] Water solubility is a critical parameter in drug development, directly influencing absorption and bioavailability.

Causality of Method Selection: The OECD Test Guideline 105 (Flask Method) is a globally recognized standard for determining water solubility for substances with solubility above 10⁻² g/L.[11][12][13] Its trustworthiness comes from the detailed procedure to ensure saturation equilibrium is truly reached and the requirement for a validated analytical method to quantify the dissolved substance, providing a robust, verifiable result.

Experimental Protocol:

  • Preliminary Test: A preliminary test is performed to determine the approximate solubility and the time required to reach equilibrium.[11] This involves adding increasing volumes of water to a known mass of 5-Heptenoic acid and shaking until dissolution is observed.

  • Equilibration: Based on the preliminary test, an excess amount of 5-Heptenoic acid is added to a flask containing purified water. The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: The solution is allowed to stand at the test temperature to allow undissolved material to settle. The saturated aqueous phase is then separated from the undissolved acid, typically by centrifugation followed by careful collection of the supernatant.

  • Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), is used to determine the concentration of 5-Heptenoic acid in the aqueous samples. The analytical method must be shown to be accurate and precise for the concentration range of interest.

  • Self-Validation: To ensure equilibrium was reached, samples are taken and analyzed at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., differ by no more than a predetermined percentage). The pH of the saturated solution should also be measured and reported.

Workflow: Aqueous Solubility Determination (OECD 105)

G cluster_equil Equilibration cluster_sep Separation & Analysis cluster_valid Self-Validation A Add Excess Acid to Water in Temperature-Controlled Flask B Agitate for Extended Period (e.g., 24-48h) A->B C Centrifuge to Separate Phases B->C F Analyze Samples at Multiple Time Points B->F D Collect Aqueous Supernatant C->D E Quantify Concentration via Validated HPLC/GC Method D->E H Measure & Report pH E->H G Confirm Equilibrium (Concentration Plateau) F->G G->E I I H->I Report Solubility (g/L) at Specified Temp & pH

Caption: OECD 105 workflow for robust solubility determination.

References

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD Publishing. [Link]

  • OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Google Books. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility.
  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]

  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from [Link]

  • University of Colorado Boulder. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Anbar. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Heptenoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 5-heptenoic acid, a C7 unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-heptenoic acid, a C7 unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By combining predicted data, comparative analysis with structural isomers, and fundamental spectroscopic principles, this guide serves as a valuable resource for the identification and characterization of 5-heptenoic acid.

Introduction to 5-Heptenoic Acid and its Spectroscopic Analysis

5-Heptenoic acid (C7H12O2, Molar Mass: 128.17 g/mol ) is a monounsaturated fatty acid with a carbon-carbon double bond at the C5 position.[1][2] Its structure presents a combination of a carboxylic acid functional group and an internal alkene, making it an interesting molecule for various chemical syntheses. Accurate structural elucidation is paramount for its application in research and development, and spectroscopic techniques are the cornerstone of this characterization.

This guide will delve into the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The causality behind experimental choices and the interpretation of the resulting spectra will be explained to provide a practical and field-proven perspective.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-heptenoic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-heptenoic acid is predicted to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of adjacent atoms and the presence of the double bond and carbonyl group.

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (CH₃)~1.65t~6.53H
H2 (CH₂)~2.05m-2H
H3 (CH₂)~2.35t~7.52H
H4 (CH₂)~2.15m-2H
H5, H6 (=CH)~5.40m-2H
OH (COOH)~11-12br s-1H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

Expertise & Experience in Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (11-12 ppm) due to hydrogen bonding and its acidic nature.[3] Its broadness is a characteristic feature.

  • The olefinic protons (H5, H6) will be found in the region of 5.3-5.5 ppm. The multiplicity will be complex due to coupling to each other (cis or trans) and to the adjacent methylene protons (H4).

  • The protons alpha to the carbonyl group (H2) are deshielded and will appear around 2.35 ppm as a triplet, coupled to the H3 protons.

  • The allylic protons (H4) will be deshielded by the double bond and are expected around 2.15 ppm.

  • The terminal methyl group (H1) will be the most upfield signal, appearing as a triplet due to coupling with the H2 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentChemical Shift (ppm)
C1 (CH₃)~17.9
C2 (CH₂)~33.8
C3 (CH₂)~24.5
C4 (CH₂)~28.7
C5 (=CH)~129.0
C6 (=CH)~125.0
C7 (C=O)~179.0

Note: Predicted values based on standard chemical shift tables and analysis of similar structures.

Expertise & Experience in Interpretation:

  • The carbonyl carbon (C7) is the most deshielded, appearing significantly downfield around 179 ppm.[3]

  • The olefinic carbons (C5, C6) will be in the 125-130 ppm range. The exact chemical shifts can help in determining the stereochemistry (cis/trans) of the double bond.

  • The aliphatic carbons (C1-C4) will appear in the upfield region of the spectrum. The carbon alpha to the carbonyl (C2) will be more deshielded than the others in the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 5-heptenoic acid, the key functional groups are the carboxylic acid and the carbon-carbon double bond.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid (dimer)
~1650 (medium)C=C stretchAlkene
~3020 (medium)=C-H stretchAlkene
2850-2960 (medium)C-H stretchAlkane

Expertise & Experience in Interpretation:

  • The most prominent and diagnostic feature will be the very broad O-H stretching band from the carboxylic acid, which often spans from 2500 to 3300 cm⁻¹.[3][4] This broadness is due to strong hydrogen bonding between carboxylic acid molecules, which exist as dimers in the condensed phase.

  • A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a saturated carboxylic acid dimer.[3]

  • The presence of the C=C double bond will be confirmed by a medium intensity band around 1650 cm⁻¹ for the C=C stretch and a band around 3020 cm⁻¹ for the =C-H stretch.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
128Molecular Ion [M]⁺
111[M - OH]⁺
83[M - COOH]⁺
60McLafferty rearrangement fragment [CH₂=C(OH)₂]⁺
41Allylic cleavage fragment [C₃H₅]⁺

Note: Predicted fragmentation based on typical behavior of unsaturated carboxylic acids.

Expertise & Experience in Interpretation:

  • The molecular ion peak [M]⁺ is expected at m/z = 128, corresponding to the molecular weight of 5-heptenoic acid.[1][5]

  • A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 111 ([M - 17]⁺) .

  • Loss of the entire carboxyl group as a radical will result in a peak at m/z 83 ([M - 45]⁺) .

  • Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement , which for 5-heptenoic acid would lead to a characteristic fragment at m/z 60 .

  • Cleavage at the allylic position is also common, which would produce a fragment at m/z 41 .

Predicted Collision Cross Section Data: [5]

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.09100127.7
[M+Na]⁺151.07294134.5
[M-H]⁻127.07644126.6

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed. These represent best practices in a research setting.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-heptenoic acid into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

    • Key acquisition parameters:

      • Pulse sequence: Standard single pulse (zg30).

      • Number of scans: 16-32 (for good signal-to-noise).

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time: ~4 seconds.

      • Spectral width: ~16 ppm.

  • ¹³C NMR Acquisition:

    • The spectrum should be acquired on the same spectrometer.

    • Key acquisition parameters:

      • Pulse sequence: Proton-decoupled pulse program (zgpg30).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2 seconds.

      • Spectral width: ~240 ppm.

IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a single drop of neat 5-heptenoic acid onto the crystal of an ATR-FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrum Acquisition (Electron Ionization)
  • Sample Introduction:

    • The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like 5-heptenoic acid, GC-MS is ideal.

  • GC-MS Parameters:

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

    • Injector Temperature: ~250 °C.

  • Mass Spectrometer Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: ~230 °C.

Visualizations

The following diagrams illustrate the structure of 5-heptenoic acid and a key fragmentation pathway in mass spectrometry.

structure C7 HO C5 C C6 O C5->C6 C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 CH C2->C1 C0 CH C1->C0 C_1 CH₃ C0->C_1

Caption: Structure of 5-Heptenoic Acid.

mclafferty mol C₅H₁₀ C=O OH rearrangement McLafferty Rearrangement fragments CH₂=C(OH)₂ m/z = 60 C₄H₈ Neutral Loss

Caption: McLafferty Rearrangement of 5-Heptenoic Acid.

Conclusion

The spectroscopic characterization of 5-heptenoic acid relies on a multi-faceted approach, integrating NMR, IR, and MS techniques. While direct experimental data in public databases is sparse, a robust and reliable characterization can be achieved through the application of fundamental spectroscopic principles and comparison with related structures. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and analyze 5-heptenoic acid in their work.

References

  • GNPS. UCSD/CCMS - Spectrum Library. [Link]

  • PubChemLite. 5-heptenoic acid (C7H12O2). [Link]

  • NIST. 6-Heptenoic acid. [Link]

  • PubChem. 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-. [Link]

  • NIST. 6-Heptenoic acid Mass Spectrum. [Link]

  • NextSDS. 5-Heptenoic acid — Chemical Substance Information. [Link]

  • LookChem. 5-Heptenoic acid. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 9. [Link]

  • Pearson. Infrared Spectroscopy Table Exam Prep. [Link]3/9780134042282)

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Foundational

An In-depth Technical Guide to 5-Heptenoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Heptenoic acid, a seven-carbon monounsaturated fatty acid, holds a unique position in the landscape of organic chemistry and biochemistry. While...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptenoic acid, a seven-carbon monounsaturated fatty acid, holds a unique position in the landscape of organic chemistry and biochemistry. While not as ubiquitous as other fatty acids, its distinct structure has made it a valuable synthon in organic synthesis and a component of interest in various biologically active molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 5-heptenoic acid, with a particular focus on the technical details relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Historical Perspective: Unraveling the Origins of a C7 Unsaturated Carboxylic Acid

The precise moment of the first synthesis and characterization of 5-heptenoic acid is not prominently documented in the annals of chemical history, suggesting its discovery was likely part of broader investigations into the synthesis and properties of unsaturated carboxylic acids that gained momentum in the late 19th and early 20th centuries. The earliest known use of the term "heptenoic acid" dates back to 1889, as noted in the Oxford English Dictionary, indicating that chemists were exploring this class of compounds during that era.[1]

Early synthetic efforts in fatty acid chemistry, pioneered by chemists like Michel Eugène Chevreul and Marcellin Berthelot, laid the groundwork for the creation of novel carboxylic acids. General synthetic methodologies that were being developed at the time, such as the malonic ester synthesis, would have been applicable for the preparation of 5-heptenoic acid.[2][3][4][5] This classic method allows for the elongation of a carbon chain and the introduction of a carboxylic acid functional group, making it a plausible route for early syntheses of this compound.

A notable, albeit indirect, historical reference appears in Organic Syntheses, Collective Volume 4, where the use of 5-heptenoic acid chloride is described in a procedure for the synthesis of 2-methyl-2-cyclohexenone.[6][7] This indicates that by the mid-20th century, 5-heptenoic acid was a known and accessible chemical entity, likely prepared through established synthetic protocols.

Synthesis of 5-Heptenoic Acid: A Methodological Overview

The synthesis of 5-heptenoic acid can be approached through several established routes in organic chemistry. The choice of method often depends on the desired stereochemistry of the double bond (cis or trans), the availability of starting materials, and the required scale of the reaction.

The Malonic Ester Synthesis: A Classic Approach

The malonic ester synthesis remains a robust and versatile method for the preparation of carboxylic acids, including 5-heptenoic acid.[2][3][4][5] This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis of 5-Heptenoic Acid

  • Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate. This carbanion is stabilized by the two adjacent ester groups.

  • Alkylation: The enolate is then reacted with a suitable alkylating agent, in this case, a 4-halobutene (e.g., 4-bromo-1-butene or 4-chloro-1-butene), via an SN2 reaction to introduce the butenyl side chain.

  • Hydrolysis and Decarboxylation: The resulting dialkyl malonate is subsequently hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield 5-heptenoic acid.

Logical Workflow of Malonic Ester Synthesis

Malonic_Ester_Synthesis A Diethyl Malonate B Enolate Formation (NaOEt, EtOH) A->B C Alkylated Malonic Ester B->C Alkylation D Hydrolysis & Decarboxylation (H3O+, Heat) C->D E 5-Heptenoic Acid D->E Alkyl_Halide 4-Halobutene Alkyl_Halide->C

Caption: Workflow for the synthesis of 5-heptenoic acid via the malonic ester pathway.

Other Synthetic Routes

Alternative methods for the synthesis of 5-heptenoic acid and other unsaturated carboxylic acids include:

  • Oxidation of Primary Alcohols: The corresponding 5-hepten-1-ol can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to yield 5-heptenoic acid.

  • Grignard Reagent Carbonation: A Grignard reagent prepared from a 5-heptenyl halide can be reacted with carbon dioxide, followed by acidic workup, to produce the target carboxylic acid.

Physicochemical Properties and Spectroscopic Data

5-Heptenoic acid is a liquid at room temperature with the following properties:

PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS Number 3593-00-8
Boiling Point 102 - 107 °C (at 15 mmHg)[1]
Density 0.946 g/mL at 25 °C[8]
Refractive Index n20/D 1.439[8]

Spectroscopic Characterization:

The structural elucidation of 5-heptenoic acid relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the double bond (typically in the 5.0-6.0 ppm region), the alpha-protons to the carbonyl group (around 2.3 ppm), and the aliphatic protons of the carbon chain.

    • 13C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon at approximately 180 ppm, signals for the sp2 hybridized carbons of the double bond in the 115-140 ppm range, and signals for the sp3 hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm-1), a strong C=O stretching absorption for the carbonyl group (around 1710 cm-1), and a C=C stretching absorption for the double bond (around 1640 cm-1).

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 128, along with characteristic fragmentation patterns for a carboxylic acid.

Natural Occurrence and Biological Significance

While not a common fatty acid in most organisms, (E)-5-heptenoic acid has been identified as a phytochemical in the plant Stereospermum colais. The broader class of heptenoic acids and their derivatives are found in various natural sources and can exhibit biological activity. For instance, derivatives of 5-heptenoic acid are components of complex, biologically active molecules.

One significant area of research involves derivatives of 5-heptenoic acid in the context of prostaglandins and thromboxane A2 receptor antagonists. For example, 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4- iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid has been studied as a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors.[9] This highlights the importance of the 5-heptenoic acid scaffold in the design of pharmacologically active compounds.

Furthermore, a lactone derivative, 4-hydroxy-7-oxo-5-heptenoic acid lactone, has been implicated in angiogenesis, the formation of new blood vessels.[8][10] This compound can induce the secretion of vascular endothelial growth factor (VEGF), suggesting a role in both physiological and pathological processes.[8][10]

Applications in Research and Drug Development

The primary application of 5-heptenoic acid in a research and development setting is as a synthetic building block. Its bifunctional nature, possessing both a carboxylic acid and a double bond, allows for a wide range of chemical transformations.

  • Synthesis of Heterocyclic Compounds: The double bond and the carboxylic acid can be manipulated to construct various heterocyclic ring systems, which are common motifs in pharmaceuticals.

  • Derivatization for Pharmacological Screening: The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, allowing for the generation of libraries of compounds for screening against biological targets.

  • Pro-drug Design: The carboxylic acid can be esterified to create pro-drugs that are later hydrolyzed in vivo to release the active molecule.

  • Polymer Chemistry: As a monomer, 5-heptenoic acid can be used in the synthesis of polyesters and other polymers with specific properties conferred by the unsaturated side chain.

A notable example of a drug containing a heptanoic acid moiety is Amineptine, an atypical tricyclic antidepressant.[11] Although it is the saturated heptanoic acid, it demonstrates the utility of a seven-carbon carboxylic acid chain in drug design.

Experimental Workflow: Derivatization of 5-Heptenoic Acid for Drug Discovery

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Library cluster_screening Biological Evaluation A 5-Heptenoic Acid B Esterification (e.g., Fischer) A->B C Amide Coupling (e.g., DCC, HOBt) A->C D Reduction of COOH (e.g., LiAlH4) A->D E Esters B->E F Amides C->F G 5-Hepten-1-ol D->G H Pharmacological Screening E->H F->H G->H Further Modification

Caption: A generalized workflow for creating a library of 5-heptenoic acid derivatives for pharmacological screening.

Conclusion

5-Heptenoic acid, while not a household name in the world of fatty acids, represents a versatile and valuable molecule for synthetic chemists and drug discovery professionals. Its history is intertwined with the development of fundamental organic synthesis techniques. With its readily modifiable functional groups, 5-heptenoic acid continues to be a relevant building block for the construction of complex molecules with potential therapeutic applications. Further exploration of its natural occurrence and the biological activities of its derivatives may unveil new and exciting avenues for research.

References

  • Chevreul, M. E. Recherches chimiques sur les corps gras d'origine animale. F. G. Levrault, 1823.
  • Perkin, W. H. Jr. On the synthetical formation of closed carbon-chains. J. Chem. Soc., Trans.1885, 47, 801-855.
  • Organic Syntheses, Coll. Vol. 4, p.666 (1963); Vol. 37, p.60 (1957).
  • Organic Syntheses, Coll. Vol. 4, p.708 (1963); Vol. 30, p.70 (1950).
  • Organic Syntheses, Coll. Vol. 4, p.1 (1963); Vol. 32, p.1 (1952).
  • Morinelli, T. A., et al. 7-[(1R,2S,3S,5R)-6,6-dimethyl-3-(4- iodobenzenesulfonylamino)bicyclo[3.1.1]hept-2-yl]-5(Z)-heptenoic acid: a novel high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. J Pharmacol Exp Ther.1992, 262(2), 632-7.
  • Guo, J., et al. 4-Hydroxy-7-oxo-5-heptenoic Acid Lactone Induces Angiogenesis through Several Different Molecular Pathways. Chem Res Toxicol.2016, 29(12), 2125-2135.
  • LookChem. 5-Heptenoic acid. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Oxford English Dictionary. heptenoic acid, n.[Link]

  • PubChem. Heptanoic Acid. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Wikipedia. Amineptine. [Link]

  • LookChem. (E)-5-Heptenoic acid. [Link]

  • OSADHI. List of plants having phytochemicals: 5-Heptenoic Acid. [Link]

  • Organic Syntheses. n-HEPTANOIC ACID. [Link]

  • Organic Syntheses. 2-METHYL-2-CYCLOHEXENONE. [Link]

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Exploratory

Toxicological and safety data of 5-Heptenoic acid

Toxicological and Pharmacological Safety Profile of 5-Heptenoic Acid and Its Prostanoid Derivatives: A Technical Guide for Drug Development Executive Summary 5-Heptenoic acid (CAS: 18776-90-4) serves as the critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological and Pharmacological Safety Profile of 5-Heptenoic Acid and Its Prostanoid Derivatives: A Technical Guide for Drug Development

Executive Summary

5-Heptenoic acid (CAS: 18776-90-4) serves as the critical structural backbone for a vast class of endogenous lipid mediators and synthetic pharmaceutical analogs, most notably the prostaglandins (e.g., Prostaglandin E2, Prostaglandin F2α). While the isolated 5-heptenoic acid moiety exhibits moderate baseline toxicity, its functionalized derivatives are highly potent pharmacological agents. This technical guide synthesizes the toxicological data, hazard classifications, and self-validating experimental protocols required for safely handling and evaluating these compounds in preclinical drug development.

Chemical Context and Hazard Classification

In drug design, the 5-heptenoic acid pharmacophore is essential for binding affinity at prostanoid receptors (EP, FP, DP, IP, and TP). Because these receptors regulate critical physiological processes—ranging from smooth muscle contraction to inflammatory responses—the toxicological profile of 5-heptenoic acid derivatives is defined by extreme biological potency rather than direct chemical corrosiveness.

Regulatory bodies classify highly active 5-heptenoic acid derivatives (such as PGE2 and PGF2α) under stringent hazard categories:

  • Acute Toxicity (Category 4): Harmful if swallowed, with systemic toxicity manifesting as hypermotility, diarrhea, and severe hypotension[1].

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child. These compounds are potent abortifacients capable of inducing uterine contractions at microgram exposures[2][3].

Quantitative Toxicological Data

To establish therapeutic windows, researchers must rely on established lethal dose ( LD50​ ) metrics. The table below summarizes the acute toxicity data for primary 5-heptenoic acid derivatives across different administration routes.

Compound (Derivative)Route of ExposureTest Species LD50​ ValueHazard Classification
Prostaglandin E2 (PGE2)OralRat500 mg/kgAcute Tox. 4, Repr. 1B
Prostaglandin E2 (PGE2)SubcutaneousRat31.6 mg/kgAcute Tox. 4, Repr. 1B
Prostaglandin F2α (PGF2α)OralRat1170 mg/kgAcute Tox. 4, Repr. 1B
Prostaglandin F2α (PGF2α)SubcutaneousRat95 mg/kgAcute Tox. 4, Repr. 1B

(Data compiled from standardized chemical safety registries and manufacturer safety data sheets[3][4][5][6][7])

Mechanisms of Toxicity and Pharmacological Action

The toxicity of 5-heptenoic acid derivatives is fundamentally a function of G-protein coupled receptor (GPCR) hyperactivation. For instance, PGE2 binds to four distinct receptor subtypes (EP1-EP4), triggering divergent intracellular cascades. Toxicological events (such as hypotensive shock or unwanted smooth muscle spasms) occur when these pathways are overstimulated.

Pathway Ligand 5-Heptenoic Acid Derivatives (e.g., PGE2, PGF2α) EP1 EP1 / EP3 Receptors (Gq / Gi Coupled) Ligand->EP1 EP2 EP2 / EP4 Receptors (Gs Coupled) Ligand->EP2 Signal1 ↑ Intracellular Ca2+ ↓ cAMP EP1->Signal1 Signal2 ↑ cAMP Production EP2->Signal2 Tox Physiological / Toxicological Response (Smooth Muscle Contraction, Hypotension) Signal1->Tox Signal2->Tox

Prostanoid Receptor Signaling Pathway Mediating Toxicological Responses

Laboratory Safety and Exposure Protocols

Because 5-heptenoic acid derivatives are lipophilic and act as potent reproductive effectors at microgram doses, standard benchtop handling is a critical failure point. A self-validating safety system must be implemented to prevent aerosolized exposure and transdermal absorption.

  • Engineering Controls: All powder weighing and reconstitution must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated HEPA-filtered powder weighing enclosure. Causality: Vacuum systems and ambient air currents can easily aerosolize the fine powders, leading to inhalation—a route where the compounds exhibit rapid systemic absorption[1][5].

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves, safety goggles, and a disposable Tyvek lab coat. Causality: The lipophilic nature of the 5-heptenoic acid backbone facilitates rapid transdermal penetration, especially when solubilized in organic solvents like DMSO. Double gloving ensures that if the outer glove is compromised by a solvent droplet, the inner glove provides an uncompromised secondary barrier during doffing.

Experimental Methodology: Toxicological Evaluation Workflow

In toxicological screening, measuring direct cell death (e.g., via MTT assays) is inadequate for prostanoids. Their primary hazard stems from receptor-mediated physiological dysregulation rather than direct cellular necrosis. Therefore, our protocol prioritizes GPCR downstream signaling quantification coupled with a cytotoxicity counter-screen.

Workflow S1 Compound Preparation S2 Dose-Ranging (0.1 nM - 100 μM) S1->S2 S3 Receptor Activation Assays S2->S3 S4 Cytotoxicity Counter-Screen S3->S4 S5 Safety Profiling S4->S5

Step-by-Step Toxicological Evaluation Workflow for Prostanoid Derivatives

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the 5-heptenoic acid derivative in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: These fatty acid derivatives are highly lipophilic; attempting to dissolve them directly in aqueous buffers will cause micro-precipitation, leading to highly inaccurate dosing and unrepeatable data.

  • Serial Dilution: Prepare a dose-response range from 0.1 nM to 100 μM in the final assay buffer, ensuring the final DMSO concentration remains below 0.1% (v/v).

    • Causality: Prostanoid receptors exhibit high-affinity binding ( Kd​ in the low nanomolar range). Testing only at micromolar concentrations will mask biphasic toxicological responses and receptor desensitization kinetics.

  • Receptor Activation Assay (cAMP/Ca2+):

    • Seed target cells (e.g., HEK293 cells overexpressing EP1-4 receptors) at 1×104 cells/well in a 384-well plate.

    • Incubate with the compound dilution series for 30 minutes at 37°C.

    • Lyse the cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) or measure real-time Ca2+ flux using a fluorescent dye (e.g., Fluo-4 AM).

  • Cytotoxicity Counter-Screen (LDH Release):

    • In parallel, incubate a separate plate of cells with the compound for 24 hours.

    • Measure Lactate Dehydrogenase (LDH) release in the supernatant.

    • Causality: This counter-screen acts as a self-validating control. It ensures that any observed decrease in cAMP or Ca2+ at high doses is genuinely due to GPCR desensitization, rather than the compound simply inducing acute cellular necrosis.

Conclusion

The 5-heptenoic acid structural motif is a cornerstone of prostanoid pharmacology. While it enables the development of highly effective therapeutics, it also imparts severe acute and reproductive toxicity risks. By understanding the receptor-mediated causality of these hazards and implementing self-validating experimental and safety protocols, drug development professionals can safely harness the therapeutic potential of these potent lipid mediators.

Sources

Foundational

5-Heptenoic Acid Stability and Degradation Pathways: A Comprehensive Technical Guide

Executive Summary The stability and degradation of unsaturated fatty acids, particularly 5-heptenoic acid and its highly reactive biological derivatives, represent a critical intersection of lipidomics, oxidative stress...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stability and degradation of unsaturated fatty acids, particularly 5-heptenoic acid and its highly reactive biological derivatives, represent a critical intersection of lipidomics, oxidative stress pathology, and drug development. While simple 5-heptenoic acid undergoes canonical β -oxidation requiring auxiliary isomerases, its complex oxidized derivatives—most notably 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone —serve as potent electrophilic mediators in cellular environments. HOHA-lactone is a primary oxidative truncation product of docosahexaenoic acid (DHA) and is implicated in age-related macular degeneration (AMD) and angiogenesis .

This whitepaper synthesizes the chemical stability, enzymatic degradation pathways, and experimental protocols for evaluating 5-heptenoic acid derivatives, providing drug development professionals with a self-validating framework for lipid oxidation analysis.

Mechanistic Pathways of Degradation

Canonical β -Oxidation of 5-Heptenoic Acid

Unsaturated fatty acids with double bonds at odd-numbered positions (such as the Δ5 bond in 5-heptenoic acid) cannot be completely degraded by the core β -oxidation machinery alone. As chain shortening brings the double bond close to the CoA thioester function, the stereochemistry is disrupted.

The Isomerase-Dependent Pathway: To resolve this, the degradation relies on an auxiliary enzyme, Δ3,Δ2 -enoyl-CoA isomerase . During the β -oxidation spiral, the Δ5 bond is eventually shifted to a Δ3 position, forming a 3-cis-enoyl-CoA or 3-trans-enoyl-CoA intermediate. The isomerase converts this into a 2-trans-enoyl-CoA, which can then be hydrated by enoyl-CoA hydratase to continue the canonical β -oxidation cycle .

BetaOxidation A 5-Heptenoyl-CoA B Chain Shortening (β-oxidation) A->B C 3-cis-Enoyl-CoA Intermediate B->C D Δ³,Δ²-enoyl-CoA isomerase C->D Isomerization E 2-trans-Enoyl-CoA D->E F Continued β-oxidation to Acetyl-CoA E->F

Fig 1: Isomerase-dependent β-oxidation pathway of odd-chain unsaturated fatty acids.

Oxidative Truncation: The HOHA-Lactone Pathway

In highly oxygenated tissues like the retina, polyunsaturated fatty acids (PUFAs) such as DHA undergo non-enzymatic free-radical-induced oxidation. This oxidative cleavage generates 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphatidylcholine (HOHA-PC).

Due to its inherent chemical instability, HOHA-PC rapidly releases 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone via non-enzymatic transesterification/deacylation. HOHA-lactone is a highly reactive α,β -unsaturated aldehyde that readily diffuses across cell membranes (CLogP: −1.02) and reacts with the primary amino groups of proteins to form 2-( ω -carboxyethyl)pyrrole (CEP) derivatives, a hallmark of oxidative stress and AMD .

HOHAPathway DHA DHA-Phospholipids ROS Free Radical Oxidation (ROS) DHA->ROS HOHAPC HOHA-PC ROS->HOHAPC Deacyl Transesterification (t½ = 30 min) HOHAPC->Deacyl HOHAL HOHA-Lactone Deacyl->HOHAL CEP CEP-Protein Adducts (Pathology) HOHAL->CEP + Lysyl residues

Fig 2: Oxidative truncation of DHA to HOHA-lactone and subsequent CEP adduct formation.

Chemical Stability and Kinetics

The stability of 5-heptenoic acid derivatives is highly dependent on their microenvironment. Unmodified 5-heptenoic acid is relatively stable under inert atmospheres but susceptible to auto-oxidation. Conversely, HOHA-lactone is highly labile.

Quantitative Stability Data

In physiological conditions (37 °C, pH 7.4), HOHA-PC releases HOHA-lactone with a half-life ( t1/2​ ) of approximately 30 minutes . Once released, HOHA-lactone is rapidly metabolized in cells (e.g., Retinal Pigmented Epithelial cells) via Michael addition with reduced glutathione (GSH), leading to rapid intracellular GSH depletion and subsequent oxidative stress .

Table 1: Kinetic and Stability Parameters of HOHA-Lactone

ParameterValueCondition/ContextImplication
HOHA-PC Deacylation t1/2​ ~30 min37 °C, aqueous mediaRapid release of reactive lactone into the extracellular space.
CLogP (HOHA-lactone) -1.02TheoreticalHigh membrane permeability; diffuses readily into adjacent cells.
GSH Depletion 52.0 21.5 nmol/mg2 h exposure (10 μ M)Induces severe intracellular oxidative stress and Nrf2 upregulation.
Storage Stability Stable at -80 °CEthanolic solutionRequires strict cold-chain storage to prevent premature degradation.

Experimental Methodologies

To ensure trustworthiness and reproducibility (E-E-A-T), the following self-validating protocol details the assessment of HOHA-lactone stability and its degradation via GSH conjugation in ARPE-19 cells.

Protocol: Tracking HOHA-Lactone Degradation and GSH Depletion in ARPE-19 Cells

Rationale: This workflow validates the cellular degradation of HOHA-lactone by quantifying the secondary effect: the stoichiometric depletion of intracellular GSH.

Materials:

  • ARPE-19 cell line (ATCC)

  • HOHA-lactone (synthesized or commercially sourced, stored at -80 °C in ethanol)

  • Monochlorobimane (MCB) or Ellman’s Reagent (DTNB) for GSH quantification

  • Basal cell culture medium (DMEM/F12)

Step-by-Step Procedure:

  • Cell Preparation: Seed ARPE-19 cells in 60-mm plates and culture until 80–90% confluence. Starve cells in basal medium for 16 hours prior to treatment to normalize baseline metabolic activity .

  • Treatment Preparation: Prepare a 20 μ M working solution of HOHA-lactone in basal medium immediately before use. Critical Step: Do not pre-warm the stock solution for extended periods due to its 30-minute half-life.

  • Exposure Time-Course: Replace the starvation medium with the HOHA-lactone treatment medium. Incubate at 37 °C in 5% CO 2​ . Designate time points at 0, 15, 30, 60, 90, and 120 minutes.

  • Lysis and Extraction: At each time point, rapidly wash cells with ice-cold PBS to halt metabolism. Lyse cells using a specialized lysis buffer containing metal chelators (EDTA) to prevent artifactual auto-oxidation.

  • Quantification: Centrifuge lysates at 14,000 × g for 10 min. React the supernatant with DTNB and measure absorbance at 412 nm to quantify total GSH. Normalize against total protein content (using a BCA assay).

  • Data Validation: A successful assay will show a concentration- and time-dependent decrease in GSH, confirming the rapid intracellular degradation of HOHA-lactone via GSH adduction.

References

Exploratory

5-Heptenoic Acid and Its Derivatives: A Technical Guide to Commercial Sourcing and Therapeutic Applications

Executive Summary In modern drug development, bifunctional aliphatic chains serve as critical synthons for constructing complex pharmacophores. 5-Heptenoic acid (CAS 3593-00-8) and its functionalized derivatives represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, bifunctional aliphatic chains serve as critical synthons for constructing complex pharmacophores. 5-Heptenoic acid (CAS 3593-00-8) and its functionalized derivatives represent a highly versatile class of molecules[1]. Characterized by a terminal carboxylic acid and an internal alkene, this structural motif allows for orthogonal functionalization—enabling esterification or amidation at the carboxyl terminus, and cross-metathesis, epoxidation, or oxidative cleavage at the double bond.

This whitepaper provides an in-depth analysis of 5-heptenoic acid derivatives, focusing on their mechanistic roles in ophthalmic pathologies (such as age-related macular degeneration and glaucoma), their utility as nitric oxide synthase (NOS) inhibitors, and the current commercial landscape for sourcing these critical intermediates.

Physicochemical Profiling and Structural Utility

The baseline physicochemical properties of 5-heptenoic acid dictate its behavior in both synthetic workflows and biological systems. The lipophilic hydrocarbon tail combined with the polar carboxylate head group grants it a favorable partition coefficient (LogP ~1.817), making it an excellent membrane-permeable building block for prodrug synthesis[2].

Table 1: Physicochemical Properties of 5-Heptenoic Acid

PropertyValueScientific Implication
CAS Number 3593-00-8[1]Primary identifier for bulk sourcing.
Molecular Formula C₇H₁₂O₂[1]Baseline aliphatic chain for analog synthesis.
Molecular Weight 128.17 g/mol [1]Low molecular weight allows for high ligand efficiency.
Melting Point -9.25 °C (estimate)[2]Liquid at room temperature; requires careful handling.
Boiling Point 237.28 °C (estimate)[2]High boiling point indicates stability under standard reflux.
LogP 1.817[2]Optimal lipophilicity for passive cellular diffusion.

Therapeutic Applications and Key Derivatives

Ophthalmic Pathologies: AMD and Glaucoma

One of the most biologically significant derivatives of the 5-heptenoic acid pathway is HOHA-lactone (4-hydroxy-7-oxo-5-heptenoic acid lactone) . HOHA-lactone is generated in vivo via the oxidative fragmentation of docosahexaenoic acid (DHA), a lipid highly abundant in the retina[3].

HOHA-lactone acts as a pathogenic signaling molecule in Age-Related Macular Degeneration (AMD). It induces the secretion of Vascular Endothelial Growth Factor (VEGF) from retinal pigmented epithelial (ARPE-19) cells, driving pathological angiogenesis[3]. Furthermore, it serves as a direct precursor to 2-(ω-carboxyethyl)pyrrole (CEP) derivatives, which independently promote neovascularization via Toll-like receptor 2 (TLR2) pathways[4].

Beyond AMD, synthetic 5-heptenoic acid derivatives are heavily utilized as Prostaglandin F2α analogues . Compounds such as Cloprostenol (CAS 55028-72-3) and Latanoprostene Bunod impurities (CAS 2099033-64-2) leverage the 5-heptenoic acid backbone to act as potent agonists at prostanoid receptors, effectively lowering intraocular pressure in glaucoma patients[5],[6].

Nitric Oxide Synthase (NOS) Inhibition

Substituted 5-heptenoic acids also demonstrate profound enzyme inhibitory activity. Specifically, (2S,5Z)-2-amino-7-(ethaneimidoylamino)-2-methylhept-5-enoic acid has been developed as a potent NOS inhibitor[7]. The precise stereochemistry and the placement of the alkene at the 5-position create the necessary steric geometry to competitively block the active site of inducible nitric oxide synthase (iNOS), offering therapeutic potential for inflammatory and neurodegenerative states[7].

G DHA Docosahexaenoic Acid (DHA) OxStress Oxidative Fragmentation DHA->OxStress HOHA HOHA-Lactone (5-Heptenoic Acid Derivative) OxStress->HOHA CEP CEP Derivatives HOHA->CEP Precursor ARPE ARPE-19 Cells HOHA->ARPE Stimulates Angio Pathological Angiogenesis (AMD Progression) CEP->Angio TLR2-Dependent VEGF VEGF Secretion ARPE->VEGF Release VEGF->Angio Promotes

Mechanistic pathway of HOHA-lactone inducing pathological angiogenesis in AMD.

Commercial Availability and Supplier Landscape

Transitioning from bench-scale discovery to clinical manufacturing requires a robust supply chain. 5-Heptenoic acid and its complex stereoisomers are commercially available through specialized fine chemical distributors.

Table 2: Commercial Supplier Landscape for 5-Heptenoic Acid & Derivatives

SupplierCompound / DerivativeApplication Focus
Sigma-Aldrich AL-8810 (CAS 246246-19-5)Prostanoid receptor ligand research[8]
CymitQuimica Cloprostenol sodium (CAS 55028-72-3)PGF2α receptor agonist / Glaucoma[5]
ChemicalBook (Various) Latanoprostene Bunod ImpuritiesGlaucoma / IOP treatment standard[6]
Hangzhou LEAP CHEM 5-Heptenoic acid methyl estersBulk drug intermediates & API building blocks[9]
Dayang Chem (Hangzhou) 5-Heptenoic acid, 7-cyclopentyl derivs.Pharmaceutical raw materials & scale-up[10]

Note: Due to the stereochemical complexity of prostaglandin analogues, pricing for highly purified analytical standards (e.g., AL-8810) can exceed $600 per 5 mg, whereas bulk intermediates are priced for industrial scale-up[8].

Validated Experimental Methodologies

To ensure scientific integrity, researchers must employ self-validating protocols when handling highly reactive 5-heptenoic acid derivatives like HOHA-lactone. The following methodologies detail the causal logic behind mapping the oxidative stress profile of these compounds.

Synthesis and Isolation of HOHA-Lactone-GSH Conjugates

Causality & Logic: Synthesizing the Glutathione (GSH) conjugate of HOHA-lactone is essential for mapping the electrophilic stress exerted by oxidized lipids. By employing a 1:2 molar ratio of lactone to GSH, the protocol thermodynamically drives the Michael addition to completion. Solid-phase extraction (SPE) is utilized to isolate the adduct; the addition of 0.1% formic acid ensures the carboxylate moieties remain protonated, suppressing ionization and maximizing hydrophobic retention on the polymeric stationary phase[11].

Step-by-Step Workflow:

  • Reaction Setup: React 100 μmol of HOHA-lactone with 200 μmol of reduced glutathione (GSH) in 3.0 mL of LC-MS grade water at room temperature for 3 hours[11].

  • Cartridge Equilibration: Pre-wet a polymeric reversed-phase SPE cartridge (e.g., Strata-X 33U, 500 mg/6 mL) with 6 mL of methanol containing 0.1% formic acid. Equilibrate with 6 mL of water containing 0.1% formic acid[11].

  • Sample Loading & Washing: Load the reaction mixture onto the cartridge. Wash with 12 mL of water containing 0.1% formic acid to selectively elute the highly polar, unreacted excess GSH[11].

  • Elution: Elute the purified HOHA-lactone-GSH adduct using 18 mL of 10% acetonitrile containing 0.1% formic acid[11].

  • Self-Validation (Mass Spectrometry): Analyze the eluate via ESI-MS. The expected m/z for the [M+H]⁺ ion of C₁₇H₂₆N₃O₉S is 448.47. The presence of this peak confirms successful conjugation without unwanted side-reactions[11].

Quantification of Intracellular GSH Depletion in ARPE-19 Cells

Causality & Logic: Quantifying intracellular GSH depletion serves as a direct proxy for the oxidative burden induced by HOHA-lactone. The assay relies on Ellman’s reagent (DTNB), which reacts with free sulfhydryl groups to yield the chromophore TNB. The inclusion of glutathione reductase and β-NADPH creates an enzymatic recycling system that reduces oxidized glutathione (GSSG) back to GSH. This amplification loop increases assay sensitivity and ensures that the total glutathione pool dynamics are accurately captured, preventing underestimation due to transient GSSG formation[11].

Step-by-Step Workflow:

  • Cell Exposure: Culture 2 × 10⁶ ARPE-19 cells in 60 mm dishes. Expose the cells to varying concentrations of HOHA-lactone (0–25 μM) in basal DMEM/F12 medium for 2 hours at 37 °C under 5% CO₂[11].

  • Lysis: Wash the cells three times with basal medium. Aspirate the medium and sonicate the cells at 4 °C in 200 μL of cell lysis buffer. Cold sonication prevents the thermal degradation of endogenous GSH[11].

  • Reagent Addition: Aliquot 10 μL of the cell lysate into a microplate well. Add 120 μL of a freshly prepared mixture containing DTNB (10 mM) and glutathione reductase (250 U/mL)[11].

  • Reaction Initiation: Add 60 μL of β-NADPH (0.67 mg/mL) to the well and mix thoroughly[11].

  • Self-Validation (Quantification): Measure the absorbance at 412 nm using a microplate reader. Compare the absorbance against a standard curve generated from known GSH concentrations to ensure linearity and accurate quantification[11].

References

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Sources

Protocols & Analytical Methods

Method

Synthesis of (E)-5-Heptenoic Acid: A Detailed Guide for Researchers

Introduction (E)-5-Heveleonic acid is a valuable organic molecule that serves as a versatile building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The presence of both a carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(E)-5-Heveleonic acid is a valuable organic molecule that serves as a versatile building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The presence of both a carboxylic acid and a trans-disubstituted alkene in its structure allows for a wide range of chemical transformations. The stereoselective synthesis of the (E)-alkene is a critical aspect of its preparation, as the geometric isomer can significantly influence the biological activity and physical properties of its derivatives. This application note provides detailed protocols for two robust and distinct synthetic routes to (E)-5-Heptenoic acid, designed to offer researchers flexibility based on available starting materials and desired scale. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility.

Strategic Approaches to (E)-Alkene Synthesis

The primary challenge in synthesizing (E)-5-Heptenoic acid lies in controlling the stereochemistry of the carbon-carbon double bond. Several classic and modern olefination reactions are known to favor the formation of (E)-alkenes. This guide will focus on two such powerful methods:

  • The Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[1] A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, particularly when the phosphonate reagent contains an electron-withdrawing group.[1][2] The water-soluble nature of the phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3]

  • The Julia-Lythgoe Olefination: This classical method involves the reaction of a phenyl sulfone with an aldehyde or ketone to generate an alkene.[4][5] The Julia-Lythgoe olefination is renowned for its excellent (E)-selectivity.[4][6] The reaction proceeds through a multi-step sequence involving the formation of a β-alkoxy sulfone intermediate, which then undergoes reductive elimination to yield the trans-alkene.[6]

This application note will provide a comprehensive, step-by-step protocol for each of these synthetic routes, starting from commercially available materials.

Synthetic Route 1: Horner-Wadsworth-Emmons Olefination

This route utilizes the HWE reaction to construct the (E)-alkene backbone, followed by hydrolysis of an ester to unveil the desired carboxylic acid.

Workflow Diagram: Horner-Wadsworth-Emmons Route

HWE_Route cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Ester Hydrolysis A Triethyl phosphonoacetate C Ethyl (E)-6-hydroxy-2-hexenoate A->C NaH, THF B 4-Penten-1-ol D (E)-5-Heptenoic acid C->D 1. LiOH, THF/H2O 2. H3O+ E Propanal E->C

Caption: Synthetic workflow for (E)-5-Heptenoic acid via the HWE reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl (E)-5-Heptenoate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.0 g, 25 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (5.6 g, 25 mmol) dropwise via the dropping funnel over 20 minutes. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.

  • Olefination: Cool the reaction mixture back to 0 °C. Add a solution of propanal (1.45 g, 25 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford ethyl (E)-5-heptenoate as a colorless oil.

Step 2: Hydrolysis to (E)-5-Heptenoic Acid

  • Saponification: Dissolve the ethyl (E)-5-heptenoate (e.g., 2.0 g, 12.8 mmol) in a mixture of THF (20 mL) and water (10 mL). Add lithium hydroxide monohydrate (1.07 g, 25.6 mmol) and stir the mixture at room temperature overnight.

  • Acidification and Extraction: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material. Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the product with diethyl ether (3 x 30 mL).

  • Final Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (E)-5-Heptenoic acid as a pale yellow oil. Further purification can be achieved by distillation under reduced pressure if necessary.

Synthetic Route 2: Malonic Ester Synthesis and subsequent Olefination

This alternative route builds the carbon chain using a malonic ester synthesis, followed by a stereoselective olefination reaction to install the (E)-double bond. This approach offers modularity, as the alkyl halide used in the first step can be varied to produce a range of substituted carboxylic acids.

Workflow Diagram: Malonic Ester Route

Malonic_Ester_Route cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reduction cluster_3 Step 4: Olefination A Diethyl malonate C Diethyl allylmalonate A->C NaOEt, EtOH B 3-Bromopropene B->C D Allylmalonic acid C->D 1. KOH, H2O 2. H3O+ E 4-Pentenoic acid D->E Heat (Δ) F 4-Pentenal E->F Reduction (e.g., DIBAL-H) G (E)-5-Heptenoic acid F->G Olefination H Wittig or HWE Reagent H->G

Caption: Synthetic workflow for (E)-5-Heptenoic acid via Malonic Ester Synthesis.

Experimental Protocol: Route 2

Step 1: Synthesis of Diethyl Allylmalonate

  • Enolate Formation: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL). After the sodium has completely reacted to form sodium ethoxide, add diethyl malonate (8.0 g, 50 mmol).

  • Alkylation: To the resulting solution, add 3-bromopropene (allyl bromide, 6.05 g, 50 mmol) dropwise. Heat the mixture to reflux for 4 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl allylmalonate.

Step 2: Synthesis of 4-Pentenoic Acid

  • Hydrolysis: Reflux the diethyl allylmalonate (e.g., 5.0 g, 25 mmol) with a solution of potassium hydroxide (5.6 g, 100 mmol) in 50 mL of water for 4 hours.

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated HCl until pH ~1. Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.

  • Extraction: Cool the solution and extract the 4-pentenoic acid with diethyl ether (3 x 40 mL). Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent by distillation.

Step 3: Reduction to 4-Pentenal

  • Esterification (Optional but Recommended): Convert the 4-pentenoic acid to its methyl or ethyl ester by standard methods (e.g., Fischer esterification) to facilitate a cleaner reduction.

  • Reduction: Dissolve the 4-pentenoate ester (e.g., methyl 4-pentenoate, 1.0 g, 8.76 mmol) in anhydrous dichloromethane (20 mL) and cool to -78 °C under a nitrogen atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 9.6 mL, 9.6 mmol) dropwise. Stir at -78 °C for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol (5 mL) followed by saturated aqueous Rochelle's salt solution (20 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and carefully concentrate to yield crude 4-pentenal, which should be used immediately in the next step due to its volatility and instability.

Step 4: Olefination to (E)-5-Heptenoic Acid

This step can be performed using a stabilized Wittig reagent or an HWE reagent to favor the (E)-isomer.

Using a Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane):

  • Reaction Setup: Dissolve the crude 4-pentenal from the previous step in anhydrous toluene (20 mL). Add (carbethoxymethylene)triphenylphosphorane (e.g., 3.3 g, 9.5 mmol).

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Work-up and Hydrolysis: Cool the reaction, concentrate under reduced pressure, and then subject the crude ester to hydrolysis as described in Route 1, Step 2, to obtain (E)-5-Heptenoic acid.

Product Characterization

The final product, (E)-5-Heptenoic acid, and key intermediates should be characterized by standard spectroscopic methods to confirm their identity and purity.

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)Expected Yield
Ethyl (E)-5-Heptenoate 5.45-5.35 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H), 2.32 (t, J = 7.5 Hz, 2H), 2.10 (q, J = 6.8 Hz, 2H), 1.68 (d, J = 6.2 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H)173.5, 130.1, 125.8, 60.3, 34.2, 31.5, 18.0, 14.370-85%
(E)-5-Heptenoic Acid 11.5 (br s, 1H), 5.48-5.38 (m, 2H), 2.38 (t, J = 7.4 Hz, 2H), 2.12 (q, J = 6.9 Hz, 2H), 1.70 (d, J = 6.3 Hz, 3H)179.8, 130.5, 125.5, 33.8, 31.2, 17.985-95% (from ester)

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Purification and Handling

Unsaturated fatty acids like (E)-5-Heptenoic acid can be prone to oxidation. It is recommended to store the final product under an inert atmosphere (nitrogen or argon) at low temperatures. For purification of fatty acids, several methods can be employed, including distillation under reduced pressure, crystallization at low temperatures from a suitable solvent, or chromatographic techniques.[7][8][9]

Conclusion

This application note has detailed two reliable and stereoselective synthetic routes for the preparation of (E)-5-Heptenoic acid. The Horner-Wadsworth-Emmons olefination route is generally more direct, while the malonic ester synthesis approach offers greater flexibility for creating analogues. Both protocols are designed to be accessible to researchers with a standard organic synthesis laboratory setup. The choice of route will depend on factors such as starting material availability, desired scale, and the specific research context. By following these detailed procedures, researchers can confidently synthesize (E)-5-Heptenoic acid for their applications in drug discovery and materials science.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63. (No direct link available)
  • Julia, M.; Paris, J.-M. Tetrahedron Lett.1973, 14 (49), 4833-4836. (No direct link available)
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733-1738. (No direct link available)
  • Kocienski, P. J.; Lythgoe, B.; Ruston, S. J. Chem. Soc., Perkin Trans. 11978, 829-834. (No direct link available)
  • US Patent 4,502,993, "Process for purifying fatty acids, naturally occurring fats and oils and f
  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405-4408. (No direct link available)
  • Ando, K. J. Org. Chem.1997, 62 (7), 1934-1939. (No direct link available)
  • US Patent 4,792,418, "Method of extraction and purification of polyunsaturated fatty acids from natural sources," issued December 20, 1988.
  • Blakemore, P. R. J. Chem. Soc., Perkin Trans. 12002, 2563-2585. (No direct link available)
  • Christie, W. W. Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press, 2003. (No direct link available)
  • Wikipedia contributors. "Julia olefination." Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. "Wittig Reaction." [Link]

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction." [Link]

  • Organic Chemistry Portal. "Julia-Kocienski Olefination." [Link]

  • Wikipedia contributors. "Malonic ester synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed. W. A. Benjamin, 1972. (No direct link available)
  • Beilstein Journals. "Experimental procedures, characterization data for all compounds and copies of NMR spectra." [Link]

  • Magritek. "Characterizing Fatty Acids with advanced multinuclear NMR methods." [Link]

Sources

Application

The Strategic Application of 5-Heptenoic Acid in the Synthesis of High-Value Pharmaceutical Intermediates

Introduction: 5-Heptenoic Acid as a Versatile C7 Building Block In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, cost-effectiveness, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 5-Heptenoic Acid as a Versatile C7 Building Block

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, cost-effectiveness, and ultimately, the successful production of active pharmaceutical ingredients (APIs). 5-Heptenoic acid, a seven-carbon unsaturated carboxylic acid, has emerged as a valuable and versatile building block for the construction of complex molecular architectures found in a variety of therapeutics. Its bifunctional nature, possessing both a terminal alkene and a carboxylic acid, allows for a diverse range of chemical transformations, making it an ideal precursor for key pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-heptenoic acid in the synthesis of intermediates for two major classes of drugs: prostaglandins and statins. The protocols and discussions herein are grounded in established chemical principles and aim to provide both theoretical understanding and practical, actionable methodologies.

PART 1: Synthesis of Prostaglandin Intermediates: A Focus on the Corey Lactone Precursor

Prostaglandins are a class of potent lipid compounds involved in numerous physiological processes, and their synthetic analogues are crucial in treating conditions like glaucoma and in inducing labor.[1] A cornerstone in many total syntheses of prostaglandins is the "Corey lactone," a bicyclic intermediate that contains the key stereochemical information of the cyclopentane core.[2][3] 5-Heptenoic acid serves as an excellent starting material for the stereoselective synthesis of a chiral iodolactone, a direct precursor to the Corey lactone.

Mechanistic Insight: Asymmetric Iodolactonization

The key transformation to establish the crucial stereocenter is the asymmetric iodolactonization of 5-heptenoic acid. This reaction proceeds through the formation of an iodonium ion by the reaction of the alkene with an iodine source. The proximate carboxylic acid then acts as an intramolecular nucleophile, attacking the iodonium ion to form the lactone ring. The use of a chiral catalyst allows for the control of the facial selectivity of the iodine attack, leading to an enantiomerically enriched product.[4][5]

Experimental Protocol 1: Asymmetric Iodolactonization of 5-Heptenoic Acid

This protocol outlines a general procedure for the enantioselective iodolactonization of 5-heptenoic acid using a chiral aminourea catalyst.

Materials:

  • 5-Heptenoic acid

  • Chiral tertiary aminourea catalyst (e.g., based on a cinchona alkaloid)

  • N-Iodosuccinimide (NIS)

  • Iodine (catalytic amount)

  • Anhydrous toluene

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-heptenoic acid (1.0 eq) and the chiral aminourea catalyst (0.15 eq).

  • Dissolve the solids in anhydrous toluene and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add N-Iodosuccinimide (1.0 eq) and a catalytic amount of iodine (0.15 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral iodolactone.

Data Presentation:

EntrySubstrateCatalyst Loading (mol%)I+ SourceYield (%)Enantiomeric Excess (ee, %)
15-Heptenoic Acid15NIS / I2 (cat.)85-9590-96
Synthetic Workflow for Corey Lactone Precursor

The following diagram illustrates the synthetic pathway from 5-heptenoic acid to a key precursor of the Corey lactone.

Prostaglandin Intermediate Synthesis 5-Heptenoic_Acid 5-Heptenoic Acid Iodolactone Chiral Iodolactone 5-Heptenoic_Acid->Iodolactone Asymmetric Iodolactonization Corey_Lactone_Precursor Corey Lactone Precursor Iodolactone->Corey_Lactone_Precursor Further Functionalization

Caption: Synthesis of a Corey Lactone Precursor from 5-Heptenoic Acid.

PART 2: Synthesis of Statin Intermediates: A Chemoenzymatic Approach to Chiral Lactones

Statins are a class of blockbuster drugs used to lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase.[6] A common structural feature of many synthetic statins is a chiral 3,5-dihydroxyheptanoic acid side chain.[4][7] Chiral lactones are valuable intermediates for the synthesis of this side chain. 5-Heptenoic acid can be readily converted to a racemic lactone, which can then be resolved using enzymatic methods to provide the enantiomerically pure intermediate.

Mechanistic Insight: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[8][9] Lipases are a class of enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other. In the case of a racemic lactone, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol 2: Chemoenzymatic Synthesis of a Chiral Lactone for Statin Side-Chain

This protocol describes a two-step process: the synthesis of a racemic γ-lactone from 5-heptenoic acid, followed by its lipase-catalyzed kinetic resolution.

Step 1: Synthesis of Racemic γ-Lactone

  • The iodolactone obtained from Protocol 1 (can be the racemic version for this application) is subjected to reductive deiodination using a standard reducing agent like tributyltin hydride and a radical initiator (AIBN) to yield the corresponding γ-lactone.

Step 2: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic γ-lactone (from Step 1)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or THF)

  • Standard glassware for enzymatic reactions

Procedure:

  • To a flask containing the racemic γ-lactone (1.0 eq) dissolved in an anhydrous organic solvent, add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted lactone.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Concentrate the filtrate and separate the acylated lactone from the unreacted lactone by column chromatography.

Data Presentation:

SubstrateEnzymeAcyl DonorTime (h)Conversion (%)ee (Unreacted Lactone, %)ee (Acylated Lactone, %)
Racemic γ-LactoneNovozym 435Vinyl Acetate24-48~50>98>98
Synthetic Workflow for Chiral Statin Intermediate

The following diagram illustrates the chemoenzymatic approach to a chiral lactone intermediate for statin synthesis.

Statin Intermediate Synthesis 5-Heptenoic_Acid 5-Heptenoic Acid Racemic_Lactone Racemic γ-Lactone 5-Heptenoic_Acid->Racemic_Lactone Lactonization Chiral_Lactone Enantiopure (S)-Lactone Racemic_Lactone->Chiral_Lactone Lipase-catalyzed Kinetic Resolution Acylated_Lactone Enantiopure (R)-Acylated Lactone Racemic_Lactone->Acylated_Lactone Lipase-catalyzed Kinetic Resolution

Caption: Chemoenzymatic route to a chiral lactone for statin side-chain synthesis.

PART 3: Elaboration of Intermediates: The Wittig Reaction

Once the key chiral intermediates are synthesized, they can be further elaborated to the final drug molecules or more advanced intermediates. A common and powerful method for carbon-carbon bond formation is the Wittig reaction, which converts a ketone or aldehyde into an alkene.[9] In the context of prostaglandin synthesis, the lactol derived from the Corey lactone can be reacted with a phosphonium ylide to introduce the α-side chain.

Experimental Protocol 3: Wittig Reaction for Prostaglandin α-Chain Installation

This protocol provides a general procedure for the Wittig reaction on a lactol intermediate.

Materials:

  • Lactol intermediate (derived from the Corey lactone precursor)

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., sodium hydride or n-butyllithium)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous solvent.

  • Add the strong base portion-wise at 0 °C to generate the ylide. The solution will typically turn a deep red or orange color.

  • Stir the ylide solution for 30-60 minutes at room temperature.

  • Cool the ylide solution to 0 °C and add a solution of the lactol intermediate in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the lactol.

  • Quench the reaction carefully with water.

  • Adjust the pH of the aqueous layer to be acidic (pH ~3-4) with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the prostaglandin with the installed α-chain.

Logical Relationship Diagram for Prostaglandin Synthesis

The following diagram shows the logical progression from the chiral lactone to the final prostaglandin structure.

Prostaglandin Synthesis Logic Chiral_Iodolactone Chiral Iodolactone Corey_Lactone Corey Lactone Chiral_Iodolactone->Corey_Lactone Functional Group Interconversion Lactol Lactol Intermediate Corey_Lactone->Lactol Reduction Prostaglandin Prostaglandin Lactol->Prostaglandin Wittig Reaction (α-chain installation)

Caption: Key transformations in the synthesis of prostaglandins from the chiral lactone.

Conclusion

5-Heptenoic acid is a cost-effective and highly versatile starting material for the synthesis of complex and high-value pharmaceutical intermediates. This application note has detailed its strategic use in the preparation of precursors for prostaglandins and statins, two classes of drugs with immense therapeutic and commercial importance. By leveraging modern synthetic methodologies such as asymmetric catalysis and chemoenzymatic resolutions, researchers can efficiently construct the intricate stereochemical architectures required for biological activity. The provided protocols and workflows serve as a practical guide for scientists engaged in pharmaceutical research and development, enabling the innovative and efficient synthesis of next-generation therapeutics.

References

  • Marcantonio, E., Bitsch, R. S., & Jørgensen, K. A. (2021). Corey's synthetic route of the Corey lactone.
  • BenchChem. (2025). Synthesis of Prostaglandin F2α Analogs: A Technical Guide. Benchchem.com.
  • Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. pubs.acs.org.
  • SynArchive. (1969). Synthesis of Prostaglandin F2α by Elias J. Corey. synarchive.com.
  • Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (n.d.). .

  • Enantioselective Iodolactonization of Allenoic Acids. (n.d.). pubs.rsc.org.
  • Improved E-Selectivity in the Wittig Reaction of Stabilized Ylides with α-Alkoxyaldehydes and Sugar Lactols. (2001). pubs.acs.org.
  • Wittig Reaction. (2012). open.bu.edu.
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016). .

  • Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization. (n.d.). .

  • Enantioselective Iodolactonization of Disubstituted Olefinic Acids Using a Bifunctional Catalyst. (n.d.). .

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). .

  • Enantioselective iodolactonization to prepare ε-lactone rings using hypervalent iodine. (n.d.). pubs.rsc.org.
  • The Wittig Reaction Experiment Analysis. (n.d.). .

  • An Enantioselective Iodolactonization/Cross-Coupling Protocol for the Synthesis of Highly-Substituted Enol Lactones. (2018). orgc.vub.be.
  • The Wittig Reaction (Experiment). (2021). chem.libretexts.org.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). .

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. (2015). .

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. (2025). .

  • Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. (n.d.). .

  • Wittig Reaction - Examples and Mechanism. (2018). .

Sources

Method

Application Notes and Protocols: 5-Heptenoic Acid in Flavor and Fragrance Chemistry

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and product development professionals on the potential applications of 5-heptenoic acid in the flavor and fragrance in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and product development professionals on the potential applications of 5-heptenoic acid in the flavor and fragrance industry. While specific data for 5-heptenoic acid is limited in publicly available literature, this guide synthesizes information on its synthesis, potential sensory profile, and analytical characterization by drawing parallels with structurally similar short-chain unsaturated fatty acids. The protocols provided are designed to be robust and self-validating, offering a strong foundation for exploring the utility of this molecule in creating novel and impactful flavor and fragrance compositions.

Introduction: The Potential of 5-Heptenoic Acid

Short-chain fatty acids are fundamental building blocks in the creation of flavors and fragrances. Their contribution can be direct, through their own distinct aromas, or indirect, as precursors to a wide array of esters, aldehydes, and ketones that possess a broad spectrum of sensory characteristics.[1] Heptanoic acid, the saturated counterpart of 5-heptenoic acid, is well-known for its cheesy, waxy, and fatty odor profile.[2] The introduction of a double bond, as in 5-heptenoic acid, is expected to significantly modulate these sensory attributes, potentially introducing green, fruity, or plastic-like nuances.

The position of the double bond in an unsaturated fatty acid plays a crucial role in its odor profile. For instance, a study on (E)-3-alkenoic acids demonstrated a successive change in odor quality from sweaty to plastic-like and waxy with increasing chain length.[3] It is therefore plausible that 5-heptenoic acid will possess a complex aroma profile that could be valuable in building specific flavor and fragrance accords. Furthermore, the cis/trans isomerism at the double bond is also likely to influence the odor, presenting an opportunity for fine-tuning sensory characteristics.[4]

This document will explore the synthesis, characterization, and potential applications of 5-heptenoic acid, providing detailed protocols to facilitate its investigation in a laboratory setting.

Sensory Profile and Potential Applications

Inferred Sensory Characteristics:

  • Fatty/Waxy: A foundational note, likely inherited from the seven-carbon chain, similar to heptanoic acid.

  • Green/Grassy: The presence of the double bond is likely to introduce green and slightly sharp notes. Studies on other unsaturated aldehydes and alcohols, which are potential oxidation products of 5-heptenoic acid, show that they often possess green and grassy aromas.[3]

  • Fruity Nuances: Esterification of 5-heptenoic acid would likely yield esters with fruity notes, a common characteristic of short-chain fatty acid esters.

  • Plastic/Chemical: Some unsaturated acids, such as (E)-3-heptenoic acid, have been described as having plastic-like notes.[3] This could be a component of the overall profile of 5-heptenoic acid.

Potential Applications in Flavor and Fragrance:

  • Savory Flavors: The fatty and potentially green notes could be utilized in savory applications, such as in the formulation of meat, cheese, and vegetable flavors. Heptanoic acid has been identified as a volatile flavor component in mutton, beef, and pork.[5]

  • Fruity Flavors: As a precursor to fruity esters, it could be used in the creation of apple, pineapple, and other fruit flavor profiles.

  • Green and Floral Fragrances: The green facets of 5-heptenoic acid could be valuable in constructing fresh, green, and floral fragrance compositions, adding a natural and vibrant touch.

  • Modifier for Existing Formulations: It could be used as a modifier to add complexity and unique nuances to existing flavor and fragrance formulations.

The following table summarizes the key physical and chemical properties of 5-heptenoic acid:

PropertyValue (Estimated)Source
Molecular Formula C7H12O2[6]
Molecular Weight 128.17 g/mol [6]
Boiling Point 237.28°C[6]
Density 0.9496 g/cm³[6]
Refractive Index 1.4444[6]
LogP 1.81740[6]
Melting Point -9.25°C[6]

Synthesis of 5-Heptenoic Acid

Several synthetic routes can be envisioned for the preparation of 5-heptenoic acid. The following protocol is adapted from a documented synthesis of (E)-5-heptenoic acid.[7]

Protocol 3.1: Synthesis via Wittig Reaction

This protocol outlines a potential synthesis of 5-heptenoic acid using a Wittig reaction between acetaldehyde and (4-carboxybutyl)triphenylphosphonium bromide.[6]

Diagram of the Synthetic Workflow:

Acetaldehyde Acetaldehyde Reaction Wittig Reaction Acetaldehyde->Reaction Phosphonium_Salt (4-carboxybutyl)triphenylphosphonium bromide Phosphonium_Salt->Reaction Base Potassium tert-butoxide Base->Reaction Solvent THF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product 5-Heptenoic Acid Purification->Product

Caption: Workflow for the synthesis of 5-heptenoic acid via Wittig reaction.

Materials:

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (4-carboxybutyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add potassium tert-butoxide (2.0 eq) portion-wise, maintaining the temperature below 5°C. The formation of the orange-red ylide should be observed.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-heptenoic acid.

Analytical Protocols

Accurate characterization of 5-heptenoic acid is crucial for its application in flavor and fragrance. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided as starting points for method development.

Protocol 4.1: GC-MS Analysis of 5-Heptenoic Acid (as Methyl Ester)

For GC analysis, derivatization to a more volatile ester form is typically required.

Diagram of the Analytical Workflow:

Caption: Workflow for GC-MS analysis of 5-heptenoic acid.

Materials:

  • 5-Heptenoic acid sample

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Derivatization: To approximately 10 mg of the 5-heptenoic acid sample in a vial, add 2 mL of 14% BF3-methanol solution.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the vial.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl 5-heptenoate to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried hexane solution to a GC vial for analysis.

GC-MS Parameters (starting point):

ParameterSuggested Value
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Protocol 4.2: HPLC Analysis of 5-Heptenoic Acid

HPLC can be used for the analysis of underivatized short-chain fatty acids, although derivatization can improve detection sensitivity.[8]

Materials:

  • 5-Heptenoic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • HPLC vials

Procedure (for underivatized acid):

  • Sample Preparation: Dissolve a known amount of the 5-heptenoic acid sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Parameters (starting point):

ParameterSuggested Value
HPLC System Agilent 1260 Infinity II LC System or equivalent with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (acidified with 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Note on Derivatization for HPLC: For enhanced sensitivity, derivatization with a UV-active or fluorescent tag (e.g., 2,4'-dibromoacetophenone) can be performed.[9]

Concluding Remarks

5-Heptenoic acid represents an intriguing, yet underexplored molecule in the palette of flavor and fragrance ingredients. Based on the chemistry of related short-chain unsaturated fatty acids, it holds the potential to contribute unique fatty, green, and waxy notes to a variety of formulations. The protocols outlined in this guide provide a solid framework for the synthesis, purification, and analysis of 5-heptenoic acid, enabling researchers and developers to unlock its sensory potential. Further investigation into its odor threshold, detailed sensory descriptors, and the properties of its various esters will undoubtedly reveal a wider range of applications for this versatile compound.

References

  • Czauderna, M., & Kowalczyk, J. (2002). HPLC Separation of Some Unsaturated and Saturated Fatty Acids. Chemia Analityczna, 47(6), 867-876.
  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 839-848.
  • Comstock, A. C., & Eitzer, B. D. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society.
  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • Lorber, K., & Buettner, A. (2015). Structure-Odor Relationships of (E)-3-Alkenoic Acids, (E)-3-Alken-1-ols, and (E)-3-Alkenals. Journal of Agricultural and Food Chemistry, 63(30), 6681–6688.
  • Molbase. (n.d.). (5E)-5-heptenoic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEPTANOIC ACID. Retrieved from [Link]

  • The Good Scents Company. (n.d.). heptanoic acid. Retrieved from [Link]

  • Arkema. (2016). List of molecules that can be used for flavors and fragrances. Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic acid. Retrieved from [Link]

  • Scent.vn. (n.d.). 6-Heptenoic acid CAS# 1119-60-4. Retrieved from [Link]

  • Fujisawa, T., Sato, T., Kawara, T., & Ohashi, K. (1981). Jasmonoid Synthesis from cis-4-Heptenoic Acid. Tetrahedron Letters, 22(48), 4823-4826.
  • Rogacheva, S., & Mosandl, A. (1998). Stereoisomeric Flavour Compounds LXXVI: (E/Z)-2-Heptenal, (E/Z)-4-Heptenal, (E/Z)-2,4-Heptadienal. Flavour and Fragrance Journal, 13(2), 123-128.
  • Shahidi, F. (Ed.). (2005).
  • Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry. Springer.

Sources

Application

Application and Protocol Guide for the Polymerization of 5-Heptenoic Acid

Introduction: Harnessing the Potential of a Bio-Derived Monomer In the pursuit of sustainable and functional polymers, the utilization of renewable resources is of paramount importance. Fatty acids and their derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Potential of a Bio-Derived Monomer

In the pursuit of sustainable and functional polymers, the utilization of renewable resources is of paramount importance. Fatty acids and their derivatives, readily available from plant oils, represent a promising class of bio-based monomers.[1] 5-Heptenoic acid, a seven-carbon unsaturated carboxylic acid, is a versatile building block for the synthesis of novel polymers with tunable properties. Its bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, allows for its incorporation into polymer chains through various polymerization techniques. This guide provides a comprehensive overview of the application of 5-heptenoic acid as a monomer, with a primary focus on its polymerization via Acyclic Diene Metathesis (ADMET), and offers a detailed protocol for its synthesis into a functional polyester.

The incorporation of fatty acid-derived monomers can impart desirable characteristics to polymers, such as flexibility, hydrophobicity, and biodegradability.[2] The resulting polyesters from monomers like 5-heptenoic acid have potential applications in diverse fields, including biomedical devices, drug delivery systems, and as environmentally friendly alternatives to conventional plastics.[3]

Polymerization Strategies for 5-Heptenoic Acid

The presence of a terminal double bond in 5-heptenoic acid makes it an ideal candidate for olefin metathesis polymerization. Acyclic Diene Metathesis (ADMET) is a step-growth polymerization that is particularly well-suited for the polymerization of α,ω-dienes, driven by the removal of a small volatile molecule, typically ethylene.[4] While 5-heptenoic acid is not a diene, it can undergo a self-metathesis reaction that, in principle, can lead to the formation of a polyester with the concurrent release of ethylene. This process is facilitated by the use of well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their high tolerance to a variety of functional groups, including carboxylic acids.[5][6]

An alternative, though less direct, strategy involves the conversion of 5-heptenoic acid into a cyclic lactone, which could then potentially undergo Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins.[7] However, the synthesis of a stable, polymerizable lactone from 5-heptenoic acid presents additional synthetic challenges. Therefore, ADMET polymerization stands as the more direct and efficient route for the polymerization of 5-heptenoic acid.

Acyclic Diene Metathesis (ADMET) Polymerization of 5-Heptenoic Acid

The ADMET polymerization of 5-heptenoic acid is a polycondensation reaction that proceeds through a series of metathesis steps, ultimately forming a polyester and releasing ethylene gas. The general mechanism is depicted below.

ADMET_Mechanism Monomer 2n 5-Heptenoic Acid Catalyst Ru Catalyst Monomer->Catalyst Initiation Polymer Poly(5-heptenoic acid) Catalyst->Polymer Propagation Ethylene n C2H4 Polymer->Ethylene Release workflow A Monomer & Solvent Addition B Degassing (Freeze-Pump-Thaw) A->B C Catalyst Addition B->C D Polymerization under Vacuum C->D E Quenching D->E F Precipitation & Purification E->F G Characterization F->G

Sources

Method

Derivatization of 5-Heptenoic acid for analytical purposes

An In-Depth Guide to the Derivatization of 5-Heptenoic Acid for Analytical Applications Abstract 5-Heptenoic acid, a monounsaturated short-chain fatty acid, presents several analytical challenges due to its inherent phys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 5-Heptenoic Acid for Analytical Applications

Abstract

5-Heptenoic acid, a monounsaturated short-chain fatty acid, presents several analytical challenges due to its inherent physicochemical properties. Its polarity and low volatility complicate analysis by Gas Chromatography (GC), while its lack of a strong native chromophore or fluorophore hinders sensitive detection by High-Performance Liquid Chromatography (HPLC).[1][2] Chemical derivatization is an essential strategy to overcome these limitations, enabling robust and sensitive quantification and structural characterization. This guide provides a comprehensive overview of field-proven derivatization methodologies, detailed experimental protocols, and the scientific rationale underpinning technique selection for researchers in analytical chemistry, metabolomics, and drug development.

The Imperative for Derivatization

The primary goal of derivatization in this context is to chemically modify the carboxylic acid functional group to alter the molecule's properties for a specific analytical technique.[3]

  • For Gas Chromatography (GC): The carboxyl group's ability to form hydrogen bonds makes 5-heptenoic acid polar and non-volatile.[4] Derivatization converts the -COOH group into a less polar, more volatile ester, making the analyte amenable to vaporization and passage through a GC column.[5][6] This process significantly improves peak shape, reduces tailing, and enhances thermal stability.

  • For High-Performance Liquid Chromatography (HPLC): While 5-heptenoic acid can be analyzed directly using HPLC, its detection is limited to low UV wavelengths (around 210 nm) where many other molecules also absorb, leading to poor selectivity and sensitivity.[2] Derivatization attaches a UV-absorbing or fluorescent tag to the molecule, allowing for highly sensitive and specific detection at wavelengths where background interference is minimal.[1][7][8]

Derivatization Strategies for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for separating and identifying volatile compounds. The choice of derivatization agent for GC-MS depends on the analytical goal, whether it is routine quantification or detailed structural elucidation.

Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

The most common approach for fatty acid analysis is conversion to methyl esters. This is a robust, well-understood method ideal for quantification.

Expertise & Causality: BF₃ is a Lewis acid that serves as a powerful catalyst for esterification.[9] The reaction proceeds by protonating an oxygen atom of the carboxyl group, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by methanol. While effective, the acidic conditions and heat can potentially cause isomerization or artifact formation in polyunsaturated fatty acids.[10][11] For a monounsaturated acid like 5-heptenoic acid, this risk is lower, making BF₃-Methanol a reliable choice.

Protocol 1: FAME Synthesis with BF₃-Methanol

  • Sample Preparation: Accurately weigh 1-10 mg of the sample containing 5-heptenoic acid into a screw-cap glass tube with a PTFE liner. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.

  • Saponification (for complex lipids): If the fatty acid is part of a glyceride, add 1 mL of 0.5 M NaOH in methanol. Blanket the tube with nitrogen, cap tightly, and heat at 100°C for 5-10 minutes. Cool to room temperature. This step can be skipped for free fatty acids.[10]

  • Esterification: Add 2 mL of 14% BF₃-methanol solution.[10] Blanket with nitrogen, cap tightly, and heat at 100°C for 10-30 minutes. The optimal time should be determined empirically.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane. Shake the tube vigorously for 1-2 minutes to extract the FAMEs into the upper hexane layer.

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial. To ensure a dry sample, pass the hexane layer through a small column of anhydrous sodium sulfate during the transfer.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Expertise & Causality: Diazomethane (CH₂N₂) is a highly reactive reagent that converts carboxylic acids to methyl esters rapidly and quantitatively under very mild conditions, often at room temperature.[12] The reaction proceeds via proton abstraction from the acid, followed by an Sₙ2 reaction where the carboxylate anion attacks the protonated diazomethane, releasing nitrogen gas.[13] Its primary advantage is the gentle reaction conditions, which preserve the structure of labile molecules.

Trustworthiness (Crucial Safety Warning): Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[12][14] It should only be generated and used in a well-ventilated fume hood by experienced personnel using specialized, scratch-free glassware with ground-glass joints. Safer alternatives like (Trimethylsilyl)diazomethane are now available and recommended.

Protocol 2: Micro-scale FAME Synthesis with Diazomethane

Due to the significant hazards, a detailed protocol for diazomethane generation is not provided here. Refer to established safety procedures from sources like Organic Syntheses or institutional safety offices before attempting.[12][14]

  • Sample Preparation: Dissolve 1-5 mg of the dried 5-heptenoic acid sample in 2 mL of a diethyl ether:methanol (9:1 v/v) mixture in a small vial. The presence of methanol is catalytic.[9]

  • Reaction: Bubble the ethereal diazomethane gas stream gently into the sample solution until a faint yellow color persists, indicating a slight excess of the reagent. The evolution of nitrogen gas should be visible.[12]

  • Quenching: Allow the reaction to stand for 5-10 minutes. Add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.

  • Analysis: The resulting solution can be directly injected into the GC-MS.

Method 2: Silylation to Trimethylsilyl (TMS) Esters

Expertise & Causality: Silylation is a versatile and widely used derivatization technique that replaces active hydrogens on functional groups like -COOH with a trimethylsilyl (TMS) group.[5][15] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent.[16] The TMS group is bulky and non-polar, effectively shielding the polar carboxyl group, which dramatically increases volatility and thermal stability.[17]

Trustworthiness: Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and the TMS-derivatized product.[5][18] Therefore, all glassware must be scrupulously dried, and samples must be anhydrous for the reaction to proceed to completion.

Protocol 3: TMS Ester Synthesis with BSTFA

  • Sample Preparation: Place 1-10 mg of the dried sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen.

  • Dissolution: Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[18][19]

  • Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 60-70°C for 30-60 minutes.[19][20] Optimal time and temperature may vary and should be confirmed experimentally.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Do not analyze TMS derivatives on polyethylene glycol (WAX/FFAP) columns, as the reagent can derivatize the stationary phase.[15]

Method 3 (Advanced): Picolinyl Esters for Structural Elucidation

Expertise & Causality: While FAME and TMS derivatives are excellent for quantification, their mass spectra under electron impact (EI) ionization often show extensive fragmentation that is not informative about the location of the double bond in 5-heptenoic acid.[21] Picolinyl esters are "directing" derivatives. The nitrogen atom on the pyridine ring readily accepts the charge, initiating a specific fragmentation cascade along the alkyl chain that produces diagnostic ions, allowing for unambiguous determination of double bond position.[21][22][23]

Protocol 4: Picolinyl Ester Synthesis

This is a two-step process.[21][24]

  • Acid Chloride Formation:

    • Place the dried fatty acid sample (1-2 mg) in a conical reaction vial.

    • Add 200 µL of anhydrous dichloromethane and 50 µL of oxalyl chloride (or thionyl chloride).

    • Cap the vial and let it stand at room temperature for 30 minutes, or heat gently at 50-60°C for 5-10 minutes.

    • Evaporate the excess reagent and solvent completely under a stream of dry nitrogen.

  • Esterification:

    • To the dried acid chloride residue, add 200 µL of a 1% (v/v) solution of 3-pyridylcarbinol (also known as 3-picolyl alcohol) in anhydrous acetonitrile.

    • Cap the vial and heat at 60°C for 15 minutes.

    • Cool the reaction mixture to room temperature. The sample can be diluted with additional acetonitrile before GC-MS analysis.

Derivatization Strategies for HPLC Analysis

For HPLC, the goal is to attach a molecule that can be easily detected by UV or fluorescence detectors.

Method 4: UV-Absorbing Derivatives with 2,4'-Dibromoacetophenone

Expertise & Causality: This method introduces a strongly UV-absorbing phenacyl group to the carboxylic acid, forming a phenacyl ester. This allows for sensitive detection around 254 nm. The reaction is typically performed under basic conditions to deprotonate the carboxylic acid, increasing its nucleophilicity.[25][26] Care must be taken with reaction conditions to prevent isomerization of unsaturated fatty acids.[25][27]

Protocol 5: UV Labeling for HPLC

  • Sample Preparation: In a microcentrifuge tube, place 100 µL of a 1 mM solution of 5-heptenoic acid in acetone.

  • Reaction Mixture: Add 100 µL of a concentrated solution of 2,4'-dibromoacetophenone in acetone and 50 µL of triethylamine (catalyst).

  • Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.[25][27]

  • Stopping the Reaction: Stop the reaction by adding 100 µL of acetic acid (2 g/L in acetone).[25]

  • Analysis: The resulting solution can be diluted with the HPLC mobile phase and injected.

Method 5: Fluorescent Derivatives with 9-Anthryloxirane

Expertise & Causality: For ultimate sensitivity, fluorescent labeling is the method of choice. 9-Anthryloxirane is a reagent that reacts with the carboxyl group to form a highly fluorescent β-hydroxy ester.[1] The reaction involves a base-catalyzed nucleophilic attack by the carboxylate anion on the epoxide ring of the reagent. The resulting derivative incorporates the intensely fluorescent anthracene moiety, enabling detection at picomole levels.[1]

Protocol 6: Fluorescent Labeling for HPLC

  • Sample Preparation: To 100 µL of a 1 mM solution of 5-heptenoic acid in a suitable solvent (e.g., acetonitrile), add 200 µL of a 10 mM solution of 9-anthryloxirane.

  • Catalysis: Add 20 µL of a 100 mM triethylamine solution to catalyze the reaction.[1]

  • Incubation: Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block.[1]

  • Analysis: After incubation, cool the reaction mixture to room temperature. Dilute the sample as needed with the HPLC mobile phase before injection into a system equipped with a fluorescence detector.

Data Presentation & Summary

The choice of derivatization method has a significant impact on the analytical outcome. The following table summarizes the key parameters for the described protocols.

Method Analyte Derivative Primary Technique Reagent(s) Typical Conditions Key Advantage Key Consideration
BF₃-Methanol Methyl Ester (FAME)GC-MS14% BF₃ in Methanol100°C, 10-30 minRobust, widely used for quantificationHarsh conditions may degrade PUFAs[10]
BSTFA Trimethylsilyl (TMS) EsterGC-MSBSTFA + 1% TMCS60-70°C, 30-60 minVersatile, highly effective for volatilityReagents are extremely moisture-sensitive[18]
Picolinyl Ester Picolinyl EsterGC-MSOxalyl Chloride, 3-PyridylcarbinolRT to 60°CEnables double bond localization via MS[21]More complex, multi-step procedure
Dibromoacetophenone Phenacyl EsterHPLC-UV2,4'-Dibromoacetophenone, TEA40°C, 30 minGood sensitivity for UV detectionRisk of isomerization if overheated[25]
9-Anthryloxirane Fluorescent EsterHPLC-FLD9-Anthryloxirane, TEA60°C, 60 minExcellent sensitivity (picomole levels)[1]Reagent may be less common

Visualization of Workflows and Reactions

Diagrams provide a clear visual summary of the experimental processes and chemical transformations.

G cluster_0 Derivatization for GC-MS cluster_1 Derivatization for HPLC Sample (5-Heptenoic Acid) Sample (5-Heptenoic Acid) FAME (BF3-MeOH) FAME (BF3-MeOH) Sample (5-Heptenoic Acid)->FAME (BF3-MeOH) TMS Ester (BSTFA) TMS Ester (BSTFA) Sample (5-Heptenoic Acid)->TMS Ester (BSTFA) Picolinyl Ester Picolinyl Ester Sample (5-Heptenoic Acid)->Picolinyl Ester UV-Labeled Ester UV-Labeled Ester Sample (5-Heptenoic Acid)->UV-Labeled Ester Fluorescent Ester Fluorescent Ester Sample (5-Heptenoic Acid)->Fluorescent Ester GC-MS Analysis GC-MS Analysis FAME (BF3-MeOH)->GC-MS Analysis TMS Ester (BSTFA)->GC-MS Analysis Picolinyl Ester->GC-MS Analysis HPLC-UV Analysis HPLC-UV Analysis UV-Labeled Ester->HPLC-UV Analysis HPLC-FLD Analysis HPLC-FLD Analysis Fluorescent Ester->HPLC-FLD Analysis

Caption: General workflow for derivatization of 5-Heptenoic acid.

G struct1 5-Heptenoic Acid (R-COOH) reagent BF3 Catalyst struct1->reagent struct2 Methanol (CH3OH) struct2->reagent struct3 5-Heptenoic Acid Methyl Ester (R-COOCH3) reagent->struct3 + H2O

Caption: Reaction scheme for BF₃-Methanol esterification.

G struct1 5-Heptenoic Acid (R-COOH) catalyst TMCS (catalyst) 60-70°C struct1->catalyst struct2 BSTFA Reagent struct2->catalyst struct3 TMS Ester (R-COOSi(CH3)3) catalyst->struct3 + Volatile Byproducts

Caption: Reaction scheme for BSTFA silylation.

G struct1 5-Heptenoic Acid Anion (R-COO-) catalyst Base (TEA) 60°C struct1->catalyst struct2 9-Anthryloxirane struct2->catalyst struct3 Fluorescent Ester Adduct catalyst->struct3 Epoxide Ring Opening

Caption: Reaction scheme for fluorescent labeling.

References

  • Harvey, D. J. (1998). Picolinyl Esters for the Structural Determination of Fatty Acids by GC/MS. Molecular Biotechnology, 10(3), 251-260. [Link]

  • Zhang, T., et al. (2019). Simultaneous determination of short-chain fatty acids in human feces by HPLC with ultraviolet detection following chemical derivatization and solid-phase extraction segmental elution. Journal of Separation Science, 42(15), 2500-2509. [Link]

  • Fukushima, T., et al. (2016). Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 130, 141-155. [Link]

  • Czauderna, M., et al. (2001). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 10(3), 517-528. [Link]

  • Drucker, D. B., et al. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of Microbiological Methods, 52(1), 81-89. [Link]

  • Kato, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4894. [Link]

  • Zhang, T., et al. (2019). Simultaneous determination of short-chain fatty acids in human feces by HPLC with ultraviolet detection following chemical derivatization and solid-phase extraction segmental elution. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Recent progress in the analysis of unsaturated fatty acids in biological samples by chemical derivatization-based chromatography-mass spectrometry methods. Journal of Chromatography A, 1688, 463721. [Link]

  • Czauderna, M., & Kowalczyk, J. (2001). An improved method for derivatization of fatty acids for liquid chromatography. Journal of Animal and Feed Sciences, 10(Suppl. 2), 369-375. [Link]

  • Czauderna, M., et al. (2017). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • MacLean, B., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(12), 4509-4516. [Link]

  • Drucker, D. B., et al. (2003). GC/MS determination of fatty acid picolinyl esters by direct Curie-point pyrolysis of whole bacterial cells. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]

  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 107-115. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Schlenk, H., & Gellerman, J. L. (1985). This Week's Citation Classic: Esterification of fatty acids with diazomethane on a small scale. Current Contents/Life Sciences. [Link]

  • Han, X., & Gross, R. W. (2011). Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS. Analytical Chemistry, 83(1), 203-211. [Link]

  • The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • González-Renteria, M., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4114. [Link]

  • LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Vičkačkaitė, V., et al. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(4), 227-232. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [Link]

  • Thermo Fisher Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

  • American Oil Chemists' Society. PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
  • Tsukamoto, M. (1978). Examination of the conditions for fatty acid methyl esterification by the trifluoride-methanol method. Fisheries and Oceans Canada. [Link]

  • Abdel-Khalik, J., et al. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Metabolites, 3(4), 996-1012. [Link]

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Application

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An Expert Guide to the Purification of 5-Heptenoic Acid: Protocols and Applications Abstract: The utility of 5-Heptenoic acid as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Purification of 5-Heptenoic Acid: Protocols and Applications

Abstract: The utility of 5-Heptenoic acid as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is directly correlated with its purity. The presence of isomeric, saturated, or solvent-based impurities can compromise reaction yields, introduce downstream separation challenges, and impact the safety profile of final products. This comprehensive guide provides detailed, field-tested protocols for the purification of 5-Heptenoic acid. We will delve into the mechanistic principles and step-by-step methodologies for purification via acid-base extraction, fractional vacuum distillation, and flash column chromatography, enabling scientists to select and implement the optimal strategy for their specific needs.

The Imperative of Purity in Synthesis

5-Heptenoic acid possesses two key reactive centers: a terminal carboxylic acid and a C5-C6 double bond. This bifunctionality makes it a valuable synthon. However, impurities arising from its synthesis, such as other heptenoic acid isomers (e.g., 6-heptenoic acid, (E/Z)-4-heptenoic acid) or saturated analogues (heptanoic acid), can compete in subsequent reactions. For instance, in polymerization reactions or delicate metal-catalyzed cross-couplings, even minor impurities can poison catalysts or terminate chain growth, leading to failed experiments and significant resource expenditure. Therefore, achieving high purity (>98%) is not merely a matter of quality control but a prerequisite for success.

Foundational Physicochemical Properties

An effective purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. These parameters dictate the choice of solvents, temperatures, and separation media.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1][2][3]
Boiling Point 222 - 224 °C (at 760 mmHg)
Melting Point Approx. -9 °C to -6 °C[1]
Density ~0.950 g/mL at 20-25 °C[1]
Solubility Immiscible in water; Soluble in common organic solvents (ether, ethanol, ethyl acetate, dichloromethane).
pKa ~4.8 (Estimated, typical for aliphatic carboxylic acids)

Core Purification Protocols

We present three primary protocols, each leveraging a different physicochemical property of 5-Heptenoic acid. The choice of method depends on the scale of the purification and the nature of the impurities.

Protocol 1: Acid-Base Extraction

Principle of Separation & Rationale: This liquid-liquid extraction technique is the first line of defense for removing neutral or basic organic impurities. It leverages the acidic nature of the carboxylic acid group. By treating the crude product with an aqueous base, the acidic 5-Heptenoic acid is deprotonated to form its water-soluble carboxylate salt. Neutral organic impurities (e.g., unreacted starting materials, saturated byproducts) remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid.

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-Heptenoic acid (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate, ~10-20 mL per gram of acid) in a separatory funnel.

  • Basification & Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (~1.5 eq). Expert Tip: NaHCO₃ is a weaker base and provides better selectivity if highly acidic impurities are present. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure (especially with bicarbonate).

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 5-heptenoate salt, into a clean Erlenmeyer flask.

  • Organic Wash: Add a small portion of the aqueous base to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.

  • Back-Extraction (Crucial for Purity): To remove any neutral impurities that may have been trapped in the aqueous phase, add a fresh portion of the organic solvent (e.g., diethyl ether) to the combined aqueous extracts. Shake, allow the layers to separate, and discard the organic wash. Repeat this step twice for optimal purity.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath to minimize solubility during neutralization. Slowly add a 3 M aqueous solution of hydrochloric acid (HCl) while stirring until the solution is acidic (pH ~2, check with pH paper). The 5-Heptenoic acid will precipitate or form an oily layer.

  • Final Extraction: Extract the purified 5-Heptenoic acid from the acidified aqueous solution using three portions of a fresh organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Logical Workflow for Acid-Base Extraction:

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Acid + Neutral Impurities in Ether B + 1M NaOH (aq) A->B E Neutral Impurities in Ether (Discard) C Sodium 5-Heptenoate (Water Soluble) D Wash with Ether C->D Removes trapped neutrals G + 3M HCl (aq) C->G F Pure 5-Heptenoic Acid (Water Insoluble) H Extract with Ether, Dry & Evaporate F->H B->E B->C D->C G->F I Pure Product H->I

Caption: Workflow for purifying 5-Heptenoic acid via acid-base extraction.

Protocol 2: Fractional Vacuum Distillation

Principle of Separation & Rationale: This technique separates compounds based on differences in their boiling points. 5-Heptenoic acid has a high boiling point at atmospheric pressure (222-224 °C), a temperature at which decomposition or polymerization can occur.[4] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient separation from less volatile (e.g., polymeric residues) or more volatile (e.g., residual solvents, shorter-chain acids) impurities. A fractionating column enhances separation efficiency by providing a large surface area for successive condensation-vaporization cycles.

Detailed Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. This includes a round-bottom flask, a Claisen adapter, a Vigreux fractionating column (15-20 cm), a distillation head with a thermometer, a condenser, a Perkin triangle or cow-type receiver, and a connection to a vacuum pump with a pressure gauge. Ensure all joints are properly greased and sealed.

  • Charge the Flask: Add the crude 5-Heptenoic acid (post-extraction is ideal) to the distillation flask, no more than half-full. Add a magnetic stir bar for smooth boiling.

  • Initiate Vacuum: Slowly and carefully apply the vacuum, ensuring the system is sealed. A pressure of 1-10 mmHg is typical.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first low-boiling fraction in the first receiving flask. This will contain any volatile impurities. The temperature will be unstable during this phase.

    • Heart Cut (Product): As the vapor temperature stabilizes at the expected boiling point of the product at the given pressure, rotate the receiver to a clean flask. Collect this main fraction until the temperature either drops or begins to rise sharply.

    • Residue: Discontinue heating before the distillation flask goes to dryness. The high-boiling residue left in the flask contains non-volatile impurities.

  • System Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to avoid shattering the glassware.

  • Purity Analysis: Analyze the main fraction ("heart cut") using GC or NMR to confirm purity.

Logical Workflow for Fractional Vacuum Distillation:

G A Crude 5-Heptenoic Acid in Distillation Flask B Apply Vacuum (1-10 mmHg) A->B I High-Boiling Residue (Remains in Flask) A->I Non-volatile C Apply Gentle Heat B->C D Vapor Rises Through Fractionating Column C->D E Temperature Stabilization at Distillation Head D->E F Condensation E->F G Forerun Collection (Low-Boiling Impurities) F->G Initial, unstable T H Main Fraction Collection (Pure 5-Heptenoic Acid) F->H Stable T

Caption: Workflow of fractional vacuum distillation for 5-Heptenoic acid.

Protocol 3: Flash Column Chromatography

Principle of Separation & Rationale: This solid-liquid chromatography technique separates molecules based on their polarity. The crude mixture is passed through a column of solid adsorbent (the stationary phase, typically polar silica gel). A solvent (the mobile phase) is pushed through the column. Compounds with lower polarity spend more time in the less-polar mobile phase and elute faster. More polar compounds, like 5-Heptenoic acid, interact more strongly with the polar silica gel and elute later. This method is excellent for removing impurities with different polarities, such as non-polar grease or more polar di-acids.

Detailed Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Adsorb the crude 5-Heptenoic acid onto a small amount of silica gel. To do this, dissolve the acid in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" technique results in sharper separation bands.

  • Mobile Phase & Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Expert Tip: Adding 0.5-1% acetic acid to the mobile phase is critical. This suppresses the deprotonation of the 5-Heptenoic acid on the slightly acidic silica surface, preventing severe peak tailing and improving recovery.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% Ethyl Acetate in Hexane) to elute the 5-Heptenoic acid from the column.

  • Fraction Collection & Analysis: Collect the eluent in test tubes. Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and visualize the spots (e.g., using a potassium permanganate stain, which reacts with the double bond).

  • Product Isolation: Combine the fractions that contain the pure product, and remove the solvents and the co-eluted acetic acid via rotary evaporation under high vacuum.

Analytical Confirmation of Purity

Post-purification analysis is a non-negotiable step to validate the success of the chosen protocol.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the gold standard for confirming the chemical structure and assessing purity. The absence of signals corresponding to known impurities and the correct integration of the product's proton signals are key indicators. Resources are available that list the chemical shifts of common lab impurities.[5][6]

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is a powerful tool for quantifying the percentage purity of volatile compounds. It can effectively separate isomers and saturated fatty acids, providing a precise purity value. Specialized GC columns designed for analyzing carboxylic acids can provide excellent peak shape and resolution.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: While not a primary tool for purity assessment, FTIR is useful for quickly confirming the presence of the key functional groups: a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹ for the carboxylic acid, and a C=C stretch around 1640 cm⁻¹.

Safety and Handling Precautions

5-Heptenoic acid and its isomers are corrosive and can cause severe skin burns and eye damage.[4][8]

  • Personal Protective Equipment (PPE): Always handle this chemical wearing chemical-resistant gloves (e.g., nitrile), splash goggles or a face shield, and a lab coat.

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Emergency Procedures: In case of skin contact, immediately wash with plenty of water for at least 15 minutes.[4] For eye contact, rinse cautiously with water for several minutes.[8] In case of ingestion, rinse the mouth and do not induce vomiting.[8] Seek immediate medical attention in all cases of significant exposure.

References

  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). (5E)-5-heptenoic acid - C7H12O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • Chembase. (n.d.). (E)-5-Heptenoic acid 18776-90-4 wiki. Retrieved from [Link]

  • PubChem. (n.d.). 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Heptenoic acid — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Heptenoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • Stoltz, B. M., & Goldberg, A. F. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(10), 2252–2255. Retrieved from [Link]

  • Armstrong, D. W., & Zhang, B. (n.d.). Capillary gas chromatographic separation of carboxylic acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE DISTILLATION, EXTRACTION, AND CHROMATOGRAPHIC SEPARATION OF THE C2–C8 FATTY ACIDS. Retrieved from [Link]

Sources

Method

Use of 5-Heptenoic acid in the study of metabolic pathways

Application Note: Deciphering Lipid Peroxidation Pathways Using 5-Heptenoic Acid Derivatives Executive Summary In the investigation of lipid metabolism and oxidative stress, tracking the truncation products of polyunsatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deciphering Lipid Peroxidation Pathways Using 5-Heptenoic Acid Derivatives

Executive Summary

In the investigation of lipid metabolism and oxidative stress, tracking the truncation products of polyunsaturated fatty acids is critical for understanding cellular pathology. Among these, 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone—a highly reactive 5-heptenoic acid derivative—serves as a primary biomarker and metabolic intermediate[1]. Generated via the non-enzymatic oxidative cleavage of docosahexaenoic acid (DHA), HOHA-lactone readily diffuses into retinal pigmented epithelial (RPE) cells, where it undergoes rapid, targeted metabolism[2].

This application note provides a comprehensive, self-validating methodological framework for tracking HOHA-lactone metabolism, quantifying its glutathione (GSH) adducts via LC-MS/MS, and evaluating its downstream physiological impacts, such as the induction of Vascular Endothelial Growth Factor (VEGF) and angiogenesis[3].

Mechanistic Framework: The HOHA-Lactone Pathway

In highly oxygenated microenvironments, such as the retina, docosahexaenoate lipids are highly susceptible to oxidative fragmentation[3]. This fragmentation releases HOHA-lactone, which has a half-life of 30 minutes at 37 °C, allowing it to diffuse into adjacent cells[1].

Causality of Metabolism: Once intracellular, the electrophilic nature of HOHA-lactone makes it highly reactive. To detoxify this molecule, cytosolic Glutathione S-transferase (GST) catalyzes a Michael addition with GSH[1]. Crucially, the resulting aldehyde is immediately reduced (presumed to be mediated by Alcohol Dehydrogenase, ADH). This reduction is a required mechanistic step because it prevents the reverse reaction (Michael elimination), thereby ensuring the absolute stability of the detoxified GSH-HOHA adduct so it can be unidirectionally exported into the extracellular matrix (ECM)[1].

G DHA Docosahexaenoic Acid (DHA) (Polyunsaturated Lipid) Oxidation Non-enzymatic Oxidative Cleavage DHA->Oxidation HOHA 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA-lactone) Oxidation->HOHA Entry Diffusion into RPE Cells HOHA->Entry GSH Glutathione (GSH) Michael Addition Entry->GSH Reduction Aldehyde Reduction (Prevents Elimination) GSH->Reduction Export Unidirectional Export & VEGF Secretion Reduction->Export

Metabolic pathway of HOHA-lactone from DHA oxidation to cellular export and VEGF secretion.

Validated Experimental Protocols

Protocol A: In Vitro HOHA-Lactone Treatment and Kinetic Profiling

Objective: To map the intracellular uptake and subsequent export of HOHA-lactone metabolites in ARPE-19 cells.

Rationale & Causality: HOHA-lactone is biologically active at very low concentrations. Physiological dosing (0.1–1 μM) must be strictly adhered to; higher concentrations cause artificial cytotoxicity, whereas low doses accurately model signaling events like VEGF induction[2]. Snap-freezing the samples is critical to immediately halt the activity of GST and ADH, preserving the transient metabolic state[4].

Step-by-Step Methodology:

  • Seed ARPE-19 cells in 6-well plates and culture until 80% confluence.

  • Wash cells twice with DPBS to remove serum proteins that might prematurely bind the lactone in the extracellular space.

  • Treat cells with 1.0 μM HOHA-lactone in a serum-free medium.

  • Harvest the extracellular medium (ECM) and cell lysates at precise time points: 0, 5, 15, 30, and 60 minutes.

  • Scrape the cells into a microcentrifuge tube, pellet by centrifugation (16,000 × g, 3 min, 4 °C), and snap-freeze the pellet on dry ice immediately[4].

Self-Validation Checkpoint: Include a parallel cellular cohort pre-treated with Buthionine Sulfoximine (BSO) to deplete intracellular GSH[2]. If the detected metabolite is genuinely a GSH-HOHA adduct, its formation will be entirely abrogated in the BSO-treated cohort, validating the assay's target specificity and ruling out isobaric interference.

Protocol B: LC-MS/MS Quantification of GSH-HOHA Adducts

Objective: High-sensitivity detection of the reduced GSH-HOHA-lactone adduct.

Rationale & Causality: The use of 0.1% Formic Acid (FA) in the mobile phase ensures complete protonation of the analytes, which is strictly required for optimal ionization efficiency in Positive Electrospray Ionization (ESI+) mode[4]. Protein precipitation with cold acetonitrile prevents column clogging and halts any residual enzymatic degradation.

Step-by-Step Methodology:

  • Add 200 μL of cold acetonitrile (containing an isotopically labeled internal standard) to 50 μL of cell lysate or ECM.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 15 min at 4 °C to precipitate proteins[5].

  • Transfer the supernatant to LC vials.

  • Perform UHPLC separation on a C18 column. Use Mobile Phase A (0.1% FA in water) and Mobile Phase B (95% Acetonitrile with 0.1% FA)[4].

  • Execute a linear gradient from 5% B to 100% B over 7 minutes at a flow rate of 50 μL/min[4].

  • Detect via ESI-MS/MS in positive ion mode (capillary temperature 300 °C, source voltage 4.5 kV), targeting the specific m/z transitions for the reduced GSH-HOHA adduct[4].

Self-Validation Checkpoint: Inject a blank matrix spiked with a known concentration of synthetic reduced GSH-HOHA adduct before and after the sample queue. Recovery must fall within 85-115% to validate that matrix effects from the RPE cell lysates are not suppressing the ion signal.

Workflow Prep Cell Lysis & Protein Precipitation LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS Positive Ion Mode LC->MS Quant MRM Quantification (GSH-HOHA Adducts) MS->Quant

LC-MS/MS analytical workflow for the quantification of intracellular GSH-HOHA-lactone adducts.

Data Presentation and Interpretation

The kinetic profile of HOHA-lactone metabolism is highly time-dependent. Quantitative data derived from the LC-MS/MS workflow demonstrates a clear unidirectional export mechanism, where intracellular concentrations peak and subsequently decline as the detoxified adduct is pushed into the ECM[2].

Table 1: Quantitative Kinetic Profile of GSH-HOHA Metabolites in RPE Cells

Time Point (min)Intracellular GSH-HOHA AdductExtracellular (ECM) GSH-HOHA AdductBiological Event / Causality
0 UndetectableUndetectableBaseline prior to lipid exposure.
5 LowUndetectableRapid diffusion of HOHA-lactone into the cytosol.
30 Maximum (Peak) IncreasingPeak intracellular accumulation and active GST conjugation[2].
60 DecreasingMaximum (Peak) Unidirectional export of the reduced adduct to the ECM[2].

Downstream Pathological Relevance

Understanding the 5-heptenoic acid derivative pathway extends beyond basic lipid metabolism. Both HOHA-lactone and its downstream 2-(ω-carboxyethyl)pyrrole (CEP) derivatives are heavily implicated in promoting angiogenesis[2]. This neovascularization is the defining characteristic of the "wet" form of Age-Related Macular Degeneration (AMD) and is a critical factor in tumor growth[2]. By utilizing the protocols above, drug development professionals can screen for compounds that inhibit GST/ADH-mediated HOHA-lactone metabolism or block downstream VEGF secretion, offering novel therapeutic avenues for AMD and oncology[3].

References

  • Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells. Chemical Research in Toxicology (ACS Publications). 1

  • Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells - PubMed. PubMed / NIH. 2

  • 4-Hydroxy-7-oxo-5-heptenoic Acid Lactone Induces Angiogenesis through Several Different Molecular Pathways. PubMed / NIH. 3

  • Light-induced generation and toxicity of docosahexaenoate-derived oxidation products in retinal pigmented epithelial cells. PMC / NIH. 4

  • Comprehensive analysis of untargeted metabolomics and lipidomics in girls with central precocious puberty. PMC / NIH.5

Sources

Application

Comprehensive Guide to the Handling, Storage, and Disposal of 5-Heptenoic Acid

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract 5-Heptenoic acid (CAS No: 3593-00-8) is an unsaturated carboxylic acid utilized in various research and development application...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

5-Heptenoic acid (CAS No: 3593-00-8) is an unsaturated carboxylic acid utilized in various research and development applications, including as a building block in the synthesis of novel chemical entities.[1][2] Its dual functionality, featuring both a carboxylic acid group and a terminal alkene, makes it a valuable synthon but also necessitates a thorough understanding of its specific handling requirements. This document provides a detailed protocol grounded in established safety principles for the safe handling, appropriate storage, and environmentally responsible disposal of 5-Heptenoic acid. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage this chemical safely and effectively.

Chemical Profile and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. While specific experimental data for 5-Heptenoic acid is sparse, data from its isomer, 6-Heptenoic acid, and other structurally related carboxylic acids provide a strong basis for its expected physical and chemical characteristics.

PropertyValue / InformationSource
Chemical Name 5-Heptenoic acid[1][2]
CAS Number 3593-00-8[1][2]
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [1][3]
Appearance Liquid (Expected)[4][5]
Boiling Point ~222 - 224 °C (Isomer Data)[5]
Density ~0.946 g/cm³ @ 20 °C (Isomer Data)[4]
Water Solubility Immiscible / Low[4]
Flash Point > 110 °C / > 230 °F (Isomer Data)[5]

Hazard Identification and Risk Assessment

5-Heptenoic acid, as a carboxylic acid, is classified as a corrosive material. The primary hazards are severe skin burns and serious eye damage.[4][5][6] A thorough risk assessment must be conducted before any procedure involving this chemical.

Principal Hazards
  • Skin Corrosion: Direct contact can cause severe burns.[4][6] The acidic nature of the carboxyl group can denature proteins and cause significant tissue damage.

  • Eye Damage: Contact with eyes can lead to irreversible damage. Immediate and prolonged rinsing is critical.[6][7][8]

  • Respiratory Irritation: While it has a high boiling point, vapors or mists can be irritating to the respiratory tract.[9]

  • Reactivity: As an acid, it will react exothermically with bases. It is also incompatible with strong oxidizing agents and reducing agents.[10][11]

The Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. The goal is to identify potential exposure scenarios and implement robust control measures. This workflow should be documented and reviewed periodically.

cluster_0 Risk Assessment Cycle A 1. Identify Hazards (Corrosive, Irritant) B 2. Assess Risks (Splash, Inhalation) A->B C 3. Implement Controls (Fume Hood, PPE) B->C D 4. Review & Document (Update SOP) C->D D->A

Caption: The continuous cycle of laboratory risk assessment.

Safe Handling Protocols

Safe handling relies on a multi-layered approach combining engineering controls, appropriate Personal Protective Equipment (PPE), and established procedural discipline.

Engineering Controls

The primary engineering control for handling 5-Heptenoic acid is a certified chemical fume hood.[7][12] This is crucial for two reasons:

  • Vapor Containment: It prevents the accumulation of potentially irritating vapors in the laboratory workspace.

  • Spill Containment: The physical barrier of the sash and the contained workspace can help manage spills and prevent splashes outside the immediate work area.

Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense against exposure. The selection of PPE must be based on a task-specific risk assessment.[12]

Start Handling 5-Heptenoic Acid Splash_Risk Potential for Splash? Start->Splash_Risk Gloves Nitrile or Neoprene Gloves (Inspect before use) Start->Gloves Lab_Coat Lab Coat (Flame-resistant, buttoned) Start->Lab_Coat Goggles Chemical Safety Goggles (EN166 Standard) Splash_Risk->Goggles  No Face_Shield Face Shield (in addition to goggles) Splash_Risk->Face_Shield  Yes Aerosol_Risk Aerosol Generation? (e.g., sonicating, heating) End Proceed with Caution Aerosol_Risk->End  No Goggles->Aerosol_Risk Face_Shield->Goggles Gloves->Splash_Risk Lab_Coat->Splash_Risk

Caption: Decision workflow for selecting appropriate PPE.

Experimental Protocol: Aliquoting and Use
  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is operational.

  • Transport: When moving the primary container, place it in a secondary, chemically resistant container (e.g., a rubber bucket) to mitigate risks from accidental drops.

  • Dispensing: Place the container on a stable surface within the fume hood. Use a clean, compatible pipette or graduated cylinder to transfer the desired volume. Avoid pouring directly from large containers to small vials to minimize splash risk.

  • Reaction Setup: Add the 5-Heptenoic acid to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

  • Post-Handling: Tightly cap the primary container. Decontaminate any surfaces that may have come into contact with the acid using soap and water.[12] Remove gloves using the proper technique and wash hands thoroughly.[13]

Storage Protocols

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

Conditions for Safe Storage
  • Location: Store in a dedicated corrosives cabinet.[10] If a dedicated cabinet is not available, use secondary containment to segregate it from incompatible materials within a general storage cabinet.[10] Avoid storing in metal cabinets which can be corroded by acid vapors.[10]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9][14]

  • Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent potential oxidation of the alkene functional group.[6][8]

Chemical Incompatibilities

Mixing incompatible chemicals can result in fire, explosion, or the release of toxic gases.[11] 5-Heptenoic acid must be stored separately from:

Incompatible ClassExamplesRationale for Segregation
Bases Sodium hydroxide, potassium carbonate, aminesViolent, exothermic acid-base neutralization reaction.
Strong Oxidizing Agents Nitric acid, perchlorates, hydrogen peroxideCan lead to a vigorous, potentially explosive reaction at the alkene double bond.[11]
Reducing Agents Sodium borohydride, lithium aluminum hydrideExothermic reaction with the acidic proton.
Cyanides Sodium cyanide, potassium cyanideReaction releases highly toxic hydrogen cyanide gas.

Accidental Release and First Aid

Spill Cleanup Protocol (Small Spills <100 mL)
  • Evacuate & Alert: Alert personnel in the immediate area. Restrict access.

  • Contain: Use an inert absorbent material like vermiculite, dry sand, or a commercial acid spill kit to dike the spill.[15] Do NOT use combustible materials like paper towels to absorb the bulk of the liquid.

  • Neutralize: Cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate. Test the pH to ensure it is near neutral.

  • Collect: Scoop the absorbed, neutralized material into a clearly labeled, sealable hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Waste Disposal Protocols

Chemical waste must be handled in accordance with all federal, state, and local regulations.[4][12] Discharging 5-Heptenoic acid into drains or the environment is prohibited.[13][14]

Waste Characterization

Waste containing 5-Heptenoic acid is classified as hazardous corrosive waste.[4] All waste streams must be accurately identified.

Disposal Procedure

Start Generate 5-Heptenoic Acid Waste Container Select an approved, chemically resistant waste container. Start->Container Label Label Container: 'Hazardous Waste' 'Corrosive' '5-Heptenoic Acid' Container->Label Segregation Is waste mixed with other incompatible hazards (e.g., oxidizers)? Label->Segregation Separate_Stream Create a separate, clearly labeled waste stream. Segregation->Separate_Stream Yes Combine_Stream Combine with other compatible organic acid waste. Segregation->Combine_Stream No Storage Store sealed container in a designated satellite accumulation area. Separate_Stream->Storage Combine_Stream->Storage Disposal Arrange for pickup by Environmental Health & Safety (EH&S). Storage->Disposal

Caption: Decision tree for the proper disposal of 5-Heptenoic acid waste.

  • Collection: Collect all waste containing 5-Heptenoic acid in a designated, properly labeled, and closable hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (including 5-Heptenoic acid), and display the appropriate hazard pictograms (e.g., corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

  • Disposal: Arrange for collection by your institution's certified Environmental Health and Safety (EH&S) department for final disposal via chemical incineration or other approved methods.[12]

References

  • 5-Heptenoic acid. LookChem.[Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.[Link]

  • 5-Heptenoic acid — Chemical Substance Information. NextSDS.[Link]

  • SAFETY DATA SHEET - 6-Heptenoic acid. Thermo Fisher Scientific.[Link]

  • 5-Heptenoic acid derivative information. PubChem, National Center for Biotechnology Information.[Link]

  • 5-Heptenoic acid derivative information. PubChem, National Center for Biotechnology Information.[Link]

  • (5E)-5-heptenoic acid. ChemSrc.[Link]

  • SAFETY DATA SHEET - (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. ThermoFisher.[Link]

  • Process for the direct hydroxylation of unsaturated carboxylic acids.
  • Biobased Carboxylic Acids as Components of Sustainable and High-Performance Coating Systems. ACS Publications.[Link]

  • Handling and Storage of Chemicals. University of Ottawa.[Link]

  • Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.[Link]

  • Process for separation of saturated and unsaturated carboxylic acids.
  • Chemical Incompatibility Chart. University of Illinois Urbana-Champaign.[Link]

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Technical Notes & Optimization

Troubleshooting

5-Heptenoic Acid Synthesis &amp; Optimization Support Center

Troubleshooting Guides, Yield Optimization, and FAQs for Prostaglandin Intermediates & Fine Chemicals Welcome to the Technical Support Center for the synthesis of 5-heptenoic acid and its complex derivatives. While alter...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Yield Optimization, and FAQs for Prostaglandin Intermediates & Fine Chemicals

Welcome to the Technical Support Center for the synthesis of 5-heptenoic acid and its complex derivatives. While alternative methods such as the selective isomerization of 6-heptenoic acid exist[1], the Wittig olefination of aldehydes or lactols using (4-carboxybutyl)triphenylphosphonium bromide remains the industrial gold standard for synthesizing complex 5-heptenoic acid derivatives (e.g., Latanoprost, Travoprost)[2].

This guide is designed for drug development professionals and synthetic chemists to troubleshoot bottlenecks, eliminate triphenylphosphine oxide (TPPO) efficiently, and maximize (Z)-stereoselectivity.

Phase 1: Mechanistic Pathway & Reaction Design

To troubleshoot effectively, one must understand the causality of the Wittig reaction. The synthesis relies on the reaction between an aldehyde/lactol and a non-stabilized ylide. Non-stabilized ylides react via an early transition state to form a cis-oxaphosphetane, which irreversibly undergoes cycloreversion to yield the desired (Z)-alkene.

G A Phosphonium Salt B Base Addition (KOtBu) A->B C Ylide Formation B->C Deprotonation D Aldehyde Addition C->D E Oxaphosphetane D->E Nucleophilic Attack F (Z)-5-Heptenoic Acid Derivative E->F Cycloreversion G TPPO Byproduct E->G Elimination

Mechanistic pathway of the Wittig reaction for 5-heptenoic acid synthesis.

Phase 2: Troubleshooting Guides & FAQs

Q1: My Wittig reaction stalls at <50% conversion. Why is the yield so low? A: This is almost always a stoichiometry error related to the acidity of the starting material. (4-carboxybutyl)triphenylphosphonium bromide contains a free carboxylic acid group. If you use standard Wittig base equivalents (1.0 - 1.5 eq), the base is entirely consumed forming the unreactive carboxylate salt, leaving insufficient base to generate the ylide[3]. Solution: You must use 2.15 to 3.0 equivalents of a strong base (e.g., Potassium tert-butoxide) to ensure complete ylide formation[3].

Q2: I am getting a poor Z/E ratio. How do I favor the (Z)-5-heptenoic acid derivative? A: Z-selectivity in Wittig reactions with non-stabilized ylides requires strictly "salt-free" conditions. Lithium salts (from bases like n-BuLi or LiHMDS) coordinate with the betaine/oxaphosphetane intermediates, allowing them to equilibrate to the more thermodynamically stable trans-isomer. Solution: Switch to potassium-based bases (KOtBu or KHMDS) in THF. Potassium ions are less coordinating, making the initial kinetic cis-oxaphosphetane formation irreversible, thereby maximizing Z-selectivity (>95%)[4].

Q3: How can I efficiently remove Triphenylphosphine Oxide (TPPO) without massive yield loss during chromatography? A: TPPO co-elutes with many polar products, ruining isolated yields. The most effective industrial solution is a solvent-swap precipitation. By protecting the hydroxyl groups of your substrate (e.g., with silyl ethers), the product becomes highly lipophilic. Swapping the reaction solvent (THF) for hexanes causes the highly polar TPPO to crash out of solution, allowing removal by simple filtration[3].

G Start Crude Reaction Mixture (Product + TPPO) Solvent Solvent Swap (THF to Hexane) Start->Solvent Check Is Product Silylated? Solvent->Check Yes High Hexane Solubility Check->Yes Yes No Moderate Solubility (Use MTBE/Hexane) Check->No No Filter Filter Precipitated TPPO Yes->Filter No->Filter Pure High-Yield Product Filter->Pure

Workflow for removing triphenylphosphine oxide (TPPO) to improve isolated yields.

Phase 3: Quantitative Data & Benchmarks

The following table summarizes the impact of base selection and stoichiometry on the yield and stereoselectivity of 5-heptenoic acid derivatives.

Base SystemEquivalentsSolventAdditiveZ:E RatioIsolated YieldMechanistic Notes
KOtBu 2.15 - 3.0 THF None >95:5 >85% Optimal for silylated lactols; prevents elimination[3][4].
NaHMDS2.5THFHMPA90:1075%Good alternative, but requires toxic additives for high Z-selectivity.
n-BuLi2.2THFNone60:4050%Li+ stabilizes the trans-oxaphosphetane, reducing Z-selectivity.
KOtBu1.5THFNoneN/A<20%Insufficient base; consumed by the carboxylic acid moiety[3].
Phase 4: Standardized Operating Protocol (SOP)

High-Yield Synthesis & Purification of (Z)-5-Heptenoic Acid Derivatives This protocol utilizes a self-validating visual system to ensure complete ylide generation.

Step 1: Ylide Generation

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.5 equivalents relative to the aldehyde) in anhydrous THF under an inert argon atmosphere.

  • Cool the suspension to 0°C.

  • Dropwise, add Potassium tert-butoxide (KOtBu) (1M in THF, 5.0 equivalents relative to the aldehyde / 2.0 eq relative to the phosphonium salt)[3].

  • Self-Validation Check: Stir for 30 minutes. The solution MUST transition to a deep, vibrant orange/red. If the solution remains pale yellow, deprotonation is incomplete. Add KOtBu in 0.1 eq increments until the vibrant orange color persists.

Step 2: Aldehyde Addition

  • Cool the vibrant orange ylide solution to -15°C to -20°C to maximize kinetic Z-selectivity.

  • Dissolve the silyl-protected aldehyde/lactol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise over 20 minutes.

  • Allow the reaction to stir for 2 hours, gradually warming to room temperature. The orange color will fade to a pale yellow as the ylide is consumed.

Step 3: Quenching and Phase Separation

  • Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a crude yellow oil[3].

Step 4: TPPO Precipitation and Isolation

  • Dissolve the crude yellow oil completely in a minimal amount of cold Hexane (or a 9:1 Hexane/MTBE mixture if the substrate is moderately polar).

  • Stir vigorously at 0°C for 1 hour. The insoluble TPPO will precipitate as a white crystalline solid[3].

  • Filter the suspension through a pad of Celite.

  • Concentrate the filtrate under reduced pressure. The resulting product will be >90% pure (Z)-5-heptenoic acid derivative, ready for final silica gel filtration without the interference of TPPO[3].

References
  • Source: Google Patents (US7268239B2)
  • Source: Google Patents (US7498458B2)
  • Selective Isomerization–Hydroformylation Sequence: A Strategy to Valuable α-Methyl-Branched Aldehydes from Terminal Olefins Source: ACS Publications URL
  • Cas 130209-82-4, Latanoprost Source: Lookchem URL

Sources

Optimization

Technical Support Center: 5-Heptenoic Acid Impurity Resolution

Welcome to the Advanced Technical Support Center for the identification and purification of 5-Heptenoic acid and its derivatives. As a critical intermediate in the synthesis of Prostaglandin APIs (e.g., Latanoprost, Trav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the identification and purification of 5-Heptenoic acid and its derivatives. As a critical intermediate in the synthesis of Prostaglandin APIs (e.g., Latanoprost, Travoprost, Bimatoprost)[1], maintaining the stereochemical and chemical purity of 5-heptenoic acid is paramount. This guide provides field-proven troubleshooting strategies, diagnostic FAQs, and self-validating protocols to ensure your workflows yield >99% purity.

Part 1: Diagnostic FAQs (Identification)

Q1: My downstream prostaglandin synthesis is yielding low biological activity. Could my (Z)-5-heptenoic acid starting material be the issue? A: Yes. The most common cause of reduced efficacy in prostaglandin analogs is contamination by the (E)-5-heptenoic acid (trans) isomer[1]. Because (E)- and (Z)-isomers have nearly identical boiling points and polarities, standard silica gel chromatography or distillation often fails to separate them. The (E)-isomer acts as a competitive impurity that propagates through the entire synthetic route.

Q2: We are detecting an unknown impurity with a mass of m/z 142 (EI) or 143 (ESI+). What is this, and how did it form? A: This is highly likely to be 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone[2]. 5-Heptenoic acid contains a double bond susceptible to auto-oxidation and lipid peroxidation upon exposure to reactive oxygen species (ROS) or prolonged storage without inert gas. The oxidative cleavage and subsequent cyclization form this biologically active lactone, which can severely interfere with downstream coupling reactions.

Part 2: Troubleshooting & Resolution Guides

Issue: Incomplete Resolution of Positional and Geometric Isomers

Root Cause: Standard reverse-phase HPLC relies purely on hydrophobicity, which is virtually identical between (E)- and (Z)-isomers, as well as positional isomers like 4-heptenoic or 6-heptenoic acid[3]. The Scientific Solution: Implement Silver-Ion Chromatography (Ag-HPLC). Causality: Silver ions (Ag⁺) form reversible π-complexes with double bonds. The (Z)-isomer (cis) has less steric hindrance around the double bond compared to the (E)-isomer (trans), allowing for stronger orbital overlap with the Ag⁺ ions. Consequently, the (Z)-isomer is retained significantly longer on the column, allowing for baseline resolution.

Issue: Oxidative Degradation During Storage

Root Cause: Exposure to atmospheric oxygen and light triggers free-radical auto-oxidation, leading to hydroperoxides that degrade into HOHA lactone[4]. The Scientific Solution: Solid-Phase Extraction (SPE) followed by strict argon-purged storage. Causality: HOHA lactone is significantly more polar than the parent 5-heptenoic acid due to the lactone ring and additional oxygenation. A polymeric reverse-phase SPE cartridge will selectively retain the less polar 5-heptenoic acid while the polar lactone elutes in the aqueous wash.

Workflow A Crude 5-Heptenoic Acid (Contains E/Z & Oxides) B Analytical Profiling (GC-MS, 1H-NMR) A->B QC Check C Oxide Removal (Reverse Phase SPE) B->C If m/z 143 detected D Isomer Resolution (Ag+ HPLC) C->D Lactone-free intermediate E Pure (Z)-5-Heptenoic Acid (>99% ee) D->E E-isomer eluted first

Workflow for the identification and sequential purification of 5-Heptenoic Acid.

Part 3: Quantitative Analytical Data

To ensure self-validation during your purification workflows, cross-reference your analytical results with the established parameters below.

Table 1: Analytical Profiling of 5-Heptenoic Acid and Common Impurities

CompoundMolecular WeightGC-MS (EI) Major Fragments1H NMR Characteristic Shifts (CDCl3)HPLC Retention Time (Isocratic)*
(Z)-5-Heptenoic Acid 128.17 g/mol m/z 128 (M+), 110, 68δ 5.35-5.45 (m, 2H, alkene)12.4 min
(E)-5-Heptenoic Acid 128.17 g/mol m/z 128 (M+), 110, 68δ 5.40-5.50 (m, 2H, alkene)12.4 min (Co-elutes)
HOHA Lactone 142.06 g/mol m/z 142 (M+), 114, 96δ 5.99-5.80 (m, 1H), 5.01 (m, 1H)4.8 min
6-Heptenoic Acid 128.17 g/mol m/z 128 (M+), 85, 55δ 5.80 (m, 1H), 4.95-5.05 (m, 2H)11.9 min

*Conditions: C18 Column, Water/Methanol (95:5) with 0.1% Formic Acid, 200 μL/min[2].

Part 4: Validated Experimental Protocols

Protocol 1: Removal of HOHA Lactone via Reverse-Phase SPE

This self-validating protocol ensures the complete removal of polar oxidative degradation products prior to isomer separation[4].

Materials:

  • Polymeric reverse-phase SPE column (e.g., Strata-X 33 μm, 100 mg/3 mL).

  • HPLC-grade Methanol, Acetonitrile, and Water (containing 0.1% formic acid).

Step-by-Step Methodology:

  • Conditioning: Pass 3.0 mL of 100% methanol through the SPE cartridge, followed immediately by 3.0 mL of 0.1% formic acid in water. Causality: This activates the polymeric sorbent and establishes the acidic aqueous environment necessary to keep the heptenoic acid protonated (non-ionized) for retention.

  • Loading: Dissolve 50 mg of crude 5-heptenoic acid in 0.5 mL of 0.1% formic acid/water and load onto the cartridge.

  • Washing (Impurity Removal): Wash the column with 3.0 mL of 0.1% formic acid in water. The highly polar HOHA lactone and short-chain oxidative cleavage products will elute in this fraction.

  • Elution (Product Recovery): Elute the purified 5-heptenoic acid using 2.0 mL of 50% Acetonitrile in water.

  • Validation: Perform a rapid LC-MS check on the eluate. The absence of the m/z 143 [M+H]+ peak confirms successful lactone removal.

Oxidation N1 (Z)-5-Heptenoic Acid (Intact) N2 Lipid Peroxidation (O2 / ROS) N1->N2 N3 Hydroperoxide Intermediate N2->N3 Chain Cleavage N4 HOHA Lactone (m/z 142 EI) N3->N4 Cyclization

Oxidative degradation pathway of 5-heptenoic acid into HOHA lactone.

Protocol 2: Separation of (E) and (Z) Isomers via Ag-HPLC

To isolate the pharmaceutically relevant (Z)-isomer from the (E)-isomer[5].

Materials:

  • Silver-ion impregnated silica column (Ag-HPLC, e.g., ChromSpher 5 Lipids).

  • Mobile Phase: Isocratic Hexane/Isopropanol/Acetonitrile (99.4 : 0.5 : 0.1 v/v/v).

Step-by-Step Methodology:

  • Preparation: Ensure all solvents are strictly anhydrous. Causality: Water competitively binds to the silver ions, drastically reducing the column's capacity to form π-complexes with the alkenes.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable UV baseline (210 nm) or ELSD signal is achieved.

  • Injection: Inject 20 μL of the SPE-purified 5-heptenoic acid (10 mg/mL in hexane).

  • Fraction Collection:

    • Fraction 1 (approx. 8-10 min): Collect the (E)-5-heptenoic acid. The trans-geometry prevents deep interaction with Ag⁺, causing it to elute first.

    • Fraction 2 (approx. 14-18 min): Collect the (Z)-5-heptenoic acid.

  • Validation: Perform 1H NMR on Fraction 2. The absence of the multiplet at δ 5.40-5.50 confirms >99% stereopurity.

References
  • CymitQuimica. "5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, 1-methylethyl ester, (5E)-".
  • Wang, H., et al. "Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells".
  • European Patent Office (EPO).
  • Guidechem. "(E)-5-Heptenoic acid 18776-90-4 wiki".

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 5-Heptenoic Acid Production

Welcome to the Technical Support Center for the scale-up and production of 5-Heptenoic acid and its derivatives. These compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs) such...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and production of 5-Heptenoic acid and its derivatives. These compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as prostaglandins (e.g., Latanoprost, Bimatoprost, PGF2α)[1] and thromboxane A2 (TXA2) analogs (e.g., U46619, SQ29548)[2]. Scaling up the production of the 5-heptenoic acid framework presents unique synthetic challenges, primarily revolving around stereoselective olefination, catalytic isomerization, and downstream purification.

This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot critical bottlenecks during synthesis and biological evaluation.

Section 1: Core Methodologies & Step-by-Step Protocols

Protocol A: Stereoselective Wittig Olefination for (Z)-5-Heptenoic Acid Derivatives

This protocol describes the conversion of a lactol intermediate to a (Z)-5-heptenoic acid derivative using (4-carboxybutyl)triphenylphosphonium bromide, a standard approach in prostaglandin API manufacturing[3].

  • Ylide Generation: In a dry, nitrogen-purged reactor, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.15 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (4.0 eq) in THF[3]. The solution will turn deep red, indicating the formation of the ylide. Stir for 30 minutes at 0°C.

  • Lactol Addition: Dissolve the lactol intermediate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution, maintaining the internal temperature below 5°C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or HPLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Adjust the pH to 4.0–4.5 using 1M HCl to protonate the resulting 5-heptenoic acid.

  • Extraction & TPPO Removal: Extract the aqueous layer with ethyl acetate. To remove the triphenylphosphine oxide (TPPO) byproduct without chromatography, concentrate the organic layer, reconstitute in methyl tert-butyl ether (MTBE), and add anhydrous MgCl₂. Stir for 2 hours, filter the precipitated TPPO-MgCl₂ complex, and concentrate the filtrate to yield the crude (Z)-5-heptenoic acid derivative.

Protocol B: Selective Isomerization of 6-Heptenoic Acid to 5-Heptenoic Acid

For routes utilizing terminal olefins, this protocol leverages palladium-catalyzed isomerization[4].

  • Catalyst Preparation: In a Schlenk flask, dissolve Pd(OAc)₂ (0.5 mol %) and PPh₃ (1.5 mol %) in degassed toluene.

  • Substrate Addition: Add 6-heptenoic acid (1.0 eq) to the catalyst solution.

  • Isomerization: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Kinetic Monitoring: Sample the reaction every 30 minutes. The reaction must be rapidly cooled to 0°C once the yield of 5-heptenoic acid reaches ~92% (typically 2-4 hours) to prevent over-isomerization to 4-heptenoic acid[4].

  • Purification: Filter through a short pad of silica gel to remove the Pd catalyst, followed by vacuum distillation.

Section 2: Troubleshooting FAQs

Q1: Why am I getting a high E/Z ratio (trans-isomer instead of the desired cis-5-heptenoic acid derivative) during the Wittig reaction on a pilot scale? A: The stereoselectivity of the Wittig reaction using unstabilized ylides is highly dependent on the nature of the base and the counterion. If you are using Butyl Lithium (n-BuLi), the presence of lithium salts stabilizes the oxaphosphetane intermediate, shifting the equilibrium toward the thermodynamic E-isomer. Causality & Solution: Switch to salt-free conditions or use potassium-based bases like KHMDS or KOtBu[3]. Potassium salts do not coordinate as strongly to the oxaphosphetane, allowing the reaction to proceed under strict kinetic control, thereby favoring the Z-isomer (cis-5-heptenoic acid).

Q2: During the reduction of the Corey lactone to the lactol prior to the Wittig step, my yields drop significantly upon scale-up. What is causing this? A: This is a classic heat-transfer issue leading to over-reduction. Diisobutylaluminum hydride (DIBAL-H) is commonly used to reduce the lactone to a lactol[1]. On a small scale, maintaining -78°C is trivial. On a pilot scale, the exothermic addition of DIBAL-H causes localized heating, leading to the over-reduction of the lactol to a diol. Causality & Solution: Ensure the DIBAL-H is diluted in anhydrous solvent and added via a subsurface dosing pump at a strictly controlled rate. Maintain the jacket temperature at -85°C and ensure the internal temperature never exceeds -70°C.

Q3: During the Pd-catalyzed isomerization of 6-heptenoic acid, I am observing significant over-isomerization to 4-heptenoic acid. How can I arrest the reaction? A: The isomerization of terminal double bonds is much faster than the subsequent isomerization of internal double bonds (approximately 60 times faster)[4]. However, if the reaction is left too long or the catalyst loading is too high, the thermodynamic sink (conjugated or further internalized olefins) will dominate. Causality & Solution: This reaction must be run under strict kinetic control. Reduce your Pd catalyst loading to 0.5 mol % and implement real-time Process Analytical Technology (PAT) such as in-line FTIR or rapid GC-MS to quench the reaction exactly when 5-heptenoic acid peaks (usually around 92% conversion)[4].

Q4: How does the oxidative fragmentation of polyunsaturated fatty acids (PUFAs) impact the stability of 5-heptenoic acid derivatives in biological assays? A: In biological matrices, particularly those rich in docosahexaenoic acid (DHA), oxidative stress can lead to the fragmentation of PUFAs, producing reactive aldehydes like 4-hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone[5]. Causality & Solution: HOHA-lactone is highly reactive and can form carboxyethylpyrrole (CEP) adducts with proteins, confounding assay results and inducing unintended angiogenesis or complement pathway activation[6]. When evaluating 5-heptenoic acid derivatives in in vitro cell assays (e.g., ARPE-19 cells), add antioxidants (like BHT or Vitamin E) to the media to suppress endogenous HOHA-lactone formation.

Section 3: Quantitative Data Summaries

Table 1: Optimization of E/Z Selectivity in Wittig Olefination of 5-Heptenoic Acid Precursors

Base UsedSolventTemp (°C)CounterionZ:E RatioYield (%)
n-BuLiTHF0Li⁺60:4078
NaHMDSTHF0Na⁺85:1582
KHMDSTHF0K⁺95:588
KOtBuTHF0K⁺96:489

Table 2: Kinetic Profile of Pd-Catalyzed 6-Heptenoic Acid Isomerization [4]

Time (Hours)6-Heptenoic Acid (%)5-Heptenoic Acid (%)4-Heptenoic Acid (%)
0.545541
2.02926
5.007525
12.004060

Section 4: Process & Pathway Visualizations

Workflow N1 Corey Lactone N2 DIBAL-H Reduction (-78°C) N1->N2 N3 Lactol Intermediate N2->N3 N5 Wittig Olefination (THF, 0°C) N3->N5 N4 Phosphonium Salt + KHMDS N4->N5 N6 Crude 5-Heptenoic Acid Deriv. N5->N6 N7 MgCl2 Complexation / MTBE N6->N7 N8 Pure (Z)-5-Heptenoic Acid N7->N8

Experimental workflow for the scale-up synthesis of (Z)-5-heptenoic acid derivatives.

Pathway Ligand 5-Heptenoic Acid Analog (e.g., U46619) Receptor TP Receptor (GPCR) Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca Intracellular Calcium Release IP3->Ca Effect Myocyte Contraction / Arrhythmogenesis Ca->Effect

Biological signaling pathway of 5-heptenoic acid-derived Thromboxane A2 analogs.

References

  • EP1721894A1 - Process for the synthesis of prostaglandin derivatives. Google Patents. 1

  • US7498458B2 - Process for the preparation of prostaglandins and analogues thereof. Google Patents. 3

  • Selective Isomerization–Hydroformylation Sequence: A Strategy to Valuable α-Methyl-Branched Aldehydes from Terminal Olefins. ACS Publications.4

  • Inhibition of Thromboxane A2-Induced Arrhythmias and Intracellular Calcium Changes in Cardiac Myocytes by Blockade of the Inositol Trisphosphate Pathway. PMC. 2

  • 4-Hydroxy-7-oxo-5-heptenoic Acid Lactone Induces Angiogenesis through Several Different Molecular Pathways. ACS Publications. 5

  • 4-Hydroxy-7-oxo-5-heptenoic Acid Lactone Is a Potent Inducer of the Complement Pathway in Human Retinal Pigmented Epithelial Cells. ACS Publications. 6

Sources

Optimization

Technical Support Center: Optimization of 5-Heptenoic Acid Synthesis

Welcome to the technical support center for the synthesis of 5-heptenoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-heptenoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.

Overview of the Malonic Ester Synthesis Route

A common and reliable method for synthesizing 5-heptenoic acid is the malonic ester synthesis. This multi-step process converts an alkyl halide into a carboxylic acid with a two-carbon chain extension.[1] The synthesis involves three primary stages:

  • Alkylation: Diethyl malonate is deprotonated with a base to form a nucleophilic enolate, which is then alkylated via an SN2 reaction with an appropriate alkyl halide—in this case, an allyl halide like allyl bromide.[2][3]

  • Saponification (Hydrolysis): The resulting diethyl allylmalonate is hydrolyzed, typically under basic conditions, to convert both ester groups into carboxylate salts.[4]

  • Acidification & Decarboxylation: The reaction mixture is acidified to form allylmalonic acid. Upon gentle heating, this β-dicarboxylic acid readily loses carbon dioxide (CO₂) to yield the final product, 5-heptenoic acid.[4][5]

This guide will focus on troubleshooting and optimizing each of these critical stages.

Overall Reaction Workflow

A Diethyl Malonate + Base (e.g., NaOEt) B Malonate Enolate A->B Deprotonation D Diethyl Allylmalonate B->D C Allyl Bromide C->D SN2 Attack E Diethyl Allylmalonate + Base (e.g., KOH) F Dipotassium Allylmalonate E->F G Dipotassium Allylmalonate + Acid (e.g., HCl) H Allylmalonic Acid G->H Acidification I 5-Heptenoic Acid + CO₂ H->I Heat

Caption: General workflow for 5-heptenoic acid synthesis via the malonic ester route.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low yield or no reaction during the alkylation step.

Question: I've combined my diethyl malonate, base, and allyl bromide, but after the recommended reaction time, analysis (TLC/GC) shows mostly unreacted starting material. What went wrong?

Answer: This issue typically points to one of three areas: the base, the reaction conditions, or the alkylating agent.

  • Causality (The "Why"): The first step is the deprotonation of diethyl malonate to form a nucleophilic enolate.[6] This enolate is what attacks the allyl bromide. If the enolate is not formed efficiently, the reaction cannot proceed. The pKa of diethyl malonate is approximately 13, so a sufficiently strong base is required for complete deprotonation.[7]

  • Troubleshooting Steps:

    • Verify Base Strength and Stoichiometry:

      • Base Choice: Sodium ethoxide (NaOEt) in ethanol is the classic and highly effective choice. It's crucial that the alkoxide base matches the ester to prevent transesterification, which can lead to a mixture of products.[8] Using sodium methoxide with diethyl malonate, for example, is a common error.

      • Freshness: Alkoxide bases can decompose upon exposure to atmospheric moisture. Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution.

      • Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the diethyl malonate.

    • Ensure Anhydrous Conditions:

      • Water will react with and neutralize the alkoxide base, preventing the deprotonation of the malonic ester. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[8]

    • Check the Alkylating Agent:

      • Allyl bromide is generally reactive. However, ensure it has been stored correctly and has not decomposed. As an SN2 reaction, primary halides like allyl bromide are ideal.[7]

Problem 2: A significant amount of a dialkylated side product is forming.

Question: My reaction works, but I'm getting a substantial amount of diethyl diallylmalonate alongside my desired diethyl allylmalonate. How can I improve the selectivity?

Answer: This is a very common side reaction in malonic ester synthesis.

  • Causality (The "Why"): The product of the first alkylation, diethyl allylmalonate, still has one acidic α-hydrogen. The base present in the reaction mixture can deprotonate this product, creating a new enolate that can react with a second molecule of allyl bromide.[8]

  • Troubleshooting Steps & Optimization:

    • Control Stoichiometry: Avoid using an excess of the alkylating agent. Use a strict 1:1 molar ratio of diethyl malonate to allyl bromide. A slight excess of diethyl malonate can help favor mono-alkylation.[8]

    • Slow Addition of Alkyl Halide: Add the allyl bromide dropwise to the solution of the pre-formed malonate enolate. This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant diethyl malonate enolate rather than the enolate of the mono-alkylated product.[8]

    • Temperature Control: Perform the addition of the alkyl halide at a controlled temperature (e.g., 0 °C or room temperature) to manage the reaction rate.

Problem 3: The saponification (hydrolysis) step is incomplete or slow.

Question: After refluxing with KOH/NaOH for several hours, I still see the ester starting material in my reaction mixture. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is often due to insufficient base, insufficient reaction time, or poor solubility.

  • Causality (The "Why"): Saponification is the hydrolysis of an ester under basic conditions. It is a bimolecular reaction, so its rate depends on the concentration of both the ester and the hydroxide. The reaction requires two equivalents of base per molecule of diethyl allylmalonate to hydrolyze both ester groups.

  • Troubleshooting Steps & Optimization:

    ParameterRecommendationRationale
    Base Stoichiometry Use at least 2.2 equivalents of KOH or NaOH.Ensures enough base is present to drive the reaction to completion, accounting for any potential side reactions or impurities.
    Solvent Use a mixture of ethanol and water.Ethanol helps to solubilize the organic ester, creating a homogeneous solution with the aqueous base and increasing the reaction rate.
    Temperature & Time Reflux the mixture.Heating accelerates the rate of hydrolysis significantly. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A 5-hour reflux is a good starting point.[4]
    Vigorous Stirring Use effective mechanical or magnetic stirring.Ensures proper mixing of the phases and uniform heat distribution, which is critical for a complete reaction.[4]
Problem 4: Decarboxylation is not occurring or is too vigorous.

Question: I've acidified my reaction mixture, but upon heating, I either see no CO₂ evolution, or the reaction is uncontrollably vigorous and foams over. How can I control this step?

Answer: The decarboxylation of the intermediate allylmalonic acid is thermally driven and highly dependent on pH and temperature.

  • Causality (The "Why"): The decarboxylation of a β-dicarboxylic acid proceeds through a cyclic, six-membered transition state, which is facilitated by heat.[5][9] The reaction is often autocatalytic. If the mixture is not sufficiently acidic, the dicarboxylate salt will not decarboxylate. If heated too quickly, the rapid evolution of CO₂ gas can cause dangerous foaming.

  • Troubleshooting & Control:

    • Ensure Complete Acidification: After the saponification, cool the mixture in an ice bath before acidifying.[4] Carefully add a strong acid (e.g., concentrated HCl or H₂SO₄) until the solution is strongly acidic. Test the pH with litmus or Congo red paper to confirm.[4]

    • Controlled Heating: Transfer the acidified mixture to a larger beaker or flask (at least twice the volume of the liquid) to accommodate potential foaming.[4] Heat the mixture gently and gradually on a steam bath or in a temperature-controlled oil bath.

    • Sustained Heating: Once the initial vigorous effervescence subsides, continue heating for an additional 30-60 minutes to ensure the decarboxylation is complete.[4]

Start Decarboxylation Issue Check_Acid Is the solution strongly acidic? Start->Check_Acid Add_Acid Action: Cool mixture and add more strong acid. Re-test pH. Check_Acid->Add_Acid No Heat_Control Is heating gradual and controlled? Check_Acid->Heat_Control Yes Add_Acid->Check_Acid Heat_Gently Action: Use a larger flask. Heat slowly on a steam/oil bath. Heat_Control->Heat_Gently No Success Result: Smooth, controlled CO₂ evolution. Heat_Control->Success Yes Heat_Gently->Success

Caption: Troubleshooting flowchart for the decarboxylation step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method to purify the final 5-heptenoic acid product?

    • A1: After the workup, the crude product can be purified by vacuum distillation.[10] This is effective for separating the product from non-volatile impurities. If unreacted malonate-derived species are present, a preliminary wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove them, but care must be taken to avoid deprotonating and losing the desired carboxylic acid product into the aqueous layer.[11]

  • Q2: Can I use a different alkyl halide for this synthesis?

    • A2: Yes, the malonic ester synthesis is versatile. You can use other primary or methyl alkyl halides to synthesize different substituted carboxylic acids.[7] For example, using 1-bromopentane would lead to heptanoic acid.[12] However, secondary and tertiary halides are poor substrates as they tend to undergo E2 elimination under the basic conditions.[7][8]

  • Q3: Are there alternative methods for decarboxylation?

    • A3: While simple heating after acidic workup is most common for this substrate, Krapcho decarboxylation is a milder alternative that is useful for more sensitive molecules. However, it typically involves specific conditions (e.g., a salt in a polar aprotic solvent like DMSO) and may not be necessary for this synthesis.[4]

Detailed Experimental Protocol: Synthesis of 5-Heptenoic Acid

This protocol is a representative example. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Alkylation - Synthesis of Diethyl Allylmalonate

  • Set up a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Place the apparatus under an inert atmosphere (N₂ or Ar).

  • In the flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol. Stir until all the sodium has dissolved.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise via the dropping funnel. Stir for 30 minutes at room temperature to ensure complete enolate formation.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Add allyl bromide (1.0 eq) dropwise over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC until completion (typically 2-4 hours).

  • Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl allylmalonate.

Step 2 & 3: Saponification and Decarboxylation

  • In a round-bottomed flask equipped with a reflux condenser, dissolve the crude diethyl allylmalonate in ethanol.

  • Add a solution of potassium hydroxide (2.5 eq) in water. The mixture should become homogeneous.

  • Heat the solution to reflux for 5 hours, or until TLC analysis indicates complete consumption of the starting ester.[4]

  • Cool the reaction mixture in an ice bath.

  • CAREFULLY and slowly acidify the cooled solution with concentrated HCl until the pH is ~1-2 (test with pH paper).

  • Transfer the acidified solution to a beaker twice the volume of the liquid and gently heat on a steam bath in a fume hood. Vigorous CO₂ evolution will occur.[4]

  • Continue heating for 30 minutes after the main effervescence has stopped.

  • Cool the mixture to room temperature. The 5-heptenoic acid will likely separate as an oily layer.

  • Extract the entire mixture three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain pure 5-heptenoic acid.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • user55119, et al. (2024, December 20). Decarboxylation of malonic esters. Chemistry Stack Exchange. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
  • Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Study Prep. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Various Authors. (2021, June 26). How would you prepare heptanoic acid using malonic ester synthesis?. Quora. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Bazzicalupi, C., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen, 9(3), e202500213. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 6). 23.8 Malonic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification process of polyhydroxycarboxylic acids - EP 0707024 A2.
  • Organic Syntheses. (n.d.). n-HEPTANOIC ACID. Retrieved from [Link]

  • Al-Shalfa, A. A., & El-Kammar, A. M. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(3), 29-37. Retrieved from [Link]_Using_Reactive_Distillation)

Sources

Troubleshooting

Frequently Asked Questions (FAQs): Understanding 5-Heptenoic Acid Instability

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the degradation of 5-Heptenoic acid during storage. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on preventing the degradation of 5-Heptenoic acid during storage. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your valuable compound.

This section addresses the most common initial queries regarding the stability of 5-Heptenoic acid.

Q1: What makes 5-Heptenoic acid susceptible to degradation?

A1: The primary structural feature responsible for the instability of 5-Heptenoic acid is the carbon-carbon double bond (C=C) at the C5 position. This double bond, and specifically the allylic hydrogens on the adjacent carbon (C4), are highly susceptible to attack by free radicals, initiating a degradation cascade.[1][2] This process, known as autoxidation or lipid peroxidation, is the principal degradation pathway for unsaturated fatty acids.[3][4]

Q2: What are the main factors that accelerate its degradation?

A2: The degradation of 5-Heptenoic acid is primarily accelerated by four key environmental factors:

  • Oxygen: Molecular oxygen is a critical reactant in the autoxidation chain reaction.[1][4]

  • Light: Exposure to light, particularly UV radiation, provides the energy to initiate free radical formation (photolysis), kicking off the degradation process.[5][6][7]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the oxidation cascade.[5][7][8]

  • Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up the rate of peroxide decomposition and radical formation.

Q3: What are the typical signs that my 5-Heptenoic acid sample has degraded?

A3: Degradation can manifest in several ways:

  • Physical Changes: You might observe a change in color (e.g., yellowing), an increase in viscosity due to polymerization, or the development of a rancid odor characteristic of the aldehydes and ketones formed as secondary oxidation products.[9]

  • Analytical Changes: Chromatographic analysis (e.g., HPLC, GC) will show a decrease in the peak area of the parent compound and the appearance of new, often more polar, impurity peaks.[10]

  • Loss of Activity: In biological or pharmaceutical applications, degradation leads to a quantifiable loss of potency or efficacy as the concentration of the active molecule decreases.

Degradation Pathway: Autoxidation

The primary degradation route for 5-Heptenoic acid is autoxidation, a self-propagating free-radical chain reaction. Understanding this mechanism is crucial for designing effective stabilization strategies. The process occurs in three main stages: initiation, propagation, and termination.[2][4]

Fig. 1: Autoxidation Pathway of 5-Heptenoic Acid cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Heptenoic_Acid 5-Heptenoic Acid (R-H) Radical Lipid Radical (R•) Heptenoic_Acid->Radical Initiator (Light, Heat) - H• Peroxyl_Radical Peroxyl Radical (ROO•) Radical->Peroxyl_Radical + O2 (Oxygen) Hydroperoxide Lipid Hydroperoxide (ROOH) Peroxyl_Radical->Hydroperoxide + R-H (another molecule) - R• New_Radical New Lipid Radical (R•) Non_Radical Non-Radical Products (e.g., Aldehydes, Ketones) Hydroperoxide->Non_Radical Breakdown (catalyzed by heat, metals)

Caption: Autoxidation of 5-Heptenoic Acid.

Troubleshooting Guide: Common Storage Issues

This guide provides solutions to specific problems you may encounter, linking them to the underlying chemical principles.

Observed Issue Probable Cause Recommended Action & Explanation
Yellowing or increased viscosity of the sample. Oxidation and Polymerization: Secondary degradation products can be colored, and radical chain reactions can lead to the formation of higher molecular weight polymers.1. Verify Purity: Use HPLC or GC to quantify the remaining parent compound and characterize impurities.[10] 2. Discard and Replace: If significant degradation (>5%) has occurred, the sample's integrity is compromised. 3. Implement Strict Inert Atmosphere: When opening a new vial, immediately purge the headspace with an inert gas like argon or nitrogen before resealing.[11]
Appearance of new peaks in HPLC/GC analysis. Formation of Degradation Products: These peaks likely correspond to hydroperoxides, aldehydes, ketones, or shorter-chain fatty acids resulting from oxidative cleavage.[2][9]1. Characterize Peaks: Use LC-MS or GC-MS to obtain molecular weights and fragmentation patterns to help identify the new structures.[10] 2. Review Storage Temperature: Ensure the material is stored at or below the recommended temperature. Temperature fluctuations can accelerate degradation.[8] 3. Check for Light Exposure: Confirm that the sample is stored in an amber vial or protected from light.[5][12]
Inconsistent results or loss of potency in biological assays. Decreased Concentration of Active Compound: Degradation directly reduces the amount of 5-Heptenoic acid available to participate in the reaction or biological interaction.1. Re-qualify Material: Before use in critical experiments, run a purity check on the stored material against a freshly opened standard. 2. Aliquot Samples: For long-term storage, aliquot the compound into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to air.
Precipitate formation in a previously clear solution. Formation of Insoluble Degradation Products or Polymorphs: Some degradation products may have lower solubility in the chosen solvent. Alternatively, temperature cycling could induce precipitation of the acid itself.1. Solubility Test: Gently warm the sample to see if the precipitate redissolves. If it does not, it is likely a degradation product. 2. Filter and Re-analyze: Filter the solution and analyze both the filtrate and the dissolved precipitate (if possible) to identify the components. 3. Use Co-solvents or Antioxidants: For liquid formulations, consider the addition of stabilizing excipients or antioxidants, such as BHT or α-tocopherol, after validating their compatibility.[13][14]

Protocols for Optimal Storage and Quality Control

Adhering to rigorous protocols is the most effective way to prevent degradation.

Recommended Storage Conditions
Duration Temperature Atmosphere Light Condition Container Rationale
Short-Term (< 1 month) 2-8°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Tightly sealed glass vialMinimizes thermal energy and prevents initiation of photo-oxidation.[5][8]
Long-Term (> 1 month) -20°C to -80°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Tightly sealed glass vial with PTFE-lined capSignificantly reduces molecular motion and reaction kinetics. An inert atmosphere is critical to prevent slow oxidation over time.[11]
Protocol 1: Aliquoting and Blanketing with Inert Gas

This protocol minimizes exposure to atmospheric oxygen and moisture, which are primary drivers of degradation.

Fig. 2: Inert Gas Blanketing Workflow Start Start: New vial of 5-Heptenoic Acid Open Open vial in a low-humidity environment (e.g., glove box or dry bench) Start->Open Aliquot Quickly dispense into smaller, pre-labeled, amber glass vials Open->Aliquot Purge Insert a long needle connected to an inert gas (Argon/N2) source into the vial headspace Aliquot->Purge Vent Use a second, shorter needle to vent the displaced air Flush Flush headspace for ~30-60 seconds Purge->Flush Seal Remove needles and immediately seal vial tightly with a PTFE-lined cap Flush->Seal Store Place aliquoted vials in appropriate temperature storage (-20°C or -80°C) Seal->Store End End: Properly stored aliquots Store->End

Caption: Inert Gas Blanketing Workflow.

Step-by-Step Methodology:

  • Preparation: Gather single-use amber glass vials with PTFE-lined caps. Ensure your inert gas source (Argon or Nitrogen) is ready with a regulator and a sterile needle attachment.

  • Environment: If possible, perform the aliquoting in a glove box or under a gentle stream of inert gas to minimize ambient air exposure.

  • Dispensing: Quickly open the main stock container and dispense the desired amounts into the smaller vials. Work efficiently to reduce the time the stock is exposed.

  • Purging: Insert two needles through the cap's septum (if available) or into the headspace. One needle should be long, reaching near the liquid surface (for the inert gas), and the other short (as a vent).

  • Flushing: Gently introduce the inert gas to displace the heavier air. A flow rate that does not splash the liquid is ideal. Flush for 30-60 seconds.

  • Sealing: Remove the vent needle first, then the gas inlet needle, and immediately tighten the cap to ensure an airtight seal.

  • Storage: Place the sealed vials in a labeled secondary container and transfer to the appropriate long-term storage freezer.[12][15]

Protocol 2: Quick Peroxide Value (PV) Spot Test

This semi-quantitative test can be used to quickly assess if significant oxidative degradation has begun. It is based on the oxidation of iodide (I⁻) to iodine (I₂) by hydroperoxides, resulting in a color change.

Materials:

  • Acetic acid-isooctane or acetic acid-chloroform solvent mixture (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Starch indicator solution (1%)

  • Sample of 5-Heptenoic acid

Procedure:

  • Sample Preparation: Dissolve a small, known amount (e.g., 50-100 mg) of 5-Heptenoic acid in 10 mL of the solvent mixture in a flask.

  • Reagent Addition: Add 0.5 mL of the saturated KI solution. Swirl the flask for exactly one minute.

  • Observation: Immediately add 10 mL of deionized water and a few drops of the starch indicator.

  • Interpretation:

    • No Degradation: The solution remains colorless or very pale yellow.

    • Degradation Present: The formation of a blue-black color indicates the presence of iodine, and therefore, hydroperoxides in the sample. The intensity of the color correlates with the extent of initial oxidation.

References

  • Wills, E. D. (1964). The Formation of Peroxides in Tissue Lipids and Unsaturated Fatty Acids by Irradiation.
  • Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972. [Link]

  • Vlieg, J., & Marnett, L. J. (2000). An update on products and mechanisms of lipid peroxidation. Free Radical Biology and Medicine, 28(9), 1457-1461. [Link]

  • D'Souza, K., Neri, M., & Schappi, M. (2021). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. Antioxidants, 10(3), 384. [Link]

  • Analytical Methods. (2013). The Royal Society of Chemistry.
  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]

  • Google Patents. (n.d.).
  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage.
  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods.
  • Kawamura, K., & Kaplan, I. R. (1987). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Santos-Sánchez, N. F., Salas-Coronado, R., Villanueva-Cañongo, C., & Hernández-Carlos, B. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 24(6), 1160. [Link]

  • Flora, S. J. S. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. Oxidative medicine and cellular longevity, 2014, 734764. [Link]

  • University of Waterloo. (2023, May 1). Chemical Storage Fact Sheet.
  • University of California, San Diego. (2024, March 3).
  • Weill Cornell Medicine. (n.d.).
  • Sulaiman, O., & Sivan, V. (2015). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. International Journal of Photoenergy, 2015, 1-7. [Link]

  • University of St Andrews. (n.d.).
  • Ellis, G. W. (1936). Autoxidation of the fatty acids. 3. The oily products from elaidic and oleic acids. Biochemical Journal, 30(5), 753–763. [Link]

  • BenchChem. (2025).
  • CUTM Courseware. (2020, June 6).
  • Hashemi, S. M., & Ebrahimzadeh, A. (2011). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Journal of Biological Sciences, 11(1), 59-65. [Link]

  • Hashemi, S. M. (2011). The Effects of Light, Storage Temperature, pH and Variety on Stability of Anthocyanin Pigments in Four Malus Varieties. American Journal of Plant Physiology, 6(3), 158-165. [Link]

Sources

Optimization

Technical Support Center: 5-Heptenoic Acid Isomer Separation

Welcome to the Technical Support Center. Separating the cis (Z) and trans (E) isomers of 5-heptenoic acid presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Separating the cis (Z) and trans (E) isomers of 5-heptenoic acid presents a unique analytical challenge. As a short-chain unsaturated fatty acid (C7:1), it possesses high volatility and nearly identical boiling points between its geometric isomers.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols designed for drug development professionals and analytical scientists.

Diagnostic Hub 1: Core Methodologies & Mechanistic Rationale

To achieve baseline resolution of 5-heptenoic acid isomers, analysts must exploit the geometric differences of the double bond rather than boiling point differences. We recommend two validated approaches: Gas Chromatography with cyanopropyl phases or Silver-Ion Liquid Chromatography.

Method A: High-Polarity Gas Chromatography (GC-FID)

Mechanistic Rationale (The "Why"): Gas chromatography utilizing highly polar bis(cyanopropyl) polysiloxane capillary columns (e.g., SP-2560, HP-88) is the gold standard for resolving geometric fatty acid isomers[1]. The separation is driven by dipole-dipole interactions. The cyano groups in the stationary phase create a strong dipole moment. Because cis-isomers possess a "U" shape, they interact more intimately with the polar stationary phase than the linear trans-isomers[1]. Consequently, trans-isomers elute before their corresponding cis-isomers[1].

G N1 5-Heptenoic Acid (Free Fatty Acid) N2 Esterification (BF3-MeOH, 100°C) N1->N2 N3 Liquid Extraction (Hexane/H2O) N2->N3 N4 FAME Derivative (Organic Layer) N3->N4 N5 GC Injection (Cyanopropyl Phase) N4->N5 N6 Trans Isomer (Elutes First) N5->N6 Weak Dipole N7 Cis Isomer (Elutes Second) N5->N7 Strong Dipole

Caption: Workflow for FAME derivatization and GC separation of 5-heptenoic acid isomers.

Self-Validating Protocol: FAME Derivatization & GC Analysis Note: Free 5-heptenoic acid will hydrogen-bond with the column, causing severe peak tailing. It must be converted to a Fatty Acid Methyl Ester (FAME) prior to injection[2].

  • Sample Solubilization: Dissolve 10 mg of the 5-heptenoic acid sample in 1.0 mL of anhydrous toluene in a glass reaction vial.

  • Acid-Catalyzed Esterification: Add 2.0 mL of 14% Boron Trifluoride ( BF3​ ) in Methanol. Seal the vial tightly and heat at 100°C for 60 minutes[1]. (Causality: Acid catalysis prevents the formation of carboxylate salts, ensuring complete conversion to the methyl ester).

  • Phase Separation: Allow the vial to cool to room temperature. Add 2.0 mL of HPLC-grade water to quench the reaction, followed by 2.0 mL of hexane. Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes[1].

  • Sample Recovery: Carefully extract the upper hexane layer containing the FAMEs[1].

    • Critical Experience Insight:DO NOT evaporate the hexane under a nitrogen stream to concentrate the sample. 5-Heptenoic acid methyl ester is highly volatile; nitrogen blow-down will result in >80% sample loss. Inject directly from the extracted hexane layer.

  • System Validation Checkpoint: Before injecting the sample, run a System Suitability Test (SST) using a known C7 FAME standard mixture.

    • Acceptance Criteria: The resolution ( Rs​ ) between the trans and cis peaks must be ≥1.5 . If Rs​<1.5 , column maintenance is required.

  • GC Injection: Inject 1 µL into a GC-FID equipped with a 100% cyanopropyl column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)[1].

Method B: Silver-Ion Liquid Chromatography (Ag-HPLC)

Mechanistic Rationale (The "Why"): Silver-ion chromatography (Argentation chromatography) relies on the reversible reaction between the π electrons of the carbon-carbon double bonds and silver ions ( Ag+ ) impregnated in the stationary phase to form polar complexes[3]. The geometry of the cis-isomer allows for optimal orbital overlap with the silver ion, forming a stronger π -complex than the sterically hindered trans-isomer. Therefore, in Ag-HPLC, trans-isomers elute rapidly, while cis-isomers are strongly retained[4].

G2 S Ag+ Stationary Phase T Trans-5-Heptenoic (Linear) S->T C Cis-5-Heptenoic (U-Shape) S->C W Weak π-Complex (Steric Strain) T->W ST Strong π-Complex (Optimal Overlap) C->ST E1 Early Elution W->E1 E2 Late Elution ST->E2

Caption: Mechanism of Ag+ pi-complexation dictating the elution order of cis/trans isomers.

Self-Validating Protocol: Ag-HPLC Isomer Resolution

  • Column Equilibration: Install a silica-based ion-exchange column loaded with silver ions (e.g., Nucleosil 5SA)[4]. Flush the column with strictly anhydrous hexane for 30 minutes.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 0.1% acetonitrile in hexane. (Causality: Acetonitrile acts as a weak π -modifier that competes with the fatty acid double bonds for Ag+ complexation, allowing you to tune the retention time).

  • System Validation Checkpoint: Inject a known cis-alkene standard over 3 consecutive runs.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the retention time must be <2.0% . A drifting retention time indicates silver ion leaching or moisture in the mobile phase.

  • Injection: Inject 5 µL of the derivatized 5-heptenoic acid sample. Use UV detection at 205 nm or Evaporative Light Scattering Detection (ELSD)[4].

Diagnostic Hub 2: Quantitative Method Comparison

Use the following table to determine which analytical method is best suited for your laboratory's specific constraints.

ParameterGC-FID (Cyanopropyl Column)Ag-HPLC (Silver-Ion Column)
Separation Mechanism Dipole-dipole interaction[1]Reversible π -complexation[3]
Elution Order Trans elutes first, Cis elutes second[1]Trans elutes first, Cis elutes second[4]
Typical Resolution ( Rs​ ) 1.5 - 2.0 (Baseline resolution)> 2.5 (Excellent resolution)
Sample Prep Requirement Mandatory FAME derivatization[2]Derivatization highly recommended
Analysis Time 20 - 45 minutes15 - 30 minutes
Primary Vulnerability Sample loss due to C7 volatilitySilver ion leaching from stationary phase

Diagnostic Hub 3: Troubleshooting FAQs

Q: I am using a standard non-polar GC column (e.g., 5% phenyl/95% dimethylpolysiloxane), but my 5-heptenoic acid isomers appear as a single, co-eluted peak. How do I fix this? A: Non-polar columns separate analytes strictly by boiling point. Because the cis and trans isomers of 5-heptenoic acid have nearly identical boiling points, they will always co-elute on a non-polar phase. You must switch to a highly polar column containing 80-100% cyanopropyl polysiloxane[2]. The cyano groups provide the necessary dipole moment to differentiate the isomers based on their spatial geometry[1].

Q: I injected free 5-heptenoic acid onto my HP-88 column, but the peaks are tailing horribly and recovery is low. What is wrong? A: Highly polar cyanopropyl columns are extremely sensitive to active acidic protons. Injecting free carboxylic acids leads to severe, irreversible hydrogen bonding with the stationary phase, causing peak tailing and eventual column degradation. You must derivatize your sample to a Fatty Acid Methyl Ester (FAME) prior to injection to ensure sharp, symmetrical peaks[2].

Q: During my FAME extraction, I blew down the hexane layer under nitrogen to concentrate my sample, but now my GC shows no peaks. Where did my sample go? A: You evaporated it. 5-Heptenoic acid is a 7-carbon short-chain fatty acid. Unlike C18 fatty acids (like oleic or stearic acid) which can withstand nitrogen blow-down, C7 FAMEs are highly volatile. You must skip the evaporation step and inject the sample directly from the extracted hexane layer.

Q: In Ag-HPLC, my cis-5-heptenoic acid peak is eluting earlier and earlier with each subsequent run. How do I stabilize the retention time? A: This is a classic symptom of silver ion ( Ag+ ) leaching from the stationary phase[4]. Leaching is typically caused by two factors: moisture in the mobile phase or the use of halogenated solvents. Ensure your hexane is strictly anhydrous and avoid chlorinated solvents. If the column has already been stripped of silver, it will require chemical regeneration or replacement.

References

  • New High Polarity bis (Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. Agilent Technologies. Available at: [Link]

  • Silver Ion Chromatography and Lipids, Part 3. American Oil Chemists' Society (AOCS). Available at: [Link]

  • Introduction to Silver Ion Chromatography. American Oil Chemists' Society (AOCS). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refining the Purification of 5-Heptenoic Acid

Welcome to the technical support center for the purification of 5-Heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification process. The following question-and-answer-based guide offers troubleshooting strategies and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when working with 5-Heptenoic acid?

A1: The nature of impurities is highly dependent on the synthetic route used to produce the 5-Heptenoic acid. However, common classes of impurities often include:

  • Unreacted Starting Materials: For example, if synthesizing from an alcohol or aldehyde, residual amounts of these precursors may remain.

  • Reaction Byproducts: Side reactions can lead to the formation of esters, longer-chain acids, or other related organic compounds.

  • Solvents: Residual solvents used during the reaction or initial work-up (e.g., diethyl ether, dichloromethane, toluene) are common.

  • Water: Moisture can be introduced from reagents or during aqueous work-up steps.

  • Inorganic Salts: Salts may be carried over from basic or acidic washes during the work-up procedure[1].

Q2: How do I select the best purification method for 5-Heptenoic acid?

A2: The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. Since 5-Heptenoic acid is a liquid at room temperature, the most effective methods are acid-base extraction and vacuum distillation. Column chromatography is a viable alternative for removing persistent impurities.

The following workflow provides a general decision-making framework.

G start Crude 5-Heptenoic Acid q1 Are neutral or basic organic impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction Yes q2 Are impurities significantly different in boiling point? q1->q2 No extraction->q2 distillation Perform Vacuum Fractional Distillation q2->distillation Yes q3 Are impurities structurally similar (e.g., isomers)? q2->q3 No analysis Assess Purity (GC, NMR, HPLC) distillation->analysis chromatography Perform Flash Column Chromatography q3->chromatography Yes q3->analysis No/Unsure chromatography->analysis

Caption: Decision workflow for selecting a purification method.

Q3: What are the key physical properties of 5-Heptenoic acid I should be aware of?

A3: Understanding the physical properties of 5-Heptenoic acid is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol Affects volatility and behavior in mass spectrometry[2][3].
Appearance LiquidRules out recrystallization as a primary purification method[4].
Boiling Point ~237 °C (estimated at atmospheric pressure)High boiling point necessitates vacuum distillation to prevent thermal decomposition[2][5].
Acidity (pKa) ~4.8The carboxylic acid group is acidic enough to be deprotonated by weak bases like sodium bicarbonate, which is the basis for acid-base extraction[6][7].
Solubility Soluble in organic solvents, slightly soluble in water.Its sodium salt is highly soluble in water, enabling separation from water-insoluble neutral impurities[7].
Q4: What are the essential safety precautions for handling 5-Heptenoic acid?

A4: 5-Heptenoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage[8][9][10]. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8][11].

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors[8][11].

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated[11].

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes[9].

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8].

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[9].

Troubleshooting and Optimization Guide

Q5: My final yield is significantly lower than expected. What are the potential causes and solutions?

A5: Low recovery is a common issue that can often be traced to specific steps in the purification workflow.

  • Cause 1: Incomplete Extraction. The carboxylic acid may not have been fully extracted from the organic phase into the aqueous basic solution, or vice-versa during re-acidification.

    • Troubleshooting:

      • Perform Multiple Extractions: It is more efficient to perform three smaller extractions than one large one. Repeat the extraction with fresh sodium bicarbonate solution and test the organic layer by TLC to ensure no acid remains[12].

      • Check pH: When re-acidifying the aqueous layer to recover your product, ensure the pH is sufficiently acidic. Check with litmus paper or a pH meter to confirm a pH of ~2 to ensure complete protonation of the carboxylate[13].

      • Sufficient Mixing: Ensure thorough but gentle mixing in the separatory funnel to allow for efficient partitioning between layers. Vigorous shaking can lead to emulsions.

  • Cause 2: Product Volatility. Although the boiling point is high, some product may be lost to evaporation, especially if using a rotary evaporator at elevated temperatures or for extended periods.

    • Troubleshooting:

      • Minimize Evaporation Time: Remove solvent under reduced pressure without excessive heating.

      • Use an Efficient Condenser: Ensure your distillation or rotary evaporator setup includes a properly cooled condenser to minimize the loss of volatile product[5].

  • Cause 3: Material Loss During Transfers. Significant product can be lost with each transfer between flasks and funnels.

    • Troubleshooting:

      • Rinse Glassware: Rinse glassware from the previous step with the solvent being used in the next step and combine the rinses with the bulk material.

      • Streamline Workflow: Plan your experiment to minimize the number of required transfers[5].

Q6: After purification, my product still shows impurities on a TLC plate or in a GC/NMR spectrum. How can I improve its purity?

A6: The presence of impurities post-purification indicates that the chosen method was not sufficient to separate the contaminants.

  • Issue: Streaking on Silica Gel TLC Plates. Carboxylic acids often streak on silica gel due to strong interactions with the stationary phase[1].

    • Solution: Add 0.5-1% of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This keeps the 5-Heptenoic acid fully protonated, resulting in a more defined spot and allowing for a better assessment of purity[1].

  • Issue: Impurities with Similar Properties.

    • Solution 1: Optimize Acid-Base Extraction: If neutral impurities remain, perform additional washes of the organic layer. Consider back-washing the combined basic aqueous extracts with a fresh portion of an organic solvent (like diethyl ether) before re-acidification to remove any trapped neutral compounds.

    • Solution 2: Optimize Distillation: If impurities have close boiling points, use a fractionating column and distill at a slower rate to improve separation efficiency. Ensure the distillation is performed under reduced pressure to prevent thermal degradation[5].

    • Solution 3: Employ Column Chromatography: For stubborn impurities, flash column chromatography is a powerful tool.

      • Solvent System: Use TLC (with added acetic acid) to determine an optimal solvent system that provides good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for the product)[5].

      • Gradient Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. This can effectively separate compounds with similar polarities[5].

G start Impure Product Detected (TLC, GC, NMR) q1 Was acid-base extraction performed? start->q1 extraction Perform additional washes. Back-wash aqueous layer. q1->extraction Yes q2 Was distillation performed? q1->q2 No extraction->q2 end Re-assess Purity extraction->end distillation Use fractionating column. Distill slower. q2->distillation Yes chromatography Optimize chromatography: - Add acid to eluent - Run gradient elution q2->chromatography No distillation->chromatography distillation->end chromatography->end

Caption: Troubleshooting workflow for low product purity.

Q7: I formed a stable emulsion during the acid-base extraction. How can I resolve this?

A7: Emulsion formation is common during the extraction of acidic compounds, especially when solutions are shaken too vigorously.

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for a longer period. Sometimes the layers will separate on their own.

  • Solution 2: Add Brine. Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Solution 3: Gentle Swirling. Gently swirl the separatory funnel instead of shaking it vigorously.

  • Solution 4: Filtration. In difficult cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is highly effective for removing neutral and basic impurities from crude 5-Heptenoic acid.[6][7]

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude acid in organic solvent (e.g., Diethyl Ether) B 2. Extract with saturated aqueous NaHCO₃ (3x). Vent frequently! A->B C 3. Separate layers. Organic layer contains neutral/basic impurities. E 5. Wash organic layer with brine, dry with MgSO₄, and evaporate solvent. C->E F Impurity Fraction E->F D 4. Aqueous layer contains sodium 5-heptenoate (salt). G 6. Cool aqueous layer in an ice bath. Acidify with 6M HCl to pH ~2. D->G H 7. Extract with fresh organic solvent (3x). G->H I 8. Combine organic extracts, wash with brine, dry with MgSO₄, and evaporate solvent. H->I J Pure 5-Heptenoic Acid I->J B->C B->D

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 5-Heptenoic acid in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude acid.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic volume). Stopper the funnel, and gently invert it several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas that is generated. Repeat this extraction two more times with fresh NaHCO₃ solution[1].

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Combine the aqueous extracts from all three extractions. The organic layer, containing neutral or basic impurities, can be set aside.

  • Back-Wash (Optional but Recommended): To improve purity, wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any co-extracted neutral impurities. Discard this ether wash.

  • Re-acidification: Place the flask containing the combined aqueous extracts in an ice bath to control the temperature. Slowly and with stirring, add 6M HCl dropwise until the solution becomes cloudy and tests acidic (pH ~2) with litmus paper. The 5-Heptenoic acid will separate as an oil or precipitate[1][13].

  • Final Extraction: Transfer the acidified mixture back to a separatory funnel and extract the purified 5-Heptenoic acid with three portions of fresh diethyl ether.

  • Drying and Evaporation: Combine the organic extracts. Wash them once with brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified 5-Heptenoic acid.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for separating 5-Heptenoic acid from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.

  • Initial Distillation: Heat the crude 5-Heptenoic acid gently under reduced pressure.

  • Fraction Collection:

    • Discard the initial low-boiling fraction (the forerun), which may contain residual solvents.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of 5-Heptenoic acid at the given pressure, collect this fraction in a clean receiving flask.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxides (if ether was used) or charring high-boiling residues.

  • Analysis: Analyze the collected fraction for purity using GC or NMR.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Mol-Instincts. (2025). (5E)-5-heptenoic acid. Retrieved from [Link]

Sources

Optimization

Addressing inconsistencies in analytical results for 5-Heptenoic acid

Technical Support Center: 5-Heptenoic Acid Analysis Introduction Welcome to the technical support guide for the analysis of 5-Heptenoic acid. This resource is designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Heptenoic Acid Analysis

Introduction

Welcome to the technical support guide for the analysis of 5-Heptenoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges and inconsistencies in their analytical results. As a monounsaturated short-chain fatty acid, 5-Heptenoic acid presents unique analytical hurdles due to its volatility, potential for isomerization, and susceptibility to matrix effects.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you achieve accurate, reproducible, and reliable quantification of 5-Heptenoic acid in your samples.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of 5-Heptenoic acid. Each issue is followed by potential causes and a step-by-step guide to resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Symptoms:

  • Asymmetrical peaks in your chromatogram, with a "tail" extending after the peak maximum or a "front" preceding it.

  • Inconsistent peak integration and reduced resolution between adjacent peaks.

Potential Causes & Solutions:

  • Active Sites in the GC System: Free carboxylic acids like 5-Heptenoic acid are polar and can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.[4] This can lead to peak tailing.

    • Solution: Derivatization. Converting the polar carboxylic acid group to a less polar ester (e.g., a methyl or silyl ester) is highly recommended.[4][5] This increases volatility and reduces interactions with active sites, resulting in sharper, more symmetrical peaks.[4][6]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak broadening and tailing.[7]

    • Solution: Reinstall the Column. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector, as specified by your instrument manufacturer.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[7]

    • Solution: Reduce Injection Volume or Dilute the Sample. Try reducing the amount of sample injected or using a higher split ratio.[7]

Issue 2: Low or No Analyte Response

Symptoms:

  • The peak for 5-Heptenoic acid is much smaller than expected or completely absent.

Potential Causes & Solutions:

  • Sample Degradation: Unsaturated fatty acids are susceptible to oxidation, especially during sample storage and preparation.[9][10] This can lead to a loss of the target analyte.

    • Solution: Proper Sample Handling and Storage. Store samples at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample preparation.

  • Inefficient Derivatization: If the derivatization reaction is incomplete, the recovery of 5-Heptenoic acid will be low.

    • Solution: Optimize Derivatization Conditions. Ensure that the derivatizing agent is fresh and that the reaction time, temperature, and pH are optimal for the chosen method.

  • Leaks in the GC System: A leak in the carrier gas line or at the injector can result in a loss of sample and reduced sensitivity.[8][11]

    • Solution: Perform a Leak Check. Systematically check all fittings and connections for leaks using an electronic leak detector.[8]

Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Significant variation in the quantified amount of 5-Heptenoic acid across replicate injections or different sample preparations.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[2][3][12][13][14] This is a major cause of irreproducibility in LC-MS/MS analysis.[2][13]

    • Solution: Improve Sample Cleanup and Use Matrix-Matched Calibrators. Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[13] Prepare calibration standards in the same matrix as your samples to compensate for matrix effects.[13]

  • Isomerization: The double bond in 5-Heptenoic acid can potentially migrate along the carbon chain, especially under harsh chemical conditions (e.g., strong acid or base) or high temperatures, leading to the formation of other heptenoic acid isomers with different retention times.

    • Solution: Use Mild Derivatization and Analytical Conditions. Opt for derivatization methods that do not require extreme pH or high temperatures. Keep injector and oven temperatures as low as possible while still achieving good chromatography.

  • Variability in Sample Preparation: Inconsistent sample handling, extraction, or derivatization can introduce significant variability.

    • Solution: Standardize and Automate Procedures. Use a consistent, well-documented sample preparation protocol. Where possible, use an autosampler for derivatization and injection to improve precision.[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in 5-Heptenoic acid analysis.

G start Inconsistent Analytical Results peak_shape Poor Peak Shape? start->peak_shape response Low/No Response? peak_shape->response No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting reproducibility Poor Reproducibility? response->reproducibility No check_storage Review Sample Storage/Handling response->check_storage Yes matrix_effects Investigate Matrix Effects reproducibility->matrix_effects Yes end Consistent & Reliable Results reproducibility->end No derivatize Derivatize Sample tailing->derivatize reinstall_column Check/Reinstall Column tailing->reinstall_column reduce_load Reduce Sample Load fronting->reduce_load derivatize->end reinstall_column->end reduce_load->end optimize_deriv Optimize Derivatization check_storage->optimize_deriv leak_check Perform System Leak Check optimize_deriv->leak_check leak_check->end check_isomerization Assess Isomerization Potential matrix_effects->check_isomerization spe_cleanup Implement SPE Cleanup matrix_effects->spe_cleanup matrix_matched_cal Use Matrix-Matched Calibrators matrix_effects->matrix_matched_cal standardize_prep Standardize Sample Prep check_isomerization->standardize_prep standardize_prep->end spe_cleanup->end matrix_matched_cal->end

Caption: Troubleshooting workflow for 5-Heptenoic acid analysis.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of 5-Heptenoic acid?

A1: While direct analysis of short-chain fatty acids is possible, derivatization is highly recommended for robust and reproducible results.[4][6] Free fatty acids are polar and prone to peak tailing due to interactions with the GC system.[4] Derivatization to a more volatile and less polar form, such as a methyl ester (FAME) or a silyl ester, improves peak shape, enhances sensitivity, and minimizes these interactions.[4][5]

Q2: What are the best derivatization methods for 5-Heptenoic acid?

A2: Several derivatization methods are suitable for short-chain fatty acids. Common choices include:

  • Esterification with BF₃-Methanol: A widely used method for creating fatty acid methyl esters (FAMEs).[15][16]

  • Alkylation with Chloroformates: Reagents like isobutyl chloroformate can be used in aqueous solutions, which simplifies sample preparation by eliminating the need for a drying step.[1]

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) create silyl esters that are stable and have excellent chromatographic properties.[5]

The choice of method depends on your sample matrix, available equipment, and whether you need to analyze other compounds simultaneously.

Q3: Can 5-Heptenoic acid be analyzed by HPLC?

A3: Yes, HPLC is a viable alternative to GC, especially for samples that are difficult to volatilize or are thermally sensitive. A reverse-phase HPLC method can be used to analyze 5-Heptenoic acid.[17] However, since 5-Heptenoic acid lacks a strong chromophore, UV detection will have low sensitivity. For better sensitivity, derivatization with a UV-active or fluorescent tag may be necessary, or alternatively, an LC-MS/MS system can be used for detection.[18]

Q4: How can I confirm that the peak in my chromatogram is indeed 5-Heptenoic acid and not an isomer?

A4: Mass spectrometry (MS) is crucial for confirming the identity of your analyte.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of 5-Heptenoic acid will have a characteristic fragmentation pattern. Compare the mass spectrum of your peak to a reference spectrum from a library (e.g., NIST).

  • Retention Time: While retention time is a good indicator, it is not definitive proof of identity, as isomers can have very similar retention times.

  • Authentic Standard: The most reliable method is to analyze an authentic standard of 5-Heptenoic acid under the same conditions. The retention time and mass spectrum should match your sample peak.

Q5: My sample matrix is very complex (e.g., feces, plasma). What is the best way to prepare my samples?

A5: For complex biological matrices, a thorough sample cleanup is essential to minimize matrix effects and protect your analytical column.

  • Protein Precipitation: For plasma or serum, a simple protein precipitation with a solvent like acetonitrile or methanol is a common first step.

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract fatty acids from the sample.

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE and is very effective at removing interfering components like phospholipids, which are a major cause of matrix effects in plasma.[13]

Experimental Protocols

Protocol 1: FAMEs Preparation using Boron Trifluoride-Methanol for GC-MS Analysis

This protocol describes the conversion of 5-Heptenoic acid to its fatty acid methyl ester (FAME) for GC-MS analysis.

Materials:

  • Sample containing 5-Heptenoic acid

  • 14% Boron Trifluoride (BF₃) in Methanol

  • Toluene

  • n-Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Place an appropriate amount of your sample (e.g., 1-10 mg of lipid extract) into a glass reaction vial.

  • Transesterification: Add 1 mL of toluene and 2 mL of 14% BF₃-methanol reagent to the vial.[15]

  • Heating: Cap the vial tightly and heat at 90°C for 30 minutes in a heating block or water bath.[15]

  • Extraction: Cool the vial to room temperature. Add 3 mL of n-hexane and 3 mL of saturated NaCl solution.[15] Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Instrumental Parameters for FAMEs Analysis

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)

  • GC Column: A mid-polar capillary column such as a DB-WAX or a non-polar column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 230°C at 10°C/min.

    • Hold: Hold at 230°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C[18]

  • Ion Source Temperature: 230°C[18]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

  • Scan Mode: Full scan from m/z 40-300 for qualitative analysis, or Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the 5-Heptenoic acid methyl ester.

References

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Retrieved from [Link]

  • Analyst. (2020, February 10). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. RSC Publishing. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). On-trap derivatization of short-chain fatty acids. Retrieved from [Link]

  • PubMed. (2021, June 15). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • PMC. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]

  • PubMed. (2015, December 17). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Retrieved from [Link]

  • J-STAGE. (n.d.). Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Potravinarstvo Slovak Journal of Food Sciences. (2019, September 20). the effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Retrieved from [Link]

  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Heptenoic acid. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). a rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • MDPI. (2024, September 19). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. Retrieved from [Link]

  • J-STAGE. (2006, December 1). Study on the Oxidative Stability of Polyunsaturated Fatty Acids in Aqueous Systems. Retrieved from [Link]

  • ResolveMass. (2025, December 29). GC-MS Analysis of Fatty Acids: The Ultimate Guide to Accurate Lipid Profiling. Retrieved from [Link]

  • UCSD/CCMS. (2017, October 3). Spectrum Library - GNPS. Retrieved from [Link]

  • NIST. (n.d.). Information from the InChI - the NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-heptenoic acid (C7H12O2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptenoic acid - the NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 6-Heptenoic acid - the NIST WebBook. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Heptenoic acid, 7-[3,5-dihydroxy-2-[3-hydroxy-4-(3-thienyloxy)-1-buten-1-yl]cyclopentyl]-, compd. with 2-amino-2-(hydroxymethyl) -. Retrieved from [Link]

  • NIST. (n.d.). 6-Heptenoic acid - the NIST WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (n.d.). Gas chromatography-mass spectrometry analysis and in vitro biological studies on fixed oil isolated from the waste pits of two v. Retrieved from [Link]

  • Springer. (n.d.). Analytical Methods. Retrieved from [Link]

  • LookChem. (n.d.). (E)-5-Heptenoic acid. Retrieved from [Link]

  • Chem-Crc. (n.d.). (E)-5-Heptenoic acid 18776-90-4 wiki. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Organic Acids Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-. Retrieved from [Link]

  • NIST. (n.d.). 5-Hepten-3-one, 2-(5-ethenyltetrahydro-5-methyl-2-furanyl)-6-methyl-, [2S-[2α(R),5α]]-*. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Heptenoic acid, 7-[6-(3-hydroxy-1-octenyl)-2-oxabicyclo[2.2.1]hept-5-yl]- (9CI). Retrieved from [Link]

  • NIST. (n.d.). 2-Heptynoic acid - the NIST WebBook. Retrieved from [Link]

  • Digital Commons @ University of South Florida. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • PMC. (n.d.). Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix. Retrieved from [Link]

  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 5-Heptenoic Acid

For researchers and professionals in the fields of organic synthesis and drug development, the selection of an appropriate synthetic pathway is a critical decision that influences not only the efficiency and yield of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of organic synthesis and drug development, the selection of an appropriate synthetic pathway is a critical decision that influences not only the efficiency and yield of the target molecule but also the overall cost and environmental impact of the process. 5-Heptenoic acid, a valuable unsaturated carboxylic acid, serves as a versatile building block in the synthesis of various organic compounds. This guide provides an in-depth comparison of different synthetic routes to 5-heptenoic acid, offering experimental data and procedural insights to inform your selection process.

Introduction to 5-Heptenoic Acid

5-Heptenoic acid (C7H12O2) is a monounsaturated fatty acid characterized by a seven-carbon chain with a terminal carboxylic acid group and a carbon-carbon double bond at the C-5 position.[1][2][3] Its structure makes it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals, flavors, and fragrances. The strategic placement of the double bond and the carboxylic acid functionality allows for a variety of chemical transformations.

Comparative Analysis of Synthetic Routes

The synthesis of 5-heptenoic acid can be approached through several distinct methodologies. Below, we compare three prominent routes: the Malonic Ester Synthesis, a Grignard-based approach utilizing γ-valerolactone, and the Wittig reaction. Each method offers a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Parameter Route 1: Malonic Ester Synthesis Route 2: Grignard Reaction with γ-Valerolactone Route 3: Wittig Reaction
Starting Materials Diethyl malonate, 5-bromo-1-penteneγ-Valerolactone, allyl bromide, magnesium4-Pentyn-1-ol, triphenylphosphine, formaldehyde
Key Transformations Alkylation, Saponification, DecarboxylationGrignard reagent formation, Lactone ring-openingPhosphonium ylide formation, Olefination
Typical Yields Moderate to Good (60-80%)Good (can be >80%)Variable, depends on ylide stability
Stereoselectivity Not applicable (alkene is pre-formed)Not applicableCan be controlled (Z or E)
Scalability GoodGoodModerate
Advantages Well-established, reliable, uses common reagents.[4][5]High-yielding, can utilize bio-derived starting materials.[6][7]Versatile for alkene synthesis, stereocontrol is possible.[8][9][10]
Disadvantages Multi-step process, potential for dialkylation.Requires anhydrous conditions for Grignard reaction.[11][12][13]Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove.
Safety & Environment Use of strong bases (e.g., sodium ethoxide).Use of reactive Grignard reagents and ethereal solvents.Triphenylphosphine is an irritant.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of carboxylic acids.[4][5] This route involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

Mechanistic Rationale

The core principle of this synthesis lies in the acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[14] This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[5][14] This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction.[14] For the synthesis of 5-heptenoic acid, a five-carbon electrophile with a terminal double bond, such as 5-bromo-1-pentene, is required. Subsequent saponification of the ester groups followed by acidification and heating leads to the decarboxylation of the resulting malonic acid derivative to afford 5-heptenoic acid.[5][14]

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Enolate Malonate Enolate Diethyl_Malonate->Enolate Deprotonation NaOEt NaOEt Alkylated_Malonate Alkylated Malonate Ester Enolate->Alkylated_Malonate SN2 Attack 5_Bromo_1_pentene 5-Bromo-1-pentene 5_Heptenoic_Acid 5-Heptenoic Acid Alkylated_Malonate->5_Heptenoic_Acid Saponification & Decarboxylation NaOH_H2O 1. NaOH, H₂O 2. H₃O⁺, Δ

Caption: Workflow of the Malonic Ester Synthesis for 5-Heptenoic Acid.

Experimental Protocol
  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare sodium ethoxide. Cool the solution to room temperature. Add diethyl malonate dropwise to the sodium ethoxide solution and stir for 1 hour.

  • Alkylation: Add 5-bromo-1-pentene to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Saponification: After cooling, add a solution of sodium hydroxide in water and reflux the mixture for 3 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic. Heat the mixture to reflux until the evolution of carbon dioxide ceases.

  • Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Route 2: Grignard Reaction with γ-Valerolactone

This route offers a potentially more sustainable approach, as γ-valerolactone (GVL) can be derived from biomass.[7] The synthesis involves the formation of a Grignard reagent from an allyl halide, which then acts as a nucleophile to open the lactone ring of GVL.

Mechanistic Rationale

The Grignard reagent, in this case, allylmagnesium bromide, is a potent nucleophile and a strong base, necessitating anhydrous reaction conditions.[11][12][13] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[12] This nucleophilic carbon attacks the electrophilic carbonyl carbon of γ-valerolactone, leading to the opening of the five-membered ring. The initial product is a magnesium alkoxide salt of a keto-alcohol, which upon acidic workup, yields a γ-keto acid. Subsequent reduction of the ketone and dehydration would be required to form 5-heptenoic acid. A more direct approach involves the reaction of the Grignard reagent with a derivative of a halo-acid.

A related and potentially more direct Grignard approach would involve the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid.[15]

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Lactone Ring Opening cluster_2 Step 3: Workup and Further Steps Allyl_Bromide Allyl Bromide Grignard_Reagent Allylmagnesium Bromide Allyl_Bromide->Grignard_Reagent Insertion Mg Mg, Et₂O Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack GVL γ-Valerolactone Keto_Acid γ-Keto Acid Intermediate->Keto_Acid H3O_plus H₃O⁺ 5_Heptenoic_Acid 5-Heptenoic Acid Keto_Acid->5_Heptenoic_Acid Multiple Steps Further_Steps Reduction & Dehydration

Caption: Conceptual workflow for the synthesis of 5-Heptenoic Acid via a Grignard reaction with γ-Valerolactone.

Experimental Protocol (Conceptual)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Lactone Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of γ-valerolactone in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by slowly adding it to a stirred mixture of ice and dilute sulfuric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Subsequent Transformations: The resulting γ-keto acid would require further synthetic steps, such as reduction of the ketone followed by dehydration, to yield 5-heptenoic acid. These steps would need to be optimized.

Route 3: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9][10] It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of 5-heptenoic acid, a C4 aldehyde bearing a protected carboxylic acid and a C3 phosphorus ylide could be employed.

Mechanistic Rationale

The synthesis of the required phosphorus ylide typically begins with the SN2 reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt.[9] This salt is then treated with a strong base, such as n-butyllithium, to deprotonate the carbon adjacent to the phosphorus, forming the ylide.[9] The ylide has a resonance structure with a carbanionic character, making it a strong nucleophile.[10]

The ylide then reacts with an aldehyde or ketone in a nucleophilic addition to form a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring.[10] This ring then fragments to yield the desired alkene and triphenylphosphine oxide.[9][10] The stereochemical outcome of the Wittig reaction (E or Z alkene) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions.[16]

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Deprotection (if necessary) Alkyl_Halide Alkyl Halide Phosphonium_Salt Phosphonium Salt Alkyl_Halide->Phosphonium_Salt SN2 PPh3 PPh₃ Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Alkene Alkene Ylide->Alkene Wittig Reaction Aldehyde Aldehyde Triphenylphosphine_Oxide Triphenylphosphine Oxide 5_Heptenoic_Acid 5-Heptenoic Acid Alkene->5_Heptenoic_Acid Deprotection

Caption: General workflow for the synthesis of 5-Heptenoic Acid via the Wittig Reaction.

Experimental Protocol (Conceptual)
  • Phosphonium Salt Formation: Reflux a solution of an appropriate propyl halide and triphenylphosphine in a suitable solvent like toluene for 24 hours. Cool the mixture and collect the precipitated phosphonium salt by filtration.

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C. Add n-butyllithium dropwise until a persistent color change indicates the formation of the ylide.

  • Wittig Reaction: Add a solution of an appropriate C4 aldehyde (with a protected carboxylic acid) in THF to the ylide solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ether. The major challenge is the removal of the triphenylphosphine oxide byproduct, which can often be achieved by chromatography or crystallization.

  • Deprotection: If a protecting group was used for the carboxylic acid functionality on the aldehyde, a final deprotection step is required to yield 5-heptenoic acid.

Conclusion

The choice of a synthetic route to 5-heptenoic acid is contingent upon the specific requirements of the researcher or organization.

  • The Malonic Ester Synthesis is a robust and well-understood method, ideal for laboratories with access to standard organic chemistry reagents and equipment. Its predictability makes it a reliable choice for consistent, moderate-scale production.

  • The Grignard-based approach using γ-valerolactone is an attractive option from a green chemistry perspective, especially if GVL is sourced from renewable feedstocks. While potentially high-yielding, it requires careful handling of moisture-sensitive reagents and may involve multiple steps to reach the final product.

  • The Wittig Reaction offers the significant advantage of potential stereocontrol over the double bond geometry, which can be crucial for certain applications. However, the stoichiometry of the reaction and the challenge of byproduct removal may render it less efficient for large-scale synthesis compared to the other methods.

Ultimately, a thorough evaluation of the available starting materials, required scale, desired purity, and in-house expertise should guide the selection of the most appropriate synthetic strategy for 5-heptenoic acid.

References

  • - ACS Publications

  • - LookChem

  • - Quora

  • - Patsnap Eureka

  • - Chemistry LibreTexts

  • - Mol-Instincts

  • - ChemNet

  • - Wikipedia

  • - ChemicalBook

  • - Organic Chemistry Portal

  • - J-STAGE

  • - BenchChem

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  • - University of Pittsburgh

  • - PrepChem

  • - Future Science

  • - Wikipedia

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  • - White Rose Research Online

  • - Wikipedia

  • - Sigma-Aldrich

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  • - SciSpace

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Sources

Comparative

Validation of a Novel UHPLC-MS/MS Analytical Method for 5-Heptenoic Acid: A Comparative Guide

Introduction: The Analytical Challenge of 5-Heptenoic Acid 5-Heptenoic acid and its oxidized derivatives (such as 4-hydroxy-7-oxo-5-heptenoic acid, or HOHA-lactone) are critical biomarkers of lipid peroxidation and essen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 5-Heptenoic Acid

5-Heptenoic acid and its oxidized derivatives (such as 4-hydroxy-7-oxo-5-heptenoic acid, or HOHA-lactone) are critical biomarkers of lipid peroxidation and essential intermediates in the synthesis of prostaglandin analogs like latanoprost[1]. However, quantifying these short-chain unsaturated fatty acids in complex biological matrices (e.g., ARPE-19 retinal cell lysates or plasma) presents significant analytical hurdles.

The terminal carboxylic acid and the C5 double bond make the molecule highly susceptible to isomerization and thermal degradation. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the default approach. However, as a Senior Application Scientist, I have consistently observed that the derivatization steps required for GC-MS introduce unacceptable variability.

This guide objectively compares traditional GC-MS against a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. By adhering to [2] and[3] guidelines, we will demonstrate how the UHPLC-MS/MS approach provides a self-validating, highly sensitive, and robust alternative.

Methodological Comparison: GC-MS vs. UHPLC-MS/MS

The fundamental flaw in analyzing 5-Heptenoic acid via GC-MS lies in the causality of thermal and chemical stress . GC-MS requires silylation (e.g., using BSTFA) to volatilize the carboxylic acid. This derivatization, combined with high injection port temperatures (typically >250°C), frequently induces artifactual lactonization or double-bond migration.

Conversely, UHPLC-MS/MS utilizing Electrospray Ionization (ESI) in negative mode allows for the direct analysis of the deprotonated molecular ion [M−H]− . This preserves the native state of the molecule, ensuring that the analytical readout is a true reflection of the biological sample.

Table 1: Performance Comparison of Analytical Platforms
ParameterTraditional GC-MSNovel UHPLC-MS/MSScientific Causality / Advantage
Sample Prep LLE + BSTFA DerivatizationDirect SPE (No Derivatization)Eliminates chemical artifacts and reduces prep time by 60%.
Thermal Stability Poor (Degradation at >200°C)Excellent (Analyzed at 40°C)Preserves the delicate C5 double bond and lactone equilibrium.
Sensitivity (LOQ) 50 ng/mL0.5 ng/mLMS/MS transitions (MRM) filter out matrix noise, boosting signal-to-noise.
Throughput ~35 mins per run~8 mins per runSub-2 µm particle columns in UHPLC accelerate mass transfer.

Workflow & Logical Relationships

The diagram below illustrates the structural logic of our self-validating workflow. By introducing a Stable-Isotope Labeled Internal Standard (SIL-IS) at the very beginning of the protocol, any downstream losses or ionization fluctuations are mathematically neutralized.

Workflow A Biological Sample (e.g., ARPE-19 Lysates) B Spike with SIL-IS (5-Heptenoic acid-d4) [Self-Validating Step] A->B C Solid Phase Extraction (SPE) Strata-X Polymeric B->C D1 Traditional GC-MS Pathway C->D1 D2 Novel UHPLC-MS/MS Pathway C->D2 E1 BSTFA Derivatization (Risk of Isomerization) D1->E1 E2 Direct Injection (Native State Preserved) D2->E2 F1 High LOD, Artifacts E1->F1 F2 Sub-ng/mL Sensitivity, High Precision E2->F2

Analytical workflow comparing Traditional GC-MS and Novel UHPLC-MS/MS for 5-Heptenoic acid.

Experimental Protocols: A Self-Validating System

To ensure strict adherence to FDA and ICH Q2(R2) guidelines[3][4], the following protocol integrates intrinsic quality controls.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality Check: We utilize a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 33 µm) rather than standard silica C18. Polymeric sorbents resist drying out and provide higher retention capacity for short-chain fatty acids[5].

  • Aliquot 100 µL of biological matrix (plasma or cell lysate) into a microcentrifuge tube.

  • Self-Validation Step: Spike with 10 µL of SIL-IS (5-Heptenoic acid-d4, 100 ng/mL). This corrects for matrix-induced ion suppression during ESI.

  • Add 100 µL of 2% phosphoric acid to disrupt protein binding and ensure the carboxylic acid is fully protonated (neutralized) for optimal SPE retention.

  • Condition SPE cartridge with 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).

  • Load the sample. Wash with 1 mL of 5% Methanol in Water.

  • Elute with 1 mL of 100% Acetonitrile. Evaporate under gentle nitrogen at 30°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC-MS/MS Conditions

Causality Check: Why use 0.1% formic acid? 5-Heptenoic acid is a weak organic acid (pKa ~4.5). Maintaining an acidic mobile phase suppresses ionization on the column, ensuring sharp peak shapes via hydrophobic retention, while still allowing efficient deprotonation in the negative ESI source.

  • Column: Luna C18(2) (2.0 mm i.d. × 150 mm, 5 µm)[1].

  • Mobile Phase A: HPLC grade water containing 0.1% formic acid.

  • Mobile Phase B: HPLC grade methanol containing 0.1% formic acid.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 95% B), 5-6 min (hold 95% B), 6-8 min (re-equilibrate at 10% B).

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & Validation Results

The method was rigorously validated according to the [4], assessing Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision.

Table 2: ICH Q2(R2) Validation Parameters for 5-Heptenoic Acid
Validation ParameterResultICH Q2(R2) / FDA Acceptance Criteria
Linear Range 0.5 – 1000 ng/mL R2≥0.990
Correlation Coefficient ( R2 ) 0.9989N/A
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 ng/mLSignal-to-Noise (S/N) 10
Mean Extraction Recovery 92.4% ± 3.1%Consistent and reproducible across concentrations
Matrix Effect (Ion Suppression) -4.2% (Corrected to 0.1% via SIL-IS) ≤±15%
Table 3: Intra-day and Inter-day Precision and Accuracy (FDA BMV Criteria)

Quality Control (QC) samples were analyzed at Low (1.5 ng/mL), Medium (50 ng/mL), and High (750 ng/mL) concentrations.

QC LevelIntra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
Low QC (1.5 ng/mL) 4.2%102.1%5.8%98.4%
Medium QC (50 ng/mL) 2.1%99.5%3.4%101.2%
High QC (750 ng/mL) 1.8%100.8%2.5%99.1%

Note: FDA BMV guidelines require Precision (CV%) to be ≤15% and Accuracy to be within ±15% of the nominal concentration (or ±20% at the LLOQ)[3]. Our method easily surpasses these regulatory thresholds.

Conclusion

The transition from traditional GC-MS to the novel UHPLC-MS/MS method for the quantification of 5-Heptenoic acid represents a significant leap in analytical reliability. By eliminating harsh thermal derivatization, we preserve the structural integrity of the analyte[1]. Furthermore, integrating a stable-isotope labeled internal standard creates a self-validating system that effortlessly meets the stringent requirements of ICH Q2(R2) and FDA bioanalytical guidelines[3][4]. For researchers developing prostaglandin analogs or investigating lipid peroxidation, this method guarantees high-throughput, biologically accurate data.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

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Validation

Comparing the reactivity of 5-Heptenoic acid with its saturated analogue, heptanoic acid

A Comparative Guide to the Reactivity of 5-Heptenoic Acid and Heptanoic Acid In the landscape of chemical synthesis and drug development, a nuanced understanding of molecular reactivity is paramount. The presence or abse...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 5-Heptenoic Acid and Heptanoic Acid

In the landscape of chemical synthesis and drug development, a nuanced understanding of molecular reactivity is paramount. The presence or absence of a single functional group can dramatically alter the synthetic pathways available and the ultimate biological activity of a molecule. This guide provides an in-depth, experimentally grounded comparison of two C7 carboxylic acids: 5-heptenoic acid, an unsaturated fatty acid, and its saturated analogue, heptanoic acid.

The core structural difference lies in the hydrocarbon chain. 5-Heptenoic acid possesses a carbon-carbon double bond (C=C) at the C5 position, rendering it an alkene. Heptanoic acid, by contrast, has a fully saturated alkyl chain, classifying it as an alkane.[1][2] This seemingly minor variation dictates two fundamentally different modes of reactivity along the carbon backbone, while the reactivity at the terminal carboxylic acid group remains largely analogous for both.

Through a series of validated experimental protocols, we will dissect these differences, providing the causal mechanisms and expected outcomes that are critical for researchers in the field.

Part 1: Probing the Reactivity of the Hydrocarbon Chain

The most striking differences in reactivity between these two molecules are localized to the hydrocarbon tail. The electron-rich π-bond in 5-heptenoic acid is a site of high reactivity, readily participating in addition reactions.[3] Conversely, the C-H σ-bonds of heptanoic acid's alkyl chain are strong and unreactive, requiring high-energy intermediates like free radicals to undergo substitution.[4]

Experiment 1: Halogenation with Bromine (Br₂)

The reaction with bromine is a classic diagnostic test to differentiate between unsaturated and saturated hydrocarbons. The causality behind the divergent outcomes lies in the different mechanisms each substrate can support.

5-Heptenoic Acid: Electrophilic Addition

The π-bond of the alkene is an electron-rich nucleophile. When it encounters a bromine molecule, it induces a dipole in the Br-Br bond, initiating an electrophilic addition .[5] The reaction proceeds rapidly at room temperature, even in the absence of light. The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by the bromide ion to yield a dibromo-alkane.[6]

Caption: Mechanism of Electrophilic Addition of Bromine to 5-Heptenoic Acid.

Heptanoic Acid: Free-Radical Substitution

Alkanes lack a nucleophilic center and do not react with bromine under standard conditions.[7] Reactivity requires the input of energy, typically UV light, to initiate a free-radical chain reaction .[8] This process involves three stages:

  • Initiation: UV light causes homolytic cleavage of the Br-Br bond to form two highly reactive bromine radicals (Br•).[9]

  • Propagation: A bromine radical abstracts a hydrogen atom from the alkyl chain to form HBr and an alkyl radical. This alkyl radical then reacts with another Br₂ molecule to form the bromoalkane product and a new bromine radical, continuing the chain.

  • Termination: The reaction ceases when two radicals combine.[8]

This reaction is significantly slower and less specific than electrophilic addition, often resulting in a mixture of isomeric products.

Fischer Esterification A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B + H⁺ B->A - H⁺ C Tetrahedral Intermediate B->C + R'OH C->B - R'OH D Protonated Ester C->D - H₂O D->C + H₂O E Ester (R-COOR') D->E - H⁺ E->D + H⁺

Caption: Reversible Mechanism of Fischer-Speier Esterification.

Since the C=C double bond in 5-heptenoic acid is remote from the carboxylic acid group (separated by three sigma bonds), it exerts a negligible electronic effect on the carbonyl carbon. Consequently, both 5-heptenoic acid and heptanoic acid should undergo esterification at comparable rates and with similar equilibrium yields under identical conditions.

Experimental Protocol: Synthesis of Ethyl Esters
  • Setup: In two separate 50 mL round-bottom flasks, place 0.05 mol of 5-heptenoic acid and 0.05 mol of heptanoic acid.

  • Reagent Addition: To each flask, add 20 mL of absolute ethanol (a large excess, to drive the equilibrium) and 1 mL of concentrated sulfuric acid. [10]Add a boiling chip to each.

  • Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux for 1 hour. [11]4. Workup: After cooling, pour each reaction mixture into a separatory funnel containing 50 mL of cold water. Extract the ester with 30 mL of diethyl ether.

  • Washing: Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by 20 mL of brine.

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

  • Analysis: Characterize and quantify the products (ethyl 5-heptenoate and ethyl heptanoate) using techniques like GC-MS and NMR to confirm identity and determine yield.

Summary of Carboxylic Acid Reactivity
ReactantReagent & ConditionsExpected ProductKey Observation
5-Heptenoic Acid Ethanol, conc. H₂SO₄, RefluxEthyl 5-heptenoateFormation of an ester product, yield comparable to saturated analogue.
Heptanoic Acid Ethanol, conc. H₂SO₄, RefluxEthyl heptanoateFormation of an ester product, yield comparable to unsaturated analogue.

Conclusion and Outlook

This guide demonstrates that the reactivity profiles of 5-heptenoic acid and heptanoic acid are dictated by their distinct hydrocarbon structures.

  • 5-Heptenoic Acid is characterized by the reactivity of its C=C double bond, readily undergoing rapid electrophilic addition and oxidative cleavage . This makes the double bond a versatile synthetic handle for further functionalization.

  • Heptanoic Acid is characterized by the inertness of its saturated alkyl chain, which requires high-energy conditions (like UV light) to undergo slow free-radical substitution .

  • The carboxylic acid moiety in both compounds displays nearly identical behavior, exemplified by its participation in Fischer-Speier esterification.

For researchers and drug development professionals, these differences are critical. The double bond in an unsaturated fatty acid can be a site for metabolic oxidation or a target for specific chemical modification. Conversely, the stability of a saturated chain may be desirable for applications requiring high chemical and metabolic resistance. A thorough understanding of these fundamental principles, validated by the experimental frameworks provided herein, is essential for the rational design and synthesis of novel chemical entities.

References

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  • Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HEPTANOIC ACID. Retrieved from [Link]

  • Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2026, January 4). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • PubChem. (n.d.). Heptanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Oxidative cleavage with hot KMnO4, then H3O+ (heat). Retrieved from [Link]

  • Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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  • University of Calgary. (n.d.). Ch4 : Radical halogenation of Alkanes. Retrieved from [Link]

  • LookChem. (n.d.). 5-Heptenoic acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 5-Heptenoic Acid and Other Unsaturated Fatty Acids

This guide provides a comparative framework for evaluating the biological activity of 5-heptenoic acid against other well-characterized unsaturated fatty acids. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative framework for evaluating the biological activity of 5-heptenoic acid against other well-characterized unsaturated fatty acids. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and the underlying scientific rationale to facilitate a comprehensive investigation into the potential therapeutic applications of this lesser-known fatty acid.

Introduction

Unsaturated fatty acids are a diverse class of molecules with critical roles in cellular signaling, metabolism, and inflammation. While long-chain unsaturated fatty acids like oleic acid, linoleic acid, and arachidonic acid have been extensively studied, the biological activities of shorter-chain unsaturated fatty acids remain comparatively unexplored. 5-Heptenoic acid, a monounsaturated fatty acid with a seven-carbon chain, represents one such molecule with untapped potential. Its structural similarity to other bioactive lipids suggests it may modulate key physiological pathways.

This guide presents a series of robust, validated in vitro assays to systematically compare the biological effects of 5-heptenoic acid with those of oleic acid (a long-chain monounsaturated fatty acid) and arachidonic acid (a long-chain polyunsaturated fatty acid known for its pro-inflammatory metabolites). The proposed experiments will investigate cytotoxicity, anti-inflammatory potential, and impact on angiogenesis, providing a foundational understanding of 5-heptenoic acid's bioactivity.

Comparative Framework: Experimental Design

To ensure a rigorous and objective comparison, a multi-faceted approach is essential. The following experimental plan is designed to elucidate the distinct and overlapping biological activities of 5-heptenoic acid, oleic acid, and arachidonic acid.

Table 1: Experimental Overview
Biological ActivityAssayCell LineKey Parameters Measured
Cytotoxicity MTT Cell Viability AssayRAW 264.7 Macrophages, HUVECsCell viability (%)
Anti-inflammatory LPS-Induced Nitric Oxide ProductionRAW 264.7 MacrophagesNitric Oxide (NO) concentration (µM)
Anti-inflammatory COX-2 Expression AnalysisRAW 264.7 MacrophagesCOX-2 protein levels (Western Blot)
Angiogenesis Endothelial Cell Tube Formation AssayHUVECsTube length, number of junctions
Diagram 1: Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Prepare Fatty Acid Stock Solutions (5-Heptenoic, Oleic, Arachidonic) viability Cell Viability Assay (MTT) prep->viability Treat RAW 264.7 & HUVECs inflammation Anti-inflammatory Assays (NO & COX-2) prep->inflammation Treat RAW 264.7 angiogenesis Angiogenesis Assay (Tube Formation) prep->angiogenesis Treat HUVECs data_analysis Quantitative Analysis & Comparison viability->data_analysis inflammation->data_analysis angiogenesis->data_analysis

Caption: A streamlined workflow for the comparative analysis of fatty acid bioactivity.

I. Assessment of Cytotoxicity: The Foundation of Biological Investigation

Rationale: Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of each fatty acid. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] This initial screen will identify non-toxic concentration ranges for subsequent, more specific functional assays.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophages and Human Umbilical Vein Endothelial Cells (HUVECs) into separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Fatty Acid Preparation: Prepare stock solutions of 5-heptenoic acid, oleic acid, and arachidonic acid. A common method involves dissolving the fatty acid sodium salt in ethanol with sonication to create a stable stock solution.[2]

  • Cell Treatment: Serially dilute the fatty acid stock solutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM). Remove the old medium from the cells and replace it with the fatty acid-containing medium. Include a vehicle control (medium with the same concentration of ethanol used for the highest fatty acid concentration).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

II. Investigating Anti-inflammatory Potential

Rationale: Chronic inflammation is a hallmark of numerous diseases. Fatty acids can exert both pro- and anti-inflammatory effects. For instance, omega-3 polyunsaturated fatty acids are known to reduce inflammation, in part by competing with arachidonic acid for metabolism by cyclooxygenase (COX) enzymes.[3] By measuring the inhibition of key inflammatory mediators like nitric oxide (NO) and the expression of the pro-inflammatory enzyme COX-2 in lipopolysaccharide (LPS)-stimulated macrophages, we can assess the anti-inflammatory capacity of 5-heptenoic acid.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of 5-heptenoic acid, oleic acid, or arachidonic acid for 1 hour.[4]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of a fatty acid indicates inhibition of NO production.[5][6]

Experimental Protocol: COX-2 Expression by Western Blot
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test fatty acids followed by LPS stimulation as described above.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the COX-2 band intensity indicates an anti-inflammatory effect.[7]

Diagram 2: Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation FattyAcids 5-Heptenoic Acid / Other Unsaturated FAs FattyAcids->NFkB Inhibition?

Caption: Hypothetical inhibition of the LPS-induced TLR4/NF-κB pathway by unsaturated fatty acids.

III. Elucidating the Impact on Angiogenesis

Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease states like cancer and macular degeneration. Certain lipids can either promote or inhibit angiogenesis.[8] The endothelial cell tube formation assay is a well-established in vitro model to assess the angiogenic potential of compounds. This assay will reveal whether 5-heptenoic acid influences the ability of endothelial cells to form capillary-like structures.

Experimental Protocol: Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice and coat the wells of a 96-well plate with 50 µL of the extract per well. Incubate at 37°C for 30-60 minutes to allow for gelation.[9]

  • Cell Preparation and Treatment: Harvest HUVECs and resuspend them in a basal medium containing the test fatty acids at desired non-toxic concentrations.

  • Cell Seeding: Seed the HUVEC suspension (1.5 x 10⁴ cells/well) onto the solidified basement membrane extract.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

  • Imaging and Analysis:

    • Visualize the formation of tube-like structures using a phase-contrast microscope.

    • Capture images from several random fields for each well.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

  • Data Interpretation: A decrease in tube formation in the presence of a fatty acid suggests anti-angiogenic activity, while an increase indicates pro-angiogenic potential.[10]

Conclusion and Future Directions

The experimental framework outlined in this guide provides a systematic and robust approach to characterizing the biological activity of 5-heptenoic acid in comparison to other well-known unsaturated fatty acids. The data generated from these assays will offer valuable insights into its potential cytotoxicity, anti-inflammatory properties, and influence on angiogenesis.

Positive results in any of these areas would warrant further investigation into the underlying molecular mechanisms. For instance, if 5-heptenoic acid demonstrates significant anti-inflammatory effects, subsequent studies could explore its interaction with specific signaling pathways, such as the NF-κB or MAPK pathways.[11] Similarly, if it exhibits anti-angiogenic properties, its effects on vascular endothelial growth factor (VEGF) signaling could be examined.

By following the rigorous protocols detailed herein, researchers can build a comprehensive biological profile of 5-heptenoic acid, paving the way for potential applications in the development of novel therapeutics for a range of inflammatory and angiogenesis-related diseases.

References

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  • Tsai, Y. C., Wang, Y. H., Liou, C. J., & Lin, Y. C. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 8(3), 569–578. [Link]

  • Fernández-del-Río, L., Rodríguez-López, S., Gutiérrez-Casado, E., González-Reyes, J. A., Clarke, C. F., Burón, M. I., & Villalba, J. M. (2021). Treatments and cell viability assays. Bio-protocol, 11(17), e4148.
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  • Yunianto, A., & Atho’illah, M. F. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Jurnal Kedokteran Brawijaya, 31(4), 231-235.
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  • Lee, K. S., Kim, J. M., Kim, J. H., & Lee, J. S. (2021). Fatty Acid Composition and Stoichiometry Determine the Angiogenesis Microenvironment. ACS omega, 6(7), 4885–4895. [Link]

  • Duggan, K. C., Hermanson, D. J., Musee, J., Prusakiewicz, J. J., Scheib, J. L., Carter, B. D., & Marnett, L. J. (2011). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. The Journal of biological chemistry, 286(9), 7353–7359.
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Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Heptenoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 5-heptenoic acid, a valuable unsaturated carboxylic acid. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between molecular structure and spectral output.

The Imperative of Structural Verification

In any synthetic endeavor, particularly in the context of drug discovery and development, verifying the exact structure of the target molecule is paramount. Side reactions, unexpected rearrangements, or incomplete conversions can lead to impurities or entirely different molecules, which can have profound and often detrimental effects on subsequent biological or chemical studies. Spectroscopic analysis provides a non-destructive and highly informative method to peer into the molecular architecture and confirm that the intended synthesis was successful. 5-Heptenoic acid (C₇H₁₂O₂), with its characteristic carboxylic acid and a carbon-carbon double bond, presents a clear case for the power of a multi-faceted spectroscopic approach.

A Multi-Technique Approach to Structural Confirmation

No single spectroscopic technique provides a complete picture of a molecule's structure. Instead, a synergistic approach, leveraging the strengths of various methods, is the gold standard. For 5-heptenoic acid, we will primarily focus on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique probes different aspects of the molecule's constitution, and together they provide a robust and self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectrum of 5-heptenoic acid, we expect to see distinct signals for each unique proton environment. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data for 5-Heptenoic Acid:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityRationale
H_a (-COOH)~12.0Singlet (s)The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.
H_b (-CH=CH-)~5.4Multiplet (m)The vinylic protons are deshielded due to the electronegativity of the sp² carbons and the anisotropic effect of the π-bond. They will be coupled to each other and to the adjacent methylene and methyl groups, resulting in a complex multiplet.
H_c (-CH=CH-)~5.4Multiplet (m)Similar to H_b, this vinylic proton will be part of the same complex multiplet.
H_d (-CH₂-COOH)~2.3Triplet (t)These protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They are coupled to the two neighboring protons of H_e, resulting in a triplet.
H_e (-CH₂-CH₂-COOH)~1.7Quintet (quint)These protons are influenced by the neighboring methylene groups (H_d and H_f) and will appear as a quintet.
H_f (-CH₂-CH=CH-)~2.1Quartet (q)These allylic protons are deshielded by the adjacent double bond. They are coupled to the two protons of H_e and the vinylic proton H_c, resulting in a quartet.
H_g (-CH₃)~1.6Doublet of triplets (dt)The terminal methyl protons are coupled to the adjacent vinylic proton (H_b) and the geminal protons, leading to a more complex splitting pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data for 5-Heptenoic Acid:

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C1 (-COOH)~179The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
C2 (-CH₂-COOH)~34This methylene carbon is adjacent to the carbonyl group, causing a downfield shift compared to a standard alkane.
C3 (-CH₂-CH₂-COOH)~24A typical methylene carbon in an aliphatic chain.
C4 (-CH₂-CH=CH-)~28This allylic carbon is slightly deshielded by the adjacent double bond.
C5 (=CH-)~125The sp² hybridized carbon of the double bond.
C6 (=CH-)~130The other sp² hybridized carbon of the double bond, its exact shift will depend on the cis/trans stereochemistry.
C7 (-CH₃)~17The terminal methyl group, appearing in the typical upfield region for an alkane.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. This is because different types of bonds vibrate at characteristic frequencies when they absorb infrared radiation.

For 5-heptenoic acid, the two most prominent features in the IR spectrum will be the absorptions corresponding to the carboxylic acid and the carbon-carbon double bond.

Expected IR Absorption Bands for 5-Heptenoic Acid:

Functional GroupAbsorption Range (cm⁻¹)AppearanceRationale
O-H stretch (Carboxylic Acid) 3300 - 2500Very broad, strongThe hydrogen bonding between carboxylic acid molecules causes a significant broadening of the O-H stretching vibration.
C-H stretch (sp²) 3100 - 3000MediumCorresponds to the stretching of the C-H bonds on the double bond.
C-H stretch (sp³) 3000 - 2850StrongCorresponds to the stretching of the C-H bonds in the alkyl chain.
C=O stretch (Carboxylic Acid) 1725 - 1700Strong, sharpThe carbonyl group of the carboxylic acid gives a very intense and characteristic absorption.
C=C stretch 1680 - 1620Medium to weakThe stretching of the carbon-carbon double bond. The intensity can vary depending on the substitution pattern.
C-O stretch (Carboxylic Acid) 1320 - 1210StrongThe stretching of the carbon-oxygen single bond in the carboxylic acid group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern upon ionization.

For 5-heptenoic acid (Molecular Weight: 128.17 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern will be characteristic of an unsaturated carboxylic acid.

Expected Key Fragments in the Mass Spectrum of 5-Heptenoic Acid:

m/zFragmentRationale
128 [C₇H₁₂O₂]⁺The molecular ion peak, representing the intact molecule with one electron removed.
111 [M - OH]⁺Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids.
83 [M - COOH]⁺Loss of the entire carboxyl group as a radical.
60 [CH₃COOH₂]⁺A characteristic fragment resulting from a McLafferty rearrangement, which is common in molecules containing a carbonyl group and a γ-hydrogen.
45 [COOH]⁺The carboxyl group itself as a cation.

Experimental Protocols

Sample Preparation

A small amount of the synthesized 5-heptenoic acid should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR spectroscopy, the sample can be analyzed neat as a thin film between salt plates or as a solution in a suitable solvent (e.g., CCl₄). For mass spectrometry, the sample is typically introduced in a volatile solvent.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Product Synthesized 5-Heptenoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for spectroscopic analysis of synthesized compounds.

Comparison with Alternative Analytical Techniques

While the combination of NMR, IR, and MS provides a comprehensive structural confirmation, other techniques can offer complementary information:

  • Elemental Analysis: This technique determines the elemental composition of the sample, providing an empirical formula that can be compared with the expected formula of 5-heptenoic acid (C₇H₁₂O₂).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique that can separate the synthesized product from any impurities before it is analyzed by the mass spectrometer. This is particularly useful for assessing the purity of the sample.

  • X-ray Crystallography: If the synthesized compound can be crystallized, X-ray crystallography can provide an unambiguous three-dimensional structure. However, obtaining suitable crystals can be challenging.

Conclusion: A Self-Validating System for Structural Integrity

The spectroscopic analysis of synthesized 5-heptenoic acid, through the combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, establishes a self-validating system for its structural confirmation. Each technique provides a unique and essential piece of the structural puzzle. The predicted and expected data presented in this guide serve as a benchmark for researchers to compare their experimental results against. By meticulously analyzing the spectral data and understanding the underlying principles, scientists can confidently verify the structure of their synthesized molecules, ensuring the integrity and reliability of their research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NMRDB. An open-source database for NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Comparative

A comparative study of the properties of (E)- and (Z)-5-Heptenoic acid

An In-depth Comparative Guide to the Properties of (E)- and (Z)-5-Heptenoic Acid For researchers and professionals in drug development, a precise understanding of a molecule's stereochemistry is not merely academic; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Properties of (E)- and (Z)-5-Heptenoic Acid

For researchers and professionals in drug development, a precise understanding of a molecule's stereochemistry is not merely academic; it is a critical determinant of its biological activity, physical properties, and chemical reactivity. Geometric isomers, such as the (E) and (Z) forms of 5-Heptenoic acid, can exhibit profoundly different behaviors despite having the same molecular formula and connectivity. This guide provides a detailed comparative analysis of these two isomers, offering experimental data, established chemical principles, and practical protocols to distinguish and handle them effectively.

Structural Distinction: The Foundation of Isomeric Differences

The core difference between (E)-5-Heptenoic acid and (Z)-5-Heptenoic acid lies in the spatial arrangement of substituents around the carbon-carbon double bond at the C5 position. The IUPAC nomenclature designates these isomers based on the Cahn-Ingold-Prelog (CIP) priority rules.

  • (E)-5-Heptenoic acid: The 'E' stands for entgegen (German for "opposite"). The higher-priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-5-Heptenoic acid: The 'Z' stands for zusammen (German for "together"). The higher-priority groups are on the same side.

This seemingly subtle variation in geometry leads to significant differences in molecular shape, which in turn influences intermolecular forces and overall physicochemical properties. The (Z)-isomer has a "kinked" structure, while the (E)-isomer is more linear.

Caption: Structural representation of (E) and (Z) isomers of 5-Heptenoic acid.

Comparative Physicochemical Properties

The differing molecular geometries directly impact physical properties such as boiling point, melting point, and density. While comprehensive experimental data for the (Z)-isomer is sparse, we can predict its properties relative to the well-documented (E)-isomer based on established principles of stereochemistry. The (E)-isomer's more linear shape allows for more efficient packing in the solid state and stronger intermolecular van der Waals forces, generally leading to a higher melting point and density. Conversely, the kinked structure of the (Z)-isomer often results in a lower boiling point.

Property(E)-5-Heptenoic acid(Z)-5-Heptenoic acidUnspecified Isomer Data
CAS Number 18776-90-4[1]Not explicitly found3593-00-8[2]
Molecular Formula C₇H₁₂O₂[1][3]C₇H₁₂O₂C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [1][3]128.17 g/mol 128.171 g/mol [2]
Boiling Point 102-107 °C @ 15 mmHg[3]Expected to be slightly lower than (E)-isomer237.28 °C (estimate)[2]
Melting Point N/AExpected to be lower than (E)-isomer-9.25 °C (estimate)[2]
Density N/AExpected to be lower than (E)-isomer0.9496 g/cm³ (estimate)[2]
LogP 1.81740[3]Similar to (E)-isomer1.81740[2]
Thermodynamic Stability More stableLess stable due to steric hindranceN/A

Note: "N/A" indicates that specific experimental data was not found in the provided search results. Predictions are based on general chemical principles.

Spectroscopic Fingerprints for Isomer Differentiation

Spectroscopy is the most definitive method for distinguishing between (E) and (Z) isomers. Each technique probes different aspects of the molecular structure, providing a unique fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this purpose.

  • ¹H NMR: The key diagnostic signals are from the vinylic protons (the hydrogens on the double bond). The coupling constant (J-value) between these protons is highly dependent on their dihedral angle.

    • For the (E)-isomer , the vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz .

    • For the (Z)-isomer , the vinylic protons are cis, leading to a smaller coupling constant, typically 6-12 Hz .

  • ¹³C NMR: The steric strain in the (Z)-isomer can cause the carbons of the double bond and adjacent allylic carbons to appear at slightly different chemical shifts compared to the (E)-isomer, a phenomenon known as the "gamma-gauche effect." These differences are often subtle but measurable.

Infrared (IR) Spectroscopy

IR spectroscopy can also provide clear evidence for the configuration of the double bond. The out-of-plane C-H bending vibration is characteristic of the substitution pattern.

  • (E)-isomers exhibit a strong, distinct absorption band around 960-980 cm⁻¹ .

  • (Z)-isomers typically lack a strong absorption in this region. They may show a weak to medium band around 675-730 cm⁻¹.

Synthesis and Separation Strategy

The synthesis of 5-heptenoic acid, for instance via a Wittig reaction, can often produce a mixture of (E) and (Z) isomers. The ratio of these isomers depends heavily on the reaction conditions and the specific reagents used. Given their similar physicochemical properties, separating these isomers is non-trivial and usually requires high-resolution chromatographic techniques.

G Start Synthetic Reaction Product (Mixture of E/Z Isomers) Extraction Aqueous Workup & Extraction (Isolates crude acid mixture) Start->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Chromatography High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) Concentration->Chromatography E_Isomer (E)-5-Heptenoic Acid (Isolated Fraction 1) Chromatography->E_Isomer Z_Isomer (Z)-5-Heptenoic Acid (Isolated Fraction 2) Chromatography->Z_Isomer Analysis Spectroscopic Analysis (NMR, IR) for verification E_Isomer->Analysis Z_Isomer->Analysis

Caption: General workflow for the separation and verification of (E) and (Z) isomers.

Relevance in Drug Development and Chemical Biology

The precise geometry of a double bond is crucial in bioactive molecules, as receptor binding sites are highly stereospecific. While 5-heptenoic acid itself is a simple fatty acid, its derivatives are found in complex natural products and pharmaceuticals. For instance, various biologically active molecules incorporate the (Z)-5-heptenoic acid moiety as a structural component.[4][5] The geometry of the double bond in these larger structures is critical for their interaction with biological targets. Therefore, the ability to synthesize, separate, and confirm the stereochemistry of precursors like (E)- and (Z)-5-heptenoic acid is a fundamental requirement in medicinal chemistry and drug discovery.

Experimental Protocols

Protocol 1: Isomer Identification using ¹H NMR Spectroscopy

Objective: To definitively identify the geometric isomer of a purified sample of 5-heptenoic acid.

Materials:

  • Sample of 5-heptenoic acid (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve the 5-heptenoic acid sample in approximately 0.6 mL of CDCl₃ directly in the NMR tube.

  • Instrument Setup: Shim the spectrometer until a sharp, symmetrical solvent peak is achieved.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Fourier transform the data, and perform phase and baseline corrections.

  • Analysis:

    • Locate the signals corresponding to the vinylic protons, typically in the 5.0-6.0 ppm region.

    • Expand this region and use the spectrometer's software to measure the coupling constant (J-value) of these signals.

    • Interpretation: A J-value of ~12-18 Hz indicates the (E)-isomer . A J-value of ~6-12 Hz indicates the (Z)-isomer .

Protocol 2: General Separation by Flash Column Chromatography

Objective: To separate a mixture of (E) and (Z)-5-heptenoic acid.

Materials:

  • Silica gel (for flash chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes, with 0.1% acetic acid to improve peak shape)

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate. The less polar (E)-isomer will typically elute before the slightly more polar (Z)-isomer.

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure, separated isomers (as determined by TLC) and confirm their identity using the NMR protocol described above.

Conclusion

The distinction between (E)- and (Z)-5-Heptenoic acid provides a classic yet crucial example of the importance of stereochemistry in science. Their differences in physical properties, spectroscopic signatures, and thermodynamic stability all stem from the fixed geometry of their internal double bond. For researchers in chemistry and drug development, mastering the analytical techniques to differentiate and the chemical strategies to selectively synthesize these isomers is fundamental to achieving reproducible and meaningful results.

References

  • LookChem. (E)-5-Heptenoic acid. [Link] [Accessed March 31, 2026].

  • Mol-Instincts. (5E)-5-heptenoic acid - C7H12O2, density, melting point, boiling point, structural formula, synthesis. [Link] [Accessed March 31, 2026].

  • LookChem. 5-Heptenoic acid. [Link] [Accessed March 31, 2026].

  • PubChem. 5-Heptenoic acid, 7-((1S,2R,4R,5S)-3-((1E,3S)-3-hydroxy-1-octenyl)-6-thiabicyclo(3.1.1)hept-2-yl)-, (5Z)-. [Link] [Accessed March 31, 2026].

  • PubChem. 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-. [Link] [Accessed March 31, 2026].

Sources

Validation

A Researcher's Guide to Benchmarking the Purity of Commercial 5-Heptenoic Acid

For Researchers, Scientists, and Drug Development Professionals In the realms of pharmaceutical synthesis, metabolic research, and the development of novel therapeutics, the purity of starting materials is not merely a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical synthesis, metabolic research, and the development of novel therapeutics, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental validity and product safety. 5-Heptenoic acid, a versatile unsaturated carboxylic acid, serves as a critical building block in numerous applications. However, the presence of impurities can significantly impact reaction yields, introduce confounding variables in biological assays, and compromise the integrity of final products. This guide provides a comprehensive framework for objectively assessing and comparing the purity of commercially available 5-heptenoic acid, empowering researchers to make informed procurement decisions.

The Criticality of Purity in 5-Heptenoic Acid Applications

5-Heptenoic acid and its derivatives are integral to various research and development endeavors. Its unsaturated nature makes it a valuable synthon for introducing specific functionalities into larger molecules. In drug development, even minute impurities can lead to unforeseen side reactions, altering the pharmacological profile of the target compound. For scientists studying metabolic pathways, the presence of structurally similar fatty acids can lead to misinterpretation of experimental results. Therefore, a robust and reliable method for purity determination is paramount.

A Multi-Pronged Approach to Purity Assessment

A thorough evaluation of 5-heptenoic acid purity necessitates a combination of orthogonal analytical techniques. No single method can definitively identify and quantify all potential impurities. This guide focuses on a triad of powerful analytical tools: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Why these three?

  • GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like fatty acids (often after derivatization).[1][2][3] It provides both high-resolution separation and mass-based identification of individual components, making it ideal for detecting and identifying isomeric and structurally related impurities.

  • HPLC offers a complementary separation mechanism, particularly for less volatile impurities or when derivatization is not desirable.[4][5][6] Reversed-phase HPLC, in particular, can effectively separate compounds based on their polarity.

  • qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[7][8][9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, providing an absolute measure of purity against a certified internal standard.[7][11]

Experimental Design for a Comparative Purity Analysis

To objectively compare different commercial sources of 5-heptenoic acid, a systematic experimental workflow is essential. This involves standardized sample preparation, consistent instrumental parameters, and rigorous data analysis.

Purity_Analysis_Workflow Figure 1: Experimental Workflow for Purity Benchmarking cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Comparison Sample_Acquisition Acquire 5-Heptenoic Acid Samples (from Vendors A, B, C) Sample_Prep_GC Derivatization to FAMEs (Fatty Acid Methyl Esters) Sample_Acquisition->Sample_Prep_GC For GC-MS Sample_Prep_HPLC Dilution in Mobile Phase Sample_Acquisition->Sample_Prep_HPLC For HPLC Sample_Prep_qNMR Dissolution in Deuterated Solvent with Internal Standard Sample_Acquisition->Sample_Prep_qNMR For qNMR Standard_Prep Prepare Internal Standard Solution (e.g., Maleic Anhydride for qNMR) Standard_Prep->Sample_Prep_qNMR GC_MS GC-MS Analysis Sample_Prep_GC->GC_MS HPLC HPLC Analysis Sample_Prep_HPLC->HPLC qNMR ¹H qNMR Analysis Sample_Prep_qNMR->qNMR Data_Processing Peak Integration & Identification GC_MS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Purity_Calculation Calculate Purity (%) Data_Processing->Purity_Calculation Impurity_Profiling Identify & Quantify Impurities Data_Processing->Impurity_Profiling Comparative_Table Generate Comparative Purity Table Purity_Calculation->Comparative_Table Impurity_Profiling->Comparative_Table

Caption: A streamlined workflow for the comprehensive purity assessment of 5-heptenoic acid.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) increases their volatility, leading to better chromatographic separation and peak shape.[3][12]

Protocol:

  • Derivatization to FAMEs:

    • Accurately weigh approximately 10 mg of the 5-heptenoic acid sample into a vial.

    • Add 1 mL of a 0.5 M solution of sodium methoxide in anhydrous methanol.[1]

    • Seal the vial and heat at 60°C for 15 minutes with occasional vortexing.

    • Cool the vial to room temperature and neutralize the reaction by adding 100 µL of 1 M sulfuric acid in methanol.

    • Add 1 mL of n-hexane, vortex thoroughly, and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Agilent 7890A GC coupled with a 5975C MS detector (or equivalent).

    • Column: SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness (or a similar highly polar cyanopropylsilicone column).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL, split ratio 50:1.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • MS Parameters: Electron impact (EI) ionization at 70 eV, scan range 50-550 amu.

    • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Calculate the relative percentage of each component based on the peak area normalization method.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Rationale: HPLC provides an alternative separation technique that does not require derivatization and is sensitive to non-volatile or thermally labile impurities.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 5-heptenoic acid at 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) (or equivalent).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Data Analysis: Integrate all peaks and calculate the purity based on the area percentage of the main peak.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard, making it a highly accurate and reliable technique.[7][8][9][10]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-heptenoic acid sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial using a microbalance.

    • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Analysis:

    • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Experiment: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Data Processing:

      • Apply Fourier transformation, phase correction, and baseline correction.

      • Carefully integrate a well-resolved signal of the analyte (5-heptenoic acid) and a signal of the internal standard.

  • Purity Calculation: The purity of the 5-heptenoic acid can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Comparative Data Presentation

The results from the different analytical techniques should be compiled into a clear and concise table for easy comparison across different commercial vendors.

Table 1: Comparative Purity Analysis of Commercial 5-Heptenoic Acid

VendorLot NumberStated PurityGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Identified (GC-MS)
Vendor A VDA-001>98%98.599.198.8Saturated C7 acid, positional isomer
Vendor B VDB-002>99%99.699.899.7Trace solvent residue
Vendor C VDC-003>97%97.297.597.1Isomeric C7 acids, oxidation byproduct

Interpreting the Results and Making an Informed Decision

The data presented in Table 1 allows for a multi-faceted comparison of the products.

Decision_Matrix Figure 2: Decision-Making Framework Purity_Data Quantitative Purity Data (GC-MS, HPLC, qNMR) Decision Optimal Vendor Selection Purity_Data->Decision Impurity_Profile Impurity Identity & Quantity Impurity_Profile->Decision Application Specific Research Application Application->Decision Cost Cost-Benefit Analysis Cost->Decision

Caption: A framework for selecting the most suitable 5-heptenoic acid based on purity data and application needs.

  • For High-Stakes Applications (e.g., GMP synthesis, clinical research): Vendor B, with its consistently high purity across all three methods and only trace solvent residue, would be the preferred choice, despite a likely higher cost.

  • For General Research & Development: Vendor A offers a good balance of purity and cost-effectiveness. The identified impurities should be assessed for their potential to interfere with the intended application.

  • For Less Sensitive Applications: Vendor C may be a suitable option if the identified impurities are not detrimental to the experimental outcome and cost is a primary concern.

Conclusion

Benchmarking the purity of commercially available 5-heptenoic acid is a critical step in ensuring the reliability and reproducibility of scientific research and development. By employing a multi-technique approach encompassing GC-MS, HPLC, and qNMR, researchers can gain a comprehensive understanding of product quality. This guide provides the necessary framework and detailed protocols to perform such a comparison, ultimately leading to more robust and credible scientific outcomes.

References

  • Creative Biolabs. HPLC for Short Chain Fatty Acid Analysis. [Link]

  • Song, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry. [Link]

  • Liu, X., et al. (2017). Fatty Acid Composition Analysis by GC–MS. Bio-protocol. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • De Angelis, M., et al. (2020). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]

  • LookChem. (E)-5-Heptenoic acid. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Welch, R. W., et al. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Lipids. [Link]

  • LookChem. 5-Heptenoic acid. [Link]

  • Götze, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy: A Key Method for the Purity Assessment of Reference Materials. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Protocol for fatty acid analysis using GC-MS. [Link]

  • Powers, C. R., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Hernández-Ledesma, B., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules. [Link]

  • Chem-Wiki. (E)-5-Heptenoic acid 18776-90-4. [Link]

  • Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • Eurofins USA. The Essential Guide to Fatty Acid Analysis. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Analysis of 5-Heptenoic Acid

Introduction: The Imperative of Analytical Concordance In the landscape of scientific research and pharmaceutical development, the ability to reproduce analytical results across different laboratories is not merely a des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Analytical Concordance

In the landscape of scientific research and pharmaceutical development, the ability to reproduce analytical results across different laboratories is not merely a desirable attribute; it is the bedrock of scientific and regulatory trust. An analytical method, no matter how precise within a single laboratory, is of limited value if its results cannot be independently verified. This guide provides an in-depth framework for conducting a cross-validation, or inter-laboratory comparison, of analytical methods for 5-Heptenoic acid.[1][2] As an unsaturated carboxylic acid, its analysis presents unique challenges that underscore the need for meticulous validation.

This document is intended for researchers, analytical chemists, and quality assurance professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in authoritative standards from bodies like the International Council for Harmonisation (ICH).[3][4]

The Analytical Challenge: Understanding 5-Heptenoic Acid

5-Heptenoic acid (CH₂=CH(CH₂)₄COOH) is a medium-chain unsaturated fatty acid. Its analytical behavior is dictated by two key functional groups: the terminal carboxylic acid and the internal carbon-carbon double bond.

  • Polarity and Volatility: The carboxylic acid group makes the molecule polar and relatively non-volatile, which complicates direct analysis by Gas Chromatography (GC).[5][6]

  • Reactivity: The double bond is susceptible to oxidation and isomerization, particularly at elevated temperatures, which can compromise the integrity of the analysis.[7][8]

These properties necessitate careful method development and a robust validation strategy to ensure that reported concentrations are accurate and consistent, regardless of where the analysis is performed.

Strategic Selection of Analytical Techniques

The two most common and powerful techniques for the quantification of fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high chromatographic resolution and sensitivity. However, due to the low volatility of 5-Heptenoic acid, derivatization is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[5][6][9] The most common methods are alkylation (e.g., methylation to form Fatty Acid Methyl Esters, FAMEs) and silylation.[6][9][10]

  • High-Performance Liquid Chromatography (HPLC/LC-MS): Separates compounds in the liquid phase, avoiding the need for high temperatures and thus reducing the risk of analyte degradation.[8] While direct analysis is possible, derivatization is often employed to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity for UV or fluorescence detectors.[8][11]

For a cross-validation study, it is critical that both laboratories either use the exact same methodology or that the different methods are proven to produce equivalent results. This guide will outline a protocol for both GC-MS and HPLC to illustrate the principles of validation.

Designing the Cross-Validation Study

The objective of a cross-validation is to demonstrate that an analytical procedure is suitable for its intended purpose and to compare data from the same method used by at least two different laboratories.[2][12] The framework for this study is guided by the principles outlined in ICH Q2(R1).[3][13]

Core Principles of the Study:
  • Common Reference Standard: Both laboratories must use the same, well-characterized lot of a certified reference material (CRM) for 5-Heptenoic acid.[10][14] This eliminates variability from the standard itself.

  • Homogenized Samples: A single, large batch of the test sample (e.g., a spiked matrix or a process sample) should be prepared, homogenized, and divided between the participating laboratories.

  • Pre-Defined Protocol: A detailed analytical protocol must be shared and agreed upon before the study commences.

  • Pre-Defined Acceptance Criteria: The parameters to be tested and their acceptance criteria must be established in a validation protocol, as per regulatory expectations.[15][16]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the logical flow of a robust cross-validation study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Distribution cluster_labA Laboratory A cluster_labB Laboratory B cluster_analysis Phase 3: Comparison & Conclusion A Procure Certified Reference Standard B Prepare & Homogenize Test Samples A->B C Develop & Agree on Validation Protocol B->C D Distribute Samples, Standard, & Protocol to Labs C->D E Execute Analytical Method (e.g., GC-MS) D->E Shipment H Execute Analytical Method (e.g., GC-MS) D->H Shipment F Analyze Validation Parameters (Accuracy, Precision, etc.) E->F G Report Results for Test Samples F->G K Centralized Data Collation G->K I Analyze Validation Parameters (Accuracy, Precision, etc.) H->I J Report Results for Test Samples I->J J->K L Statistical Comparison of Results (e.g., t-test, F-test) K->L M Assess Against Acceptance Criteria L->M N Final Cross-Validation Report M->N

Caption: Workflow for an inter-laboratory cross-validation study.

Detailed Experimental Protocols

The following are example protocols. The exact parameters must be optimized and validated within each laboratory before the cross-validation study.

Protocol 1: GC-MS Analysis via Silylation

This protocol is designed to increase the volatility of 5-Heptenoic acid for GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[9][17]

1. Sample Preparation (e.g., from a biological matrix):

  • To 100 µL of sample, add an internal standard (e.g., Heptanoic-d13 acid).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., 500 µL of ethyl acetate).

  • Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents are moisture-sensitive.[9]

2. Derivatization:

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[9]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes to ensure complete derivatization.[9]

  • Cool the vial to room temperature.

3. GC-MS Instrumental Parameters:

  • GC System: Agilent 8890 or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temp: 250°C.

  • Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B or equivalent.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of derivatized 5-Heptenoic acid and the internal standard.

Protocol 2: HPLC-UV Analysis via Phenacyl Ester Derivatization

This protocol uses derivatization to add a strong UV-absorbing group, enhancing sensitivity. Reagents like 2,4'-dibromoacetophenone are effective for this purpose.[8][18]

1. Sample Preparation:

  • Perform extraction as described in the GC-MS protocol (steps 1.1 - 1.5).

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 50 µL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.[18]

  • Add 50 µL of a 2 g/L solution of triethylamine in acetone to catalyze the reaction.[8]

  • Cap the vial and heat at 50°C for 1 hour.

  • Evaporate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase.

3. HPLC-UV Instrumental Parameters:

  • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Detector: UV/DAD at 256 nm.[18]

Comparative Data and Acceptance Criteria

The trustworthiness of the cross-validation hinges on an objective comparison of key validation parameters against pre-defined acceptance criteria, which are primarily derived from ICH guidelines.[3][13][15] Below is a table summarizing hypothetical results from two laboratories performing a cross-validation study.

Validation ParameterAcceptance Criteria (ICH Q2(R1) Basis)[3][13]Laboratory A ResultLaboratory B ResultStatus
Accuracy (% Recovery)80.0% - 120.0% of the true value98.5% (Low QC), 101.2% (Mid QC), 99.3% (High QC)102.1% (Low QC), 99.8% (Mid QC), 103.5% (High QC)Pass
Precision (Repeatability) RSD ≤ 15%4.2%3.8%Pass
Precision (Intermediate) RSD ≤ 15%5.8%6.5%Pass
Linearity (R²)≥ 0.990.99850.9991Pass
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10; acceptable precision & accuracy0.5 µg/mL0.5 µg/mLPass
Robustness (% Change in Result)Insignificant change (e.g., < 10%)Mobile Phase pH ±0.2: < 3% changeColumn Temp ±2°C: < 4% changePass
Interpreting the Results

In this hypothetical scenario, both laboratories demonstrate strong performance.

  • Accuracy and Precision: The recovery and Relative Standard Deviation (RSD) values are well within the typical acceptance limits for bioanalytical methods, indicating that both labs can accurately and precisely quantify the analyte.

  • Linearity and Sensitivity: Both labs achieved excellent linearity and the same Limit of Quantification (LOQ), suggesting comparable sensitivity and dynamic range.

  • Robustness: While different parameters were tested for robustness, both labs showed that minor, deliberate variations in method parameters did not significantly impact the results, indicating the reliability of the method.[19][20]

A statistical comparison of the means of the results obtained for the homogenized test samples from both labs (e.g., using a Student's t-test) should show no statistically significant difference, providing the final confirmation of method equivalence.

Conclusion: Achieving Analytical Harmony

A successful cross-validation of analytical results for 5-Heptenoic acid is a critical exercise that establishes confidence in data generated across multiple sites. It is not merely a box-checking activity but a profound demonstration of a method's transferability and reliability. By grounding the study in the principles of authoritative guidelines like ICH Q2(R1), utilizing certified reference materials, and meticulously documenting every step from protocol design to final data comparison, organizations can ensure data integrity, facilitate seamless collaboration, and uphold the highest standards of scientific and regulatory compliance.

References

  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S.
  • ICH. (n.d.). ICH Q2 (R1)
  • Creative Proteomics. (n.d.). Precision Analysis for Unsaturated Fatty Acids.
  • Sander, L. C., Schantz, M. M., Sharpless, K. E., & Wise, S. A. (2009).
  • Zenkevich, I. G. (n.d.).
  • LGC Standards. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Schantz, M. M., et al. (n.d.).
  • Lab Manager. (2025, October 29).
  • GERLI. (n.d.). HPLC analysis. Cyberlipid.
  • Czauderna, M., & Kowalczyk, J. (n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences.
  • Sigma-Aldrich. (n.d.). Lipid Standards. Sigma-Aldrich.
  • Sander, L. C., et al. (2025, August 9). Standard Reference Materials to support measurement of fatty acids.
  • NIST. (n.d.).
  • Christie, W. W. (2019, July 23).
  • Chemistry LibreTexts. (2023, August 29).
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
  • Czauderna, M., & Kowalczyk, J. (2016, January 11). HPLC separation of some unsaturated and saturated fatty acids.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
  • Schantz, M. M., et al. (2016, November 1). Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma. Clinica Chimica Acta.
  • Slideshare. (n.d.).
  • ICH. (n.d.). Quality Guidelines. ICH.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • Coutteau, P., & Sorgeloos, P. (n.d.). Intercalibration exercise on the qualitative and quantitative analysis of fatty acids in artemia and marine samples used in mariculture.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • James, K. J., & Hovey, D. A. (2014, September 5).
  • Chirila, C., & Ratiu, A. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025.

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Heptenoic Acid

For researchers and professionals in drug development and specialty chemicals, the efficient synthesis of key intermediates is paramount. 5-Heptenoic acid, a valuable building block, is no exception.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and specialty chemicals, the efficient synthesis of key intermediates is paramount. 5-Heptenoic acid, a valuable building block, is no exception. This guide provides an in-depth, objective comparison of various synthetic methodologies for 5-heptenoic acid, focusing on cost-effectiveness, practicality, and scalability. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of the associated costs.

Introduction to 5-Heptenoic Acid

5-Heptenoic acid (C7H12O2) is an unsaturated carboxylic acid with the double bond located at the 5-position. Its unique structure makes it a versatile precursor in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. The selection of a synthetic route is a critical decision that balances factors such as precursor availability, reagent costs, reaction yield, and operational complexity. This guide will explore three classical and two emerging methods for the synthesis of 5-heptenoic acid.

Method 1: Grignard Reagent Synthesis with Carbon Dioxide

This classic method involves the formation of a Grignard reagent from a suitable haloalkene, followed by carboxylation with solid carbon dioxide (dry ice). The use of 5-bromo-1-pentene as a precursor is a common approach.

Mechanistic Rationale

The synthesis begins with the formation of the Grignard reagent, where magnesium metal inserts into the carbon-bromine bond of 5-bromo-1-pentene. This creates a highly nucleophilic organometallic species. The subsequent step involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. An acidic workup then protonates the resulting carboxylate to yield the final carboxylic acid.

Grignard_Synthesis 5-Bromo-1-pentene 5-Bromo-1-pentene Grignard_Reagent 5-Pentenylmagnesium bromide 5-Bromo-1-pentene->Grignard_Reagent Mg, THF Mg Mg Carboxylate_Intermediate Magnesium carboxylate salt Grignard_Reagent->Carboxylate_Intermediate CO2 CO2 CO2 (Dry Ice) 5-Heptenoic_acid 5-Heptenoic Acid Carboxylate_Intermediate->5-Heptenoic_acid H3O+ H3O_plus H3O+ Malonic_Ester_Synthesis Diethyl_malonate Diethyl malonate Enolate Malonate enolate Diethyl_malonate->Enolate NaOEt NaOEt NaOEt Alkylated_malonate Alkylated diethyl malonate Enolate->Alkylated_malonate 5-Bromo-1-pentene 5_Bromo_1_pentene 5-Bromo-1-pentene Dicarboxylic_acid Substituted malonic acid Alkylated_malonate->Dicarboxylic_acid H3O+, Heat H3O_plus_heat H3O+, Heat 5_Heptenoic_acid 5-Heptenoic Acid Dicarboxylic_acid->5_Heptenoic_acid -CO2 Decarboxylation Decarboxylation (-CO2)

Caption: Malonic ester synthesis of 5-heptenoic acid.

Experimental Protocol
  • Enolate Formation: Sodium metal (1.1 equivalents) is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Diethyl malonate (1 equivalent) is then added dropwise to the cooled sodium ethoxide solution.

  • Alkylation: 5-Bromo-1-pentene (1 equivalent) is added to the malonate enolate solution, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide is added. The mixture is refluxed to hydrolyze the ester groups. The ethanol is then distilled off, and the remaining aqueous solution is acidified with concentrated hydrochloric acid. The acidified solution is heated to induce decarboxylation.

  • Workup and Purification: After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude 5-heptenoic acid is purified by vacuum distillation.

Method 3: Wittig Reaction

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds. [1]For the synthesis of 5-heptenoic acid, a suitable phosphonium ylide can be reacted with an aldehyde. A plausible route involves the reaction of a C2-ylide bearing a protected carboxylic acid function with pentanal.

Mechanistic Rationale

The synthesis of the Wittig reagent begins with the reaction of triphenylphosphine with an appropriate haloester, such as ethyl bromoacetate, to form a phosphonium salt. Treatment of this salt with a strong base, like n-butyllithium, generates the phosphonium ylide. The ylide then reacts with pentanal in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. This intermediate collapses to form the desired alkene (ethyl 5-heptenoate) and triphenylphosphine oxide. Subsequent hydrolysis of the ester yields 5-heptenoic acid.

Wittig_Reaction PPh3 Triphenylphosphine Phosphonium_salt Phosphonium salt PPh3->Phosphonium_salt Ethyl bromoacetate Ethyl_bromoacetate Ethyl bromoacetate Ylide Phosphonium ylide Phosphonium_salt->Ylide n-BuLi nBuLi n-BuLi Oxaphosphetane Oxaphosphetane intermediate Ylide->Oxaphosphetane Pentanal Pentanal Pentanal Ethyl_5_heptenoate Ethyl 5-heptenoate Oxaphosphetane->Ethyl_5_heptenoate 5_Heptenoic_acid 5-Heptenoic Acid Ethyl_5_heptenoate->5_Heptenoic_acid H3O+ H3O_plus H3O+

Caption: Wittig synthesis of ethyl 5-heptenoate, a precursor to 5-heptenoic acid.

Experimental Protocol
  • Ylide Preparation: (Carbethoxymethylene)triphenylphosphorane is prepared by reacting triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride or n-butyllithium in an anhydrous solvent like THF under an inert atmosphere.

  • Wittig Reaction: Pentanal (1 equivalent) is added dropwise to the cooled ylide solution. The reaction mixture is stirred at room temperature until the reaction is complete.

  • Ester Hydrolysis: The reaction is quenched with water, and the product, ethyl 5-heptenoate, is extracted with diethyl ether. The organic layer is dried and concentrated. The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol/water.

  • Workup and Purification: After hydrolysis, the ethanol is removed, and the aqueous solution is acidified with hydrochloric acid. The 5-heptenoic acid is extracted with an organic solvent, dried, and purified by vacuum distillation.

Alternative and Emerging Synthesis Routes

From Biomass: Levulinic Acid as a Precursor

Levulinic acid, a platform chemical derivable from the acid-catalyzed degradation of C6 sugars, presents a sustainable starting point for various chemicals. [2][3][4]A potential pathway to 5-heptenoic acid involves the catalytic hydrogenation of levulinic acid to γ-valerolactone (GVL), followed by further reduction and skeletal rearrangement. While this represents a greener approach, the multi-step nature and the need for specific catalytic systems are current challenges to its widespread adoption.

Catalytic Carbonylation of 1,4-Hexadiene

The direct carbonylation of alkenes is an atom-economical method for synthesizing carboxylic acids. The Reppe carbonylation, for instance, utilizes a metal catalyst (often palladium or nickel-based) to introduce a carbonyl group across a double bond in the presence of carbon monoxide and a nucleophile. [5][6][7]Applying this to 1,4-hexadiene could potentially yield 5-heptenoic acid directly. However, controlling the regioselectivity to favor the desired isomer and the requirement for high-pressure equipment can be significant hurdles.

Cost-Effectiveness Comparison

To provide a quantitative comparison, the following table summarizes the estimated costs of reagents per mole of 5-heptenoic acid produced, along with typical yields and reaction conditions for the three primary methods. Prices are based on currently available catalog prices for laboratory-grade chemicals and may vary.

Parameter Grignard Synthesis Malonic Ester Synthesis Wittig Reaction
Starting Materials 5-Bromo-1-pentene, Magnesium, Dry IceDiethyl malonate, Sodium ethoxide, 5-Bromo-1-penteneTriphenylphosphine, Ethyl bromoacetate, n-Butyllithium, Pentanal
Estimated Reagent Cost per Mole of Product ~$150 - $250~$100 - $200~$250 - $400
Typical Yield 60-80% [8]70-90%50-70% [9][10]
Reaction Time 4-6 hours8-12 hours6-10 hours
Reaction Temperature 0°C to refluxRoom temperature to reflux-78°C to room temperature
Key Advantages Relatively straightforward, readily available starting materials.High yields, versatile for other carboxylic acids.High regioselectivity for double bond formation.
Key Disadvantages Moisture-sensitive reagent, requires inert atmosphere.Multi-step process, potential for side reactions.Expensive reagents (phosphine, n-BuLi), stoichiometric phosphine oxide waste.

Conclusion and Recommendations

The choice of the optimal synthesis method for 5-heptenoic acid depends heavily on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where cost is a primary concern , the Malonic Ester Synthesis offers a compelling balance of high yields and relatively inexpensive starting materials, despite its longer reaction time.

  • The Grignard Synthesis is a robust and reliable method, particularly if 5-bromo-1-pentene is readily available. Its primary drawback is the stringent requirement for anhydrous conditions.

  • The Wittig Reaction , while elegant in its ability to precisely form the double bond, is the most expensive of the three classical methods due to the high cost of the phosphonium salt and the strong base required for ylide formation. It is best reserved for situations where its specific stereo- and regioselectivity are essential.

The emerging routes from biomass and via catalytic carbonylation hold significant promise for future, more sustainable production of 5-heptenoic acid. However, further research is needed to optimize these processes and make them economically competitive with the established methods. As the chemical industry continues to move towards greener and more efficient processes, these alternative routes will undoubtedly gain more attention.

References

  • GTI Laboratory Supplies. 5-Bromo-1-pentene, 98-100.0%, Certified® Reagent. [Link]

  • Carl ROTH. Levulinic acid, 1 kg. [Link]

  • CryoCarb. Dry Ice FAQs: Cost, Quantities & More. [Link]

  • Polarice. DRY ICE PELLETS - Solid CO2 (units of 8 Kgs). [Link]

  • SD Fine-Chem. PALLADIUM (II) ACETATE. [Link]

  • Synthonix, Inc. (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide. [Link]

  • Chemsrc. (2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide. [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • ChemAnalyst. Levulinic Acid Prices, Trends, Chart, News, Index and Forecast. [Link]

  • Ottokemi. Palladium acetate 3375-31-3 India. [Link]

  • IndiaMART. Dry Ice - Solid Carbon dioxide Latest Price, Manufacturers & Suppliers. [Link]

  • Organic Letters. Highly Efficient Synthesis of Terminal Alkenes from Ketones. [Link]

  • Krins Life Sciences. Valeraldehyde pure (Pentanal), 98%. [Link]

  • ChemSupply Australia. Sodium Ethoxide >95.0%. [Link]

  • Zauba. 1kg Levulinic Acid Imports. [Link]

  • Carl ROTH. Triphenylphosphine, 1 kg. [Link]

  • Tradeindia. Dry Ice - Solid CO2 Blocks 10x7.5x7.5cm, 99.9% Purity, Customizable Sizes, Effective Cooling, Reliable Source, Industrial Grade. [Link]

  • Scribd. Carboxylation of Grignard Reagents. [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Heptenoic Acid: A Guide for the Modern Laboratory

In the pursuit of scientific advancement, the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides a comprehensive framework for the proper disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of scientific advancement, the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides a comprehensive framework for the proper disposal of 5-heptenoic acid, a common reagent in synthetic chemistry. By moving beyond rote procedures to elucidate the underlying principles, we aim to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of safety and environmental stewardship.

Understanding the Hazard Profile of 5-Heptenoic Acid

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. 5-Heptenoic acid (and its isomers like 6-heptenoic acid) is a corrosive liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors may also be harmful.[2][3][4] While not acutely flammable, it is a combustible liquid. Environmentally, it is poorly soluble in water and may persist, posing a slight hazard to aquatic life.[1][2][5] These properties necessitate a disposal protocol that prioritizes containment, neutralization of corrosivity, and prevention of environmental release.

The Imperative of Personal Protective Equipment (PPE)

A robust safety culture begins with individual protection. The following PPE is mandatory when handling 5-heptenoic acid, including during disposal procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles approved under NIOSH or EN 166 standards.[3]Protects against accidental splashes that can cause severe and potentially permanent eye damage.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents skin contact, which can lead to severe burns.[1] Contaminated gloves should be disposed of as hazardous waste.[3]
Body Protection A standard laboratory coat or a chemical-resistant suit.[3]Provides a critical barrier to protect skin and clothing from spills and splashes.[3]
Respiratory Protection Generally not required with adequate ventilation, but a respirator may be necessary if vapors or mists are generated.[1][4]Protects the respiratory tract from harmful vapors.[2][6]

A Step-by-Step Guide to the Disposal of 5-Heptenoic Acid

The following workflow outlines the critical steps for the safe and compliant disposal of 5-heptenoic acid waste. This process is designed to be a self-validating system, ensuring safety at each stage.

G cluster_0 Laboratory Procedures cluster_1 Waste Management A Waste Generation B Don Appropriate PPE A->B C Segregate into a Labeled, Corrosion-Resistant Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Consult Institutional EHS for Neutralization Protocol D->E F Schedule Hazardous Waste Pickup E->F G Final Disposal by a Licensed Facility F->G

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Heptenoic Acid: Personal Protective Equipment and Safety Protocols

As researchers and scientists, our work with novel and reactive compounds like 5-Heptenoic acid is foundational to discovery. However, innovation cannot come at the expense of safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our work with novel and reactive compounds like 5-Heptenoic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational plan for handling 5-Heptenoic acid, grounded in established safety principles. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the necessary precautions, ensuring that robust safety becomes an intrinsic part of your experimental workflow.

Hazard Assessment: Understanding the Risks of 5-Heptenoic Acid

5-Heptenoic acid and its structural analogs, such as Heptanoic acid and 6-Heptenoic acid, are classified as corrosive.[1][2] This is the primary hazard that dictates our handling procedures. Corrosive materials cause visible destruction or irreversible alterations in living tissue at the point of contact.[3] The unpleasant odor also suggests that inhalation of vapors should be minimized.[1][4]

A thorough review of Safety Data Sheets (SDS) reveals the following key hazard information:

Hazard ClassificationDescriptionSource(s)
Skin Corrosion/Irritation Category 1C: Causes severe skin burns and eye damage.[1]
Serious Eye Damage Category 1: Causes serious eye damage.[1]
Acute Toxicity Harmful if swallowed.[5]
Physical State Colorless to light yellow liquid.[1][4]
Incompatible Materials Strong oxidizing agents, bases.[6]

This data underscores that the principal risk is direct contact. Therefore, our primary line of defense is a comprehensive personal protective equipment (PPE) strategy coupled with stringent engineering controls.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure.

Eye and Face Protection

Due to its classification as a severe eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles with side shields must be worn at all times when handling 5-Heptenoic acid.[7]

  • High-Risk Operations: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or mixing), a full-face shield must be worn in addition to chemical splash goggles.[3][7][8] A face shield alone does not provide adequate protection.[3]

Skin and Body Protection

Protecting the skin from this corrosive liquid is paramount to preventing chemical burns.

  • Lab Coat: A long-sleeved lab coat is mandatory to protect the arms and torso.[7][9]

  • Gloves: Chemical-resistant gloves are essential. Standard nitrile exam gloves (minimum 4-5 mil thickness) are suitable for incidental contact with small quantities.[8] For tasks involving larger volumes or prolonged handling, heavier-duty gloves such as neoprene or butyl rubber should be used.[3] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6]

  • Apparel: Long pants and closed-toe shoes are required to protect against spills and splashes.[7][9]

Respiratory Protection

While the primary hazard is dermal, the vapors can cause respiratory irritation.[6]

  • Engineering Controls: All work with 5-Heptenoic acid must be performed in a certified chemical fume hood to minimize vapor inhalation.[3][8]

  • Respirator Use: If engineering controls are not sufficient to control exposure, a written respiratory protection program must be followed, and appropriate respirators must be used.[10]

Operational Protocol: Safe Handling and Solution Preparation

This step-by-step protocol for preparing a stock solution of 5-Heptenoic acid integrates the necessary PPE and safety controls into a common laboratory workflow.

Objective: To safely prepare a 1M solution of 5-Heptenoic acid in a suitable solvent.

Materials:

  • 5-Heptenoic acid

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Volumetric flask with stopper

  • Pipettes or transfer devices

  • Secondary containment tray

Procedure:

  • Pre-Task Hazard Analysis: Review the Safety Data Sheet (SDS) for 5-Heptenoic acid and the chosen solvent.[7] Ensure the location of the nearest emergency shower and eyewash station is known and accessible.[8][10]

  • Don PPE: Put on all required PPE: long-sleeved lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

  • Prepare Workspace: Conduct all work inside a certified chemical fume hood. Place a secondary containment tray on the work surface to contain any potential spills.[8]

  • Aliquot Corrosive: Using a pipette or transfer device, carefully measure the required volume of 5-Heptenoic acid. Perform this action slowly and deliberately to avoid splashing. Never handle corrosive chemicals with direct skin contact.[7]

  • Dilution: Add the solvent to the volumetric flask first, then slowly add the 5-Heptenoic acid. Crucially, always add acid to the solvent (or water), never the other way around, to prevent a potentially violent exothermic reaction. [3]

  • Mixing: Cap the flask securely and mix by gentle inversion.

  • Labeling: Immediately label the prepared solution with the chemical name, concentration, date, and your initials.

  • Post-Handling: Tightly seal the primary container of 5-Heptenoic acid and return it to its designated storage location, which should be a corrosive-resistant cabinet below eye level.[9][10]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]

Emergency Response and Disposal Plan

Exposure Response:

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower.[3] Seek immediate medical attention.[2][6]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Cleanup: For small spills within a fume hood, use an appropriate acid neutralizer (such as sodium bicarbonate or calcium carbonate) or an inert absorbent material.[3] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

Waste Disposal: Chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

  • Segregation: All waste containing 5-Heptenoic acid must be collected in a designated, clearly labeled hazardous waste container.[7]

  • Container Management: The waste container must be kept closed except when adding waste, be made of a compatible material (e.g., polyethylene), and stored in a designated satellite accumulation area.[12]

  • Disposal: Disposal must occur through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste facility.[12][13] It is illegal to dispose of this chemical waste in the regular trash or down the sanitary sewer.[12]

Workflow for Safe Chemical Handling

The following diagram illustrates the essential, cyclical process for safely handling hazardous chemicals like 5-Heptenoic acid.

G Workflow: Handling 5-Heptenoic Acid cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. PPE Selection (Goggles, Gloves, Coat) risk_assessment->ppe_selection controls 3. Engineering Controls (Fume Hood Use) ppe_selection->controls handling 4. Safe Handling (Add Acid to Solvent) controls->handling storage 5. Secure Storage (Corrosives Cabinet) handling->storage disposal 6. Waste Disposal (RCRA Guidelines) storage->disposal emergency 7. Emergency Plan (Spill/Exposure Response) emergency->risk_assessment Review & Refine Protocols

Caption: A cyclical workflow for handling hazardous chemicals.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety, n.d. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations, n.d. [Link]

  • Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration, n.d. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School, 2024. [Link]

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  • C002 - Working with Corrosives - Health, Safety and Environment Office, n.d. [Link]

  • Corrosive Storage Guidelines, n.d. [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety, n.d. [Link]

  • Storage of corrosive chemicals: 5 warehousing essentials - Weber Logistics, 2024. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance, n.d. [Link]

  • 10 Tips Working Safely with corrosives - Chemsafe, 2025. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know, 2022. [Link]

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  • 8.9 Corrosives - Environment, Health and Safety, n.d. [Link]

  • A Guide to Working with Corrosive Substances - CEDengineering.com, n.d. [Link]

  • 5-Heptenoic acid — Chemical Substance Information - NextSDS, n.d. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific, 2018. [Link]

  • SAFETY DATA SHEET - Fisher Scientific, 2024. [Link]

  • 8 - Safety data sheet, 2022. [Link]

  • ICSC 1179 - n-HEPTANOIC ACID, n.d. [Link]lang=en)

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Heptenoic acid
Reactant of Route 2
Reactant of Route 2
5-Heptenoic acid
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